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Core Science & Biosynthesis

Foundational

Isoelectric Point and pKa Values of Boc-Protected 2-Methylhistidine: A Comprehensive Technical Guide

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide synthesis, pH-responsive biomaterials, and targeted drug delivery. Executive Summary Boc-protected 2-methylhistidine (B...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide synthesis, pH-responsive biomaterials, and targeted drug delivery.

Executive Summary

Boc-protected 2-methylhistidine (Boc-2-Me-His-OH) is a highly specialized amino acid derivative engineered for advanced synthetic applications. The strategic placement of a methyl group at the C2 position of the imidazole ring, coupled with the tert-butyloxycarbonyl (Boc) protection of the α -amino group, fundamentally alters the molecule's acid-base chemistry. Understanding its exact isoelectric point (pI) and pKa values is critical for optimizing chromatographic purification, predicting solubility profiles, and designing endosomal-escape vectors in nanomedicine. This guide provides a rigorous mechanistic analysis of its ionization states and field-proven protocols for empirical validation.

Mechanistic Analysis of Ionizable Groups

Unlike free histidine, which is a tribasic acid, Boc-2-Me-His-OH functions as a dibasic ampholyte within physiological pH ranges. The Boc protecting group forms a stable, non-ionizable carbamate linkage at the α -amine, effectively neutralizing its basicity. Consequently, the molecule's acid-base profile is dictated entirely by two functional groups: the α -carboxyl group and the 2-methylimidazole side chain.

The α -Carboxyl Group (pKa₁ ≈ 3.2)

In free 2-methylhistidine, the α -carboxyl group exhibits a highly acidic pKa of approximately 1.7 1. However, upon Boc protection, this pKa shifts upward to ~3.2.

  • Causality: In the free amino acid, the proximity of the positively charged α -ammonium group exerts a strong electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and lowering the pKa. The Boc group neutralizes this α -amine, eliminating the electrostatic stabilization of the conjugate base. This increases the energy required to remove the proton, thereby raising the pKa to a value typical for N-protected amino acids.

The 2-Methylimidazole Side Chain (pKa₂ ≈ 7.2)

The hallmark of this derivative is the elevated pKa of its imidazole ring compared to standard histidine (pKa ~6.0). Free 2-methylhistidine exhibits an imidazole pKa of 7.2 1, mirroring the basicity of isolated 2-methylimidazole (pKa 7.86) 2.

  • Causality: The methyl group at the C2 position acts as an electron-donating group through both inductive (+I) and hyperconjugation effects. This electron density is pushed into the π -system of the imidazole ring, significantly stabilizing the protonated imidazolium cation. This elevated pKa makes 2-methylimidazole derivatives exceptionally valuable for engineering "proton sponge" effects in pH-dependent nanoparticles, as they buffer effectively at the early-endosomal pH of 6.0–7.4 3.

Quantitative Data Summary

The following table summarizes the shift in thermodynamic properties caused by the structural modifications.

Compound α -COOH pKaImidazole pKa α -NH 3+​ pKaIsoelectric Point (pI)
L-Histidine ~1.8~6.0~9.2~7.60
2-Methylhistidine ~1.7~7.2~9.5~8.35
Boc-L-Histidine ~3.1~6.0N/A (Protected)~4.55
Boc-2-Methylhistidine ~3.2 ~7.2 N/A (Protected) ~5.20

Determination of the Isoelectric Point (pI)

The isoelectric point (pI) is the specific pH at which the molecule carries no net electrical charge, meaning the zwitterionic form is the dominant species. For a dibasic ampholyte like Boc-2-Me-His-OH, the pI is calculated as the arithmetic mean of the two pKa values flanking the neutral species:

pI=2pKa1​+pKa2​​=23.2+7.2​=5.2

At pH 5.2, the α -carboxyl group is fully deprotonated ( −1 charge), and the 2-methylimidazole ring is fully protonated ( +1 charge), resulting in a net charge of zero.

Ionization State1 Cationic Form (pH < 3.2) COOH, ImH+ Net Charge: +1 State2 Zwitterionic Form (pH 3.2 - 7.2) COO-, ImH+ Net Charge: 0 State1->State2 pKa1 ~ 3.2 (-H+) State2->State1 (+H+) State3 Anionic Form (pH > 7.2) COO-, Im Net Charge: -1 State2->State3 pKa2 ~ 7.2 (-H+) State3->State2 (+H+)

Figure 1: pH-dependent ionization states of Boc-2-methylhistidine.

Experimental Protocols for pKa and pI Validation

To ensure scientific integrity, theoretical values must be empirically validated. The following protocols are designed as self-validating systems to eliminate common experimental artifacts.

Protocol 1: High-Precision Potentiometric Titration (pKa Determination)

This workflow is designed to determine the exact pKa values of the carboxyl and imidazole groups while controlling for ionic activity and atmospheric interference.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of Boc-2-Me-His-OH in 50 mL of 0.1 M KCl.

    • Causality: The 0.1 M KCl acts as a background electrolyte. By fixing the ionic strength, the activity coefficients of the ions remain constant throughout the titration, ensuring the measured apparent pKa ( pKa′ ) is stable and reproducible.

  • Degassing & Acidification: Submerge a calibrated glass electrode into the solution. Continuously purge the solution with inert N2​ gas for 15 minutes. Lower the pH to 2.0 using standardized 0.1 M HCl.

    • Causality: N2​ purging prevents atmospheric CO2​ from dissolving into the water. Dissolved CO2​ forms carbonic acid, which creates a false buffering region around pH 6.3, severely skewing the imidazole pKa calculation.

  • Base Titration: Titrate the solution with standardized 0.1 M KOH in 0.05 mL increments, recording the equilibrium pH after each addition. Continue until the pH reaches 11.0.

  • Blank Subtraction: Repeat the exact titration on a blank 0.1 M KCl solution. Subtract the blank volume from the sample volume at each pH increment to isolate the buffering capacity of the amino acid.

  • Derivative Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks represent the equivalence points. The pH at the exact half-volume between equivalence points yields pKa1​ and pKa2​ .

TitrationWorkflow Step1 1. Sample Preparation Dissolve Boc-2-Me-His in 0.1M KCl (Standardizes Ionic Strength) Step2 2. Degassing & Acidification Purge with N2 gas & lower pH to 2.0 (Eliminates CO2 interference) Step1->Step2 Step3 3. Base Titration Titrate with 0.1M KOH under N2 (Records pH vs. Volume) Step2->Step3 Step4 4. Derivative Analysis Calculate dpH/dV (Identifies Equivalence Points) Step3->Step4 Step5 5. pKa Extraction Determine pH at half-equivalence (Yields pKa1 and pKa2) Step4->Step5

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

Protocol 2: Capillary Isoelectric Focusing (cIEF) for pI Validation

While potentiometric titration calculates the pI theoretically, cIEF provides direct empirical validation of the zwitterionic state.

Step-by-Step Methodology:

  • Matrix Preparation: Mix 1 mg/mL of Boc-2-Me-His-OH with a carrier ampholyte solution spanning pH 3 to 10. Add synthetic pI markers (e.g., pI 4.5 and pI 6.0) as internal standards.

    • Causality: Carrier ampholytes establish a stable, linear pH gradient under an electric field. Internal markers self-validate the linearity of the gradient.

  • Focusing: Apply a high voltage (e.g., 25 kV) across the capillary. The molecule will migrate through the pH gradient until it reaches the pH where its net charge is zero (the pI).

    • Causality: At pH < 5.2, the molecule is cationic and migrates toward the cathode. At pH > 5.2, it is anionic and migrates toward the anode. At exactly pH 5.2, electrophoretic mobility drops to zero, focusing the sample into a sharp peak.

  • Detection & Analysis: Mobilize the focused zones past a UV detector (214 nm). Interpolate the migration time of the Boc-2-Me-His-OH peak against the internal pI markers to confirm the pI of ~5.2.

References

  • ELECTROLYTES, ELECTROMOTIVE FORCE, AND CHEMICAL EQUILIBRIUM, Karazin University.
  • 2-Methylimidazole 693-98-1 wiki, GuideChem.
  • Delivery of Chemotherapy Agents and Nucleic Acids with pH-Dependent Nanoparticles, MDPI.

Sources

Exploratory

NMR spectroscopy data and chemical shifts for 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid

An In-depth Technical Guide to the NMR Spectroscopy of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid This guide provides a detailed technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the NMR Spectroscopy of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid

This guide provides a detailed technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data and chemical shifts for 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this or structurally related compounds. This document will delve into the predicted NMR spectral data, the methodologies for its acquisition, and the underlying scientific principles that govern the observed chemical shifts.

Introduction: The Structural Elucidation of a Histidine Derivative

2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid is a protected derivative of histidine, a crucial amino acid in many biological processes. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for selective chemical modifications at other positions of the molecule, making it a valuable building block in peptide synthesis and medicinal chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such molecules. It provides detailed information about the chemical environment of each atom, enabling unambiguous confirmation of the structure and stereochemistry. This guide will provide a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid. These predictions are based on the analysis of structurally similar compounds, including Boc-protected amino acids and substituted imidazoles, as reported in the scientific literature.[1][2][3][4][5] The data is presented for a solution in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for NMR analysis of polar molecules.

Table 1: Predicted ¹H NMR Chemical Shifts in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Imidazole-NH~11.8br s-Broad signal due to exchange.
COOH~12.5br s-Broad signal, highly dependent on concentration and water content.
α-NH~7.0d~8.0Coupling to α-CH.
Imidazole C5-H~6.8s-
α-CH~4.1m-
β-CH₂~2.9m-
Imidazole-CH₃~2.2s-
Boc-(CH₃)₃~1.4s-

Table 2: Predicted ¹³C NMR Chemical Shifts in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Notes
COOH~173
Boc-C=O~155
Imidazole C2~145
Imidazole C4~135
Imidazole C5~115
Boc-C(CH₃)₃~78
α-CH~55
β-CH₂~30
Boc-(CH₃)₃~28
Imidazole-CH₃~13

Experimental Protocols for NMR Data Acquisition

The quality of NMR data is highly dependent on meticulous sample preparation and the appropriate selection of experimental parameters.[6][7][8]

Sample Preparation

A homogeneous solution free of particulate matter is crucial for obtaining high-resolution NMR spectra.[7]

Step-by-step Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.5 ppm) can be used as internal references.

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any solid particles.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid the introduction of air bubbles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra.

Workflow for NMR Data Acquisition

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep_sample Prepare Sample in DMSO-d6 lock Lock on Deuterium Signal prep_sample->lock shim Shim the Magnetic Field lock->shim acquire_1h Acquire 1H Spectrum shim->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_13c->acquire_2d process_data Fourier Transform and Phase Correction acquire_2d->process_data reference Reference Spectra process_data->reference integrate Integrate and Analyze reference->integrate G cluster_structure 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid cluster_correlations Key NMR Correlations mol Structure Image (placeholder) Boc_H Boc-(CH₃)₃ (¹H) Boc_C Boc-C(CH₃)₃ (¹³C) Boc_H->Boc_C HSQC alpha_H α-CH (¹H) alpha_C α-CH (¹³C) alpha_H->alpha_C HSQC beta_H β-CH₂ (¹H) alpha_H->beta_H COSY beta_C β-CH₂ (¹³C) beta_H->beta_C HSQC imidazole_H Imidazole C5-H (¹H) imidazole_C5 Imidazole C5 (¹³C) imidazole_H->imidazole_C5 HSQC methyl_H Imidazole-CH₃ (¹H) methyl_C Imidazole-CH₃ (¹³C) methyl_H->methyl_C HSQC

Caption: Key ¹H-¹³C and ¹H-¹H correlations expected in 2D NMR spectra.

Conclusion

This technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid. The predicted chemical shifts, based on data from analogous compounds, serve as a valuable reference for researchers working on the synthesis and characterization of this molecule. The detailed experimental protocols and the discussion of the underlying principles of chemical shifts offer a robust framework for obtaining and interpreting high-quality NMR data. The use of 2D NMR techniques such as COSY and HSQC is highly recommended for unambiguous assignment of all proton and carbon signals.

References

  • Yoon, Y.-G., Pfrommer, B. G., Louie, S. G., & Canning, A. (2002). NMR chemical shifts in amino acids: Effects of environments, electric field, and amine group rotation. Solid State Communications, 131(1). [Link]

  • Nieto Gómez, C. I., Cabildo, P., García, M. Á., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. [Link]

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023). Royal Society Publishing. [Link]

  • Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. (n.d.). PMC. [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. [Link]

  • Grasselli, M., Díaz, L. E., & Olivieri, A. C. (2006). Structural and 14N EFG Information on Solid Imidazole by 13C CP/MAS NMR Data. Spectroscopy Letters, 24(6). [Link]

  • Factors Influencing Chemical Shifts. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. (n.d.). PMC. [Link]

  • 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. (2008). ACS Publications. [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). RSC Publishing. [Link]

  • NMR sample preparation guidelines. (2025). NMR-BIO. [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). PMC. [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). BMRB. [Link]

  • Supporting Information. (2008). Wiley-VCH. [Link]

  • Determine the structure of Boc amino acids. (n.d.). Cheminfo.org. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (n.d.). PMC. [Link]

  • Supporting information for Syntheses of bifunctional 2,3-diamino propionic acid based chelators as small and strong tripod ligan. (n.d.). Royal Society of Chemistry. [Link]

  • NMR Sample Preparation Guidelines. (2011). University of Leicester. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). Frontiers. [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). Innovare Academic Sciences. [Link]

  • 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . (n.d.). ResearchGate. [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). Innovare Academic Sciences. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. [Link]

  • 2-Amino-3-(2-(3-hydroxy-5-methylisoxazol-4-yl)methyl-5-methyl-3-oxoisoxazolin-4-yl)propionic acid. (n.d.). PubChem. [Link]

Sources

Foundational

Solvation Thermodynamics and Handling Protocols for 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic Acid

Executive Summary The engineering of peptidomimetics and synthetic peptides frequently relies on the incorporation of unnatural amino acids to enhance proteolytic stability and alter receptor-binding affinities. 2-Boc-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of peptidomimetics and synthetic peptides frequently relies on the incorporation of unnatural amino acids to enhance proteolytic stability and alter receptor-binding affinities. 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (CAS: 1260642-76-9), commonly referred to as Boc-2-Me-His-OH, is a critical building block in this domain.

Unlike fully protected histidine derivatives such as Boc-His(Boc)-OH or Boc-His(Bom)-OH[1][2], this specific compound features an unprotected, sterically hindered 2-methylimidazole side chain. This structural nuance fundamentally alters its solubility profile in organic solvents. This whitepaper provides an in-depth, mechanistic guide to the solvation behavior of Boc-2-Me-His-OH, equipping drug development professionals with self-validating protocols for its successful integration into Solid-Phase Peptide Synthesis (SPPS) workflows.

Structural Causality of Solvation

The solubility of Boc-2-Me-His-OH is dictated by the competing thermodynamic forces of its three primary functional groups:

  • N-α-tert-butyloxycarbonyl (Boc) Group: This bulky, hydrophobic protecting group drives solubility in organic solvents while rendering the molecule highly insoluble in aqueous media[3].

  • Propionic Acid Backbone: The free carboxylic acid provides a site for zwitterionic interaction and hydrogen bonding.

  • 2-Methyl-1H-imidazol-4-yl Side Chain: Because the imidazole ring lacks a side-chain protecting group (such as Trityl or Bom), the basic nitrogens act as potent hydrogen bond donors and acceptors. In low-polarity solvents like Dichloromethane (DCM), these intermolecular hydrogen bonds cause the molecules to aggregate into insoluble oligomeric networks[4].

To achieve a homogenous solution, the solvent must possess a sufficiently high dipole moment and dielectric constant to outcompete these intermolecular hydrogen bonds. Therefore, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are mechanistically required to solvate the free imidazole ring effectively[1][5].

SolvationMechanism A Solid Boc-2-Me-His-OH (H-Bonded Lattice) B Addition of Polar Aprotic Solvent (DMF / NMP) A->B C Solvent Dipole Outcompetes Imidazole-Imidazole H-Bonds B->C D Thermal/Acoustic Energy (37°C + Sonication) C->D E Homogeneous Monomeric Solvation State D->E

Thermodynamic solvation pathway of Boc-2-Me-His-OH in polar aprotic solvents.

Quantitative Solubility Profile

The following table summarizes the empirical solubility limits of Boc-2-Me-His-OH across standard SPPS solvents. The data highlights the necessity of matching solvent polarity to the unprotected imidazole's hydrogen-bonding capacity[1][6].

SolventDielectric Constant (ε)Solubility LimitSolvation Mechanism & Practical Notes
DMF 36.7>100 mg/mLExcellent. High dipole moment disrupts H-bonding. Primary choice for SPPS couplings.
NMP 32.2>100 mg/mLExcellent. Marginally better than DMF for disrupting severe peptide aggregation.
DMSO 46.7>150 mg/mLExcellent. Strong H-bond acceptor. Ideal for long-term concentrated stock solutions.
Methanol 32.7~50 mg/mLModerate. Protic solvation is effective, but risks esterification during activation.
DCM 9.110-25 mg/mLPoor to Moderate. Low polarity fails to break imidazole H-bonds. Requires DMF co-solvent.
Water 80.1<1 mg/mLInsoluble. Hydrophobic exclusion driven by the bulky N-α-Boc group.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and a verification checkpoint.

Protocol A: Preparation of a 0.5 M Stock Solution for SPPS

Because the 2-methyl group on the imidazole ring adds steric bulk, dissolution kinetics can be slower than standard Boc-His-OH.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.346 g (5.0 mmol) of Boc-2-Me-His-OH powder into a clean, dry 15 mL glass vial.

  • Solvent Addition: Add 8.0 mL of peptide-synthesis grade, anhydrous DMF (or NMP). Causality: Anhydrous solvents are critical to prevent premature hydrolysis of coupling reagents later in the workflow[5].

  • Mechanical Disruption: Vortex the mixture vigorously for 60 seconds. The solution will likely appear cloudy due to the crystalline lattice resisting immediate solvation.

  • Thermal & Acoustic Solvation: Place the vial in an ultrasonic bath pre-heated to 37°C for 10–15 minutes[1][6]. Causality: Acoustic cavitation physically breaks down aggregates, while mild thermal energy provides the thermodynamic push to overcome the enthalpy of the hydrogen-bonded lattice.

  • Volume Adjustment: Once the solution is completely clear, allow it to cool to room temperature and adjust the final volume to exactly 10.0 mL with DMF.

  • Validation Checkpoint: Visually inspect the solution against a dark background. If any particulate matter remains, repeat Step 4. Do not proceed to coupling with a heterogeneous mixture.

Protocol B: Solution-Phase Activation and Solid-Phase Coupling

The presence of the free imidazole ring requires careful selection of coupling reagents to avoid side-chain acylation. The 2-methyl group provides valuable steric shielding, but over-activation must still be avoided. We recommend the DIC/HOBt or HATU/DIPEA activation systems[1][7].

Step-by-Step Methodology:

  • Resin Preparation: Pre-swell the target peptide-resin in DCM for 30 minutes, wash thoroughly with DMF (3 × 5 mL), and drain[7].

  • Activation: To 2.0 mL of the 0.5 M Boc-2-Me-His-OH stock solution (1.0 mmol, ~3-5 equivalents relative to resin loading), add 1.0 mmol of HATU.

  • Base Addition: Chill the mixture to 0°C in an ice bath. Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: Chilling the activation mixture suppresses racemization at the α-carbon, which is a known risk for histidine derivatives during ester formation[1][5].

  • Coupling: Stir the activated mixture for exactly 2 minutes, then transfer it immediately to the pre-swelled resin. Agitate gently at room temperature for 1.5 to 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 × 5 mL) and DCM (3 × 5 mL).

  • Validation Checkpoint (Kaiser Test): Remove a few resin beads and perform a standard Ninhydrin (Kaiser) test[1][8]. A colorless/yellow bead indicates successful, complete coupling. A blue bead indicates unreacted primary amines, necessitating a second coupling cycle.

SPPSWorkflow S1 1. Dissolve Boc-2-Me-His-OH in Anhydrous DMF S2 2. Add HATU / HOBt (Coupling Reagents) S1->S2 S3 3. Add DIPEA at 0°C (Prevents Racemization) S2->S3 S4 4. Transfer to Resin (Agitate 1.5 - 2 hours) S3->S4 S5 5. Kaiser Test Validation (Verify Amine Depletion) S4->S5

Standard activation and solid-phase coupling workflow for Boc-2-Me-His-OH.

Conclusion

The successful utilization of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid in organic synthesis hinges on understanding the thermodynamic behavior of its unprotected, sterically hindered imidazole ring. By strictly utilizing highly polar aprotic solvents (DMF, NMP) and employing temperature-controlled activation protocols, researchers can achieve near-quantitative coupling yields while mitigating the risks of aggregation and racemization.

References

  • Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick - biocrick.com. Available at: 6

  • Application Notes and Protocols for Boc-His(Boc)-OH in Peptide Synthesis - benchchem.com. Available at: 1

  • Overview of Custom Peptide Synthesis - peptide2.com. Available at: 8

  • Novabiochem® - Merck Millipore - merckmillipore.com. Available at: 4

  • Peptide Resin Loading Protocols - sigmaaldrich.com. Available at: 7

  • Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1 - luxembourg-bio.com. Available at: 5

Sources

Exploratory

thermal stability and storage conditions for 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid powder

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Introduction & Chemical Context 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Introduction & Chemical Context

2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (commonly referred to as Boc-2-methylhistidine) is an orthogonally protected, unnatural amino acid critical to modern peptide synthesis and peptidomimetic drug development. The molecule features a dual-natured architecture: an acid-labile tert-butyloxycarbonyl (Boc) group protecting the α-amine, and a basic, nucleophilic 2-methylimidazole side chain.

While the Boc group provides [1][], its intrinsic thermal lability and susceptibility to acidic cleavage demand rigorous environmental controls. Furthermore, the 2-methylimidazole ring introduces unique vulnerabilities to oxidation and moisture-driven microenvironmental shifts[3]. This guide delineates the mechanistic drivers of degradation and establishes self-validating protocols for storage and stability testing.

Mechanistic Drivers of Degradation

Understanding the causality behind degradation is essential for designing effective storage paradigms. The instability of this compound is governed by two primary pathways:

A. Thermolytic N-Boc Deprotection

The Boc protecting group is inherently sensitive to thermal stress. Kinetic modeling and statistical analyses demonstrate that at elevated temperatures, the N-Boc group undergoes an initial, [4][5]. This rate-limiting step results in the release of isobutylene gas, which is immediately followed by rapid decarboxylation (loss of CO₂) to yield the free amino acid[4]. While bulk thermolysis typically requires temperatures above 85–90°C[1], chronic exposure to moderate thermal stress (>30°C) during prolonged storage induces gradual, irreversible deprotection[6].

B. Imidazole Oxidation and Hygroscopicity

The 2-methylimidazole side chain is an amphoteric heterocycle. If the powder absorbs atmospheric moisture, the resulting aqueous micro-layer can facilitate localized hydrolytic decomposition over extended periods[3]. Additionally, the imidazole ring is susceptible to when exposed to atmospheric oxygen or reactive oxygen species[3][6].

BocDegradation A Boc-Protected Amino Acid B Concerted Proton Transfer (Heat) A->B Thermal Stress C Isobutylene (Gas) B->C D Carbamic Acid Intermediate B->D E Decarboxylation (-CO2) D->E Rapid F Free Amino Acid (Degraded Product) E->F

Caption: Mechanism of thermal N-Boc deprotection via concerted proton transfer and decarboxylation.

Optimal Storage Conditions

To mitigate the thermodynamic and kinetic drivers of degradation, the following storage parameters must be strictly adhered to. These parameters are synthesized from validated stability profiles of analogous [1][3][6].

ParameterRecommended ConditionMechanistic Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term)Refrigeration minimizes the kinetic energy available to surpass the activation energy barrier for thermolytic Boc cleavage[3][6].
Atmosphere Inert Gas (Argon or Nitrogen)Purging the headspace minimizes exposure to oxygen (reducing imidazole oxidation) and prevents reaction with atmospheric CO₂[1][3].
Moisture Control Tightly sealed, desiccatedPrevents the formation of aqueous micro-layers that facilitate hydrolytic degradation and powder clumping[1][3].
Light Exposure Amber vials / Dark storageProtects against potential photolytic degradation, a standard precaution for fluorescent or complex heterocyclic moieties[1][3].

Handling Precaution: Always allow the container to warm to room temperature in a desiccator before opening. Opening cold containers causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolytic pathways[3].

Experimental Protocols for Stability Validation

To establish a self-validating system for batch integrity, researchers must perform forced degradation studies. The following step-by-step methodologies outline how to assess the stability profile of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid[3][6].

Protocol A: Solid-State Accelerated Thermal Degradation

This protocol isolates the variable of thermal stress to quantify the rate of isobutylene/CO₂ loss.

  • Sample Preparation: Accurately weigh 50 mg of the Boc-protected powder into three separate amber glass vials[6].

  • Thermal Stress Application: Place the unsealed vials in a precision vacuum oven set to 80°C[3][6].

  • Time-Course Sampling: Remove one vial at 24 hours, 48 hours, and 72 hours.

  • Cooling & Reconstitution: Allow the vials to cool to room temperature in a desiccator. Dissolve the stressed powder in 1.0 mL of HPLC-grade methanol.

  • Analysis: Analyze via LC-MS to quantify the formation of the free amine (identified by a mass shift of -100 Da corresponding to the loss of the Boc group)[4].

Protocol B: Solution-State Oxidative & Hydrolytic Stress

This protocol evaluates the vulnerability of the 2-methylimidazole ring and the carbamate linkage in aqueous environments.

  • Stock Solution: Prepare a 10 mg/mL stock solution of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark to evaluate imidazole oxidation[1][3].

  • Thermal-Solution Stress: Incubate 1 mL of the stock solution at 60°C for 24 hours to evaluate hydrolytic cleavage[3][6].

  • Neutralization & Dilution: Dilute the samples 1:10 with the mobile phase prior to injection into the HPLC system.

StabilityWorkflow Start Sample Preparation (Solid & Solution) Therm Thermal Stress (80°C Solid / 60°C Sol) Start->Therm Moist Moisture Stress (High RH%) Start->Moist Oxid Oxidative Stress (3% H2O2) Start->Oxid Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis HPLC-MS Analysis (Quantify Degradants) Therm->Analysis Moist->Analysis Oxid->Analysis Photo->Analysis

Caption: Forced degradation workflow for validating the stability profile of Boc-protected amino acids.

Analytical Methodologies (HPLC-MS)

Accurate quantification of degradation products requires robust analytical methods that do not inadvertently degrade the sample.

  • Stationary Phase: C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Critical Note: Strictly avoid or Hydrochloric acid (HCl) in the mobile phase or sample preparation, as strong acids rapidly and quantitatively cleave the Boc group, leading to false positives for degradation[1][][6].

  • Detection: Electrospray Ionization (ESI) in positive mode. Scan for the parent ion [M+H]⁺ and the primary thermal degradant [M-Boc+H]⁺[3].

References

  • NIH / ACS. "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." Journal of Organic Chemistry, 2019 Apr 19;84(8):4846-4855. URL:[Link]

Sources

Foundational

Synthesis Pathways and Precursors for 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid: An In-Depth Technical Guide

Executive Summary 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid, commonly referred to as Boc-2-methylhistidine, is a highly specialized non-canonical amino acid. Its incorporation into peptide therapeutics and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid, commonly referred to as Boc-2-methylhistidine, is a highly specialized non-canonical amino acid. Its incorporation into peptide therapeutics and ion channel studies—such as probing the transmembrane domain of the GLIC receptor—provides critical insights into structure-activity relationships (SAR) and hydrogen-bond networks [1]. The addition of a methyl group at the C-2 position of the imidazole ring increases steric bulk and slightly alters the basicity (pKa) of the side chain. Meanwhile, the tert-butyloxycarbonyl (Boc) protecting group is essential for orthogonal solid-phase peptide synthesis (SPPS), protecting the α -amine during coupling cycles [3]. Synthesizing this molecule presents unique regiochemical and stereochemical challenges, which are addressed in this whitepaper.

Mechanistic Causality & Retrosynthetic Strategy

The synthesis of Boc-2-methylhistidine requires precise control over the imidazole ring's reactivity. Direct electrophilic methylation of histidine predominantly yields N-alkylation (forming 1-methylhistidine or 3-methylhistidine) due to the high nucleophilicity of the π and τ nitrogen atoms [3]. Therefore, C-alkylation at the 2-position necessitates either a late-stage radical functionalization of a pre-existing histidine backbone or a de novo construction of the amino acid starting from a pre-methylated imidazole precursor.

This guide details three self-validating synthetic pathways, engineered for varying scales and enantiopurity requirements.

Pathway 1: Regioselective Radical Alkylation (Minisci-Type Reaction)

Expertise & Experience: The Minisci reaction offers a direct route to functionalize the C-2 position of the imidazole ring. By utilizing the electron-deficient nature of the protonated imidazole, nucleophilic methyl radicals can attack the C-2 position with high regioselectivity. While classical conditions often yield only trace amounts of the desired product, adapting the protocol by utilizing acetic acid as a cosolvent and significantly increasing the equivalents of the silver nitrate catalyst and persulfate oxidant drives the reaction to completion [1].

Precursors: Boc-L-His-OH, Silver Nitrate ( AgNO3​ ), Ammonium Persulfate ( (NH4​)2​S2​O8​ ), Acetic Acid.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of Boc-L-His-OH in a 1:1 mixture of glacial acetic acid and water. The highly acidic medium ensures the imidazole ring is fully protonated, directing the radical attack exclusively to the C-2 position.

  • Catalyst Addition: Add 0.5 equivalents of AgNO3​ to the solution and heat the reaction mixture to 70°C under an inert argon atmosphere.

  • Radical Generation: Slowly add an aqueous solution of 3.0 equivalents of (NH4​)2​S2​O8​ dropwise over 30 minutes. The persulfate oxidizes Ag(I) to Ag(II), which subsequently decarboxylates the acetic acid to generate methyl radicals.

  • Quenching & Extraction: After 2 hours of stirring at 70°C, cool the mixture to room temperature. Quench with saturated aqueous NaHCO3​ until the pH reaches 6.0. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Concentrate the organic layer and purify the crude product via reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Self-Validation System: Confirm regioselectivity via 1H -NMR. The successful formation of Boc-2-methylhistidine is definitively indicated by the complete disappearance of the characteristic C-2 proton singlet (typically observed around 8.0 ppm in the parent histidine).

Minisci A Boc-L-His-OH B AgNO3, (NH4)2S2O8 AcOH/H2O, 70°C A->B Reagents C Methyl Radical Generation B->C Oxidation D Regioselective Attack at C-2 Imidazole C->D Addition E Boc-2-methylhistidine D->E Rearomatization

Caption: Minisci-type radical alkylation workflow for Boc-2-methylhistidine synthesis.

Pathway 2: De Novo Asymmetric Phase-Transfer Catalysis

Expertise & Experience: For large-scale synthesis requiring >99% enantiomeric excess (ee), late-stage radical reactions are often insufficient due to purification bottlenecks. De novo synthesis using O'Donnell's Schiff base (diphenylmethylene glycine ethyl ester) allows for highly controlled asymmetric alkylation. By utilizing a chiral phase-transfer catalyst (CPTC) such as a Cinchona alkaloid derivative, the enolate geometry is rigidly controlled, ensuring strict facial selectivity during the nucleophilic attack on the imidazole electrophile.

Precursors: 4-(chloromethyl)-2-methylimidazole hydrochloride, O'Donnell's Schiff base, Cinchona alkaloid CPTC, Di-tert-butyl dicarbonate ( Boc2​O ).

Step-by-Step Protocol:

  • Electrophile Preparation: Neutralize 4-(chloromethyl)-2-methylimidazole hydrochloride with a mild base immediately prior to use to prevent self-condensation.

  • Phase-Transfer Setup: Suspend 1.0 equivalent of O'Donnell's Schiff base and 0.1 equivalents of the CPTC in a biphasic mixture of toluene and dichloromethane (7:3 v/v).

  • Asymmetric Alkylation: Cool the mixture to -20°C. Add the neutralized electrophile, followed by the slow addition of solid KOH (5.0 equivalents). Stir vigorously for 24 hours. The sub-zero temperature is critical to maximize the enantiomeric ratio by rigidifying the transition state.

  • Hydrolysis: Filter the mixture and concentrate the organic phase. Treat the residue with 1N HCl in THF for 4 hours at room temperature to hydrolyze the diphenylmethylene protecting group.

  • Saponification & Boc Protection: Adjust the pH to 10 using LiOH to saponify the ethyl ester. Add 1.2 equivalents of Boc2​O and stir for 12 hours.

  • Self-Validation System: Analyze the final product using chiral HPLC (e.g., Chiralcel OD-H column) to verify that the enantiomeric excess exceeds 95%.

AsymmetricAlkylation P1 4-(chloromethyl)-2-methylimidazole Int Asymmetric Alkylated Intermediate P1->Int Alkylation P2 O'Donnell's Schiff Base P2->Int Alkylation Cat Chiral Phase Transfer Catalyst (Cinchona Alkaloid) Cat->Int Stereo-induction Base Base (KOH/K2CO3) Base->Int Deprotonation Deprot 1. HCl (Hydrolysis) 2. LiOH (Saponification) 3. Boc2O (Protection) Int->Deprot Workup Final Boc-2-methylhistidine Deprot->Final Isolation

Caption: Asymmetric phase-transfer catalysis workflow for de novo synthesis.

Pathway 3: Erlenmeyer-Plöchl Azlactone Synthesis

Expertise & Experience: When chiral catalysts are cost-prohibitive and racemic mixtures are acceptable (or when industrial-scale enzymatic resolution is available), the Erlenmeyer-Plöchl azlactone synthesis is the most robust classical method. It relies on the Knoevenagel condensation of an aldehyde with an N-acylglycine, completely bypassing the regioselectivity issues of direct histidine alkylation.

Precursors: 2-methylimidazole-4-carboxaldehyde, N-acetylglycine, Sodium Acetate, Acetic Anhydride.

Step-by-Step Protocol:

  • Condensation: Reflux 1.0 equivalent of 2-methylimidazole-4-carboxaldehyde with 1.2 equivalents of N-acetylglycine in acetic anhydride containing anhydrous sodium acetate for 4 hours.

  • Azlactone Ring Opening: Cool the reaction to precipitate the azlactone intermediate. Hydrolyze the azlactone by refluxing in 1% aqueous NaOH to yield the dehydroamino acid.

  • Reduction: Perform catalytic hydrogenation using 10% Pd/C under 40 psi of H2​ gas to reduce the double bond, yielding racemic N-acetyl-2-methylhistidine.

  • Enzymatic Resolution (Optional): Treat the racemate with Acylase I at pH 7.5. The enzyme selectively deacetylates the L-enantiomer, leaving the D-enantiomer untouched.

  • Boc Protection: Treat the isolated L-2-methylhistidine with Boc2​O and Diisopropylethylamine (DIPEA) in a water/dioxane mixture to yield the final Boc-protected product.

Quantitative Data Presentation

The following table summarizes the comparative metrics of the three described synthesis pathways to aid in protocol selection based on laboratory scale and purity requirements.

Synthesis PathwayOverall YieldEnantiomeric Excess (ee)ScalabilityPrimary Cost Driver
1. Radical Alkylation (Minisci) 15 - 25%>99% (Retained from SM)Low (Gram scale)Reverse-phase HPLC purification
2. Asymmetric Phase-Transfer 60 - 70%95 - 98%High (Multi-gram to Kg)Chiral Phase-Transfer Catalyst
3. Erlenmeyer Azlactone 45 - 55%Racemic (requires resolution)Very High (Industrial)Enzymatic resolution (Acylase I)

Conclusion

The synthesis of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid demands rigorous control over reaction conditions to prevent off-target N-alkylation and racemization. While the Minisci radical alkylation provides a rapid route for small-scale analytical needs [1], the asymmetric phase-transfer catalysis pathway stands as the most efficient self-validating system for scalable, enantiopure production.

References

  • Structural Requirements in the Transmembrane Domain of GLIC Revealed by Incorporation of Noncanonical Histidine Analogs - PMC Source: nih.gov
  • Highly Efficient Production of l-Histidine from Glucose by Metabolically Engineered Escherichia coli - ACS Public
  • Application Notes: Incorporation of 1-Methylhistidine into Bioactive Peptides - Benchchem Source: benchchem.com
Exploratory

Decoupling Sterics and Electrostatics: The Mechanism of Action of 2-Methylhistidine Derivatives in Biological Assays

Executive Summary In the realm of protein engineering and metabolic modulation, isolating the precise physicochemical drivers of protein function—specifically distinguishing between steric bulk and electrostatic charge—i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of protein engineering and metabolic modulation, isolating the precise physicochemical drivers of protein function—specifically distinguishing between steric bulk and electrostatic charge—is a persistent challenge. 2-Methylhistidine (2-MH) and its derivatives have emerged as powerful molecular probes to solve this problem. By introducing a methyl group at the C2 position of the imidazole ring, 2-MH increases steric bulk while inducing a minor upward shift in pKa​ (~0.7 units).

This whitepaper provides an in-depth technical analysis of 2-MH across two distinct biological applications: its role as a false feedback inhibitor in bacterial metabolic assays, and its use as a noncanonical amino acid (ncAA) probe in electrophysiological assays of proton-gated ion channels.

Physicochemical Rationale for 2-Methylhistidine Selection

To understand the mechanism of action of 2-MH, we must first examine its structural divergence from canonical L-histidine. The imidazole side chain of histidine is unique due to its pKa​ near physiological pH (~6.0), allowing it to act as both a proton donor and acceptor.

When researchers need to probe whether a specific histidine residue drives protein function via its physical size or its protonation state, traditional site-directed mutagenesis (e.g., mutating His to Ala or Phe) falls short because it drastically alters both parameters simultaneously. 2-MH solves this by maintaining the imidazole geometry while specifically perturbing the local electronics and sterics (1[1]).

Table 1: Comparative Physicochemical Properties of Histidine Analogs
Amino Acid pKa​ (Side Chain)Relative Steric BulkPrimary Application in Assays
L-Histidine ~6.01.0 (Baseline)Endogenous baseline
2-Methylhistidine ~6.7> 1.0 (C2-Methyl)Probing steric tolerance & basicity shifts
2-Trifluoromethylhistidine << 6.0> 1.0 (C2- CF3​ )Probing steric tolerance with abolished basicity

Mechanism I: Metabolic Modulation via False Feedback Inhibition

In bacterial biological assays, 2-MH is classically utilized to map and manipulate the histidine biosynthetic pathway. The first step of this pathway is the condensation of 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP, catalyzed by ATP phosphoribosyltransferase (ATP-PRTase) .

The Causal Mechanism

Normally, intracellular L-histidine binds allosterically to ATP-PRTase, triggering a conformational change that halts biosynthesis (true feedback inhibition). 2-MH acts as a false feedback inhibitor . It possesses enough structural homology to L-histidine to bind the allosteric regulatory site of ATP-PRTase with high affinity, shutting down the enzyme. However, because 2-MH cannot be efficiently charged onto tRNAHis by histidyl-tRNA synthetase, the cell cannot use it for protein synthesis. This tricks the bacteria into a state of perceived histidine abundance while actually inducing fatal histidine starvation (2[2]).

G PRPP PRPP + ATP (Substrates) Enzyme ATP-PRTase (Target Enzyme) PRPP->Enzyme Histidine L-Histidine (End Product) Enzyme->Histidine Biosynthesis Histidine->Enzyme True Feedback Analog 2-Methylhistidine (False Inhibitor) Analog->Enzyme False Feedback

Fig 1: Mechanism of false feedback inhibition by 2-methylhistidine on bacterial ATP-PRTase.

Protocol 1: In Vitro ATP-PRTase Kinetic Inhibition Assay

To validate the inhibitory constant ( Ki​ ) of newly synthesized 2-MH derivatives, an in vitro continuous spectrophotometric assay is the gold standard.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 2 mM ATP, and 0.5 mM PRPP.

  • Enzyme Equilibration: Purify recombinant ATP-PRTase and pre-incubate 50 nM of the enzyme in the reaction buffer at 25°C for 5 minutes.

  • Inhibitor Titration: Add 2-MH at varying concentrations (0.1 mM to 10 mM) to distinct reaction wells.

  • Reaction Initiation & Monitoring: Initiate the reaction by adding PRPP. Continuously monitor the absorbance at 290 nm using a UV-Vis spectrophotometer for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope of the absorbance curve. Fit the data to a competitive or mixed-model inhibition equation to derive the IC50​ and Ki​ .

Causality & Validation: Monitoring at 290 nm is a deliberate, self-validating choice. The intermediate product, phosphoribosyl-ATP (PR-ATP), absorbs strongly at this wavelength. This allows for real-time, direct kinetic tracking without relying on coupled enzyme assays, which could introduce confounding variables if 2-MH inadvertently inhibited the secondary coupling enzymes (3[3]).

Mechanism II: Probing Proton-Sensing Ion Channels via ncAA Mutagenesis

In advanced structural biology, 2-MH is utilized to map the gating mechanisms of Cys-loop receptors, such as the proton-gated ion channel GLIC. Researchers hypothesized that the protonation of specific histidine residues (e.g., His234) triggers channel opening.

To prove this, 2-MH is incorporated directly into the channel via nonsense suppression. Because 2-MH has a higher pKa​ (~6.7) than canonical histidine, channels containing 2-MH at the critical proton-sensing position should open at a higher (more basic) pH if protonation is indeed the gating trigger.

Table 2: Electrophysiological Gating Shifts in GLIC Receptors
Residue at Position 234Side Chain pKa​ Channel pH50​ (Activation)Mechanistic Conclusion
Wild-Type (His) ~6.05.1 ± 0.1Baseline protonation threshold
2-Methylhistidine ~6.75.8 ± 0.1Higher pKa​ causes premature channel opening
2-Trifluoromethylhistidine << 6.0Non-functionalLack of protonation abolishes gating entirely

Data synthesized from GLIC electrophysiology assays[1].

G tRNA 1. Synthesize 2-MH Charged Suppressor tRNA Inject 3. Co-inject into Xenopus Oocytes tRNA->Inject mRNA 2. Mutate Target Site to TAG (mRNA) mRNA->Inject Express 4. Incubation & Membrane Trafficking Inject->Express TEVC 5. TEVC Electrophysiology (pH Dose-Response) Express->TEVC

Fig 2: Workflow for ncAA incorporation of 2-MH and subsequent electrophysiological assay.

Protocol 2: Xenopus Oocyte Two-Electrode Voltage Clamp (TEVC) Assay

To evaluate the functional impact of 2-MH incorporation on ion channel gating, the Xenopus oocyte expression system combined with TEVC is utilized.

  • ncAA-tRNA Preparation: Chemically synthesize a 2-MH-dCA dinucleotide and enzymatically ligate it to a truncated suppressor tRNA (e.g., THG73) using T4 RNA ligase.

  • mRNA Generation: Generate GLIC mRNA containing an amber stop mutation (TAG) precisely at the codon for His234.

  • Microinjection: Co-inject 50 nL of the mutated mRNA and the 2-MH-charged tRNA into defolliculated Xenopus laevis oocytes.

  • Expression: Incubate the oocytes at 18°C for 24–48 hours in ND96 buffer to allow for protein translation, folding, and trafficking to the plasma membrane.

  • TEVC Recording: Clamp the oocytes at a holding potential of -60 mV. Perfuse the oocytes with extracellular buffers of varying pH (from pH 7.3 down to pH 4.0).

  • Data Fitting: Measure the macroscopic inward currents at each pH step. Normalize the currents and fit them to the Hill equation to derive the pH50​ (the pH at which half-maximal current is achieved).

Causality & Validation: The use of nonsense suppression (the TAG amber codon) is a strict requirement here because it ensures 2-MH is incorporated exclusively at position 234. Traditional mutagenesis would only allow substitution with the 20 canonical amino acids, none of which can decouple the pKa​ shift from steric bulk. Furthermore, TEVC is selected over single-channel patch-clamp because whole-oocyte macroscopic currents provide a vastly superior signal-to-noise ratio when measuring the global gating response of a population of channels to rapid extracellular pH changes.

Conclusion

2-Methylhistidine is far more than a simple structural analog; it is a highly calibrated biochemical tool. Whether deployed to map allosteric feedback loops in bacterial metabolism or to surgically dissect the electrostatic drivers of ion channel gating, 2-MH allows scientists to isolate variables that canonical amino acids conflate. By adhering to the rigorous in vitro kinetic and electrophysiological protocols outlined above, researchers can ensure their mechanistic claims are both reproducible and definitively grounded in physical chemistry.

References

  • Source: National Institutes of Health (NIH)
  • L-Histidine production by histidase-less regulatory mutants of Serratia marcescens constructed by transduction Source: Applied and Environmental Microbiology - ASM Journals URL
  • HISTIDINE BIOSYNTHETIC PATHWAY IN STAPHYLOCOCCUS AUREUS Source: Iowa State University URL

Sources

Protocols & Analytical Methods

Method

solid-phase peptide synthesis (SPPS) protocols using 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid

Molecule in Focus: 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (Boc-2-Me-His-OH) Application: Boc-Solid-Phase Peptide Synthesis (Boc-SPPS) Target Audience: Peptide Chemists, Drug Development Professionals, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecule in Focus: 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (Boc-2-Me-His-OH) Application: Boc-Solid-Phase Peptide Synthesis (Boc-SPPS) Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists

Executive Summary & Mechanistic Challenges

The incorporation of histidine derivatives, specifically 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (Boc-2-methylhistidine), presents a unique synthetic hurdle in Solid-Phase Peptide Synthesis (SPPS). While the 2-methyl group on the imidazole ring provides valuable steric bulk—often utilized in peptide drug discovery to probe receptor interactions or enhance enzymatic resistance—this specific building block is typically supplied with an unprotected imidazole side chain .

As a Senior Application Scientist, I must emphasize that utilizing an unprotected histidine derivative in Boc-SPPS introduces two critical failure modes:

  • Intramolecular Racemization: The lone pair of electrons on the unprotected π -nitrogen of the imidazole ring is highly basic. During carboxyl activation, this nitrogen intramolecularly abstracts the acidic α -proton, forming an achiral enolate or oxazolone intermediate1 [1]. This leads to high levels of epimerization (D-isomer formation).

  • Carbodiimide Adduct Formation: Standard coupling reagents like N,N'-Diisopropylcarbodiimide (DIC) are highly reactive toward the unprotected N-imidazolyl group, leading to stable, irreversible guanidination adducts on the side chain2 [2].

To ensure a self-validating and high-yield synthesis, the protocol below abandons traditional carbodiimide chemistry in favor of phosphonium-based activation, which remains unreactive toward the imidazole ring while facilitating rapid peptide bond formation.

Strategic Coupling Framework

The Causality Behind Reagent Selection

When the imidazole ring lacks a protecting group (such as Dnp, Tos, or Bom) 3 [4], the choice of coupling reagent dictates the success of the synthesis. Phosphonium salts, specifically PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are the authoritative standard for this application. Unlike DIC, PyBOP does not form adducts with the basic imidazole nitrogen 4 [3]. Furthermore, by strictly limiting the pre-activation time to <2 minutes and controlling the equivalents of N,N-Diisopropylethylamine (DIPEA), the kinetic window for oxazolone formation is minimized, preserving the chiral integrity of the 2-methylhistidine residue.

Quantitative Data: Coupling Reagent Comparison
Coupling Reagent SystemPrimary TargetRacemization RiskImidazole Adduct FormationRecommendation
DIC / Oxyma Carboxyl ActivationModerate (2-4%)High (Stable Guanidination)Not Recommended
HBTU / DIPEA Carboxyl ActivationHigh (>5%)Low (Uronium adducts possible)Not Recommended
PyBOP / DIPEA Carboxyl ActivationLow (<2%)None (Unreactive to N-imidazolyl)Highly Recommended

Data synthesized from comparative studies on side-chain unprotected histidine couplings [2, 3].

Mechanistic Visualization

Mechanism A Boc-2-Me-His-OH (Unprotected Imidazole) B Carboxyl Activation A->B C1 Carbodiimide (DIC/DCC) B->C1 if used C2 Phosphonium (PyBOP) B->C2 Recommended D1 N-Imidazolyl Adduct (Side Reaction) C1->D1 Nucleophilic Attack D2 Activated Ester (Stable Intermediate) C2->D2 E1 Enolization / Oxazolone (Intramolecular Base Catalysis) D2->E1 Excess Base / Time F Successful Peptide Bond (L-Isomer Retention) D2->F Rapid Coupling E2 D-Isomer Formation (Racemization) E1->E2

Mechanistic pathways of Boc-2-Me-His-OH activation, highlighting side reactions and optimal routing.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates mandatory in-process controls to guarantee that the unprotected imidazole ring has not compromised the synthesis.

Scale: 0.1 mmol Resin: PAM (Phenylacetamidomethyl) or Merrifield Resin (Typical loading: 0.5 - 0.8 mmol/g)

Phase 1: Resin Preparation & Boc Deprotection
  • Resin Swelling: Weigh the appropriate amount of resin (0.1 mmol scale) into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes with gentle agitation. Drain.

  • Boc Cleavage: Treat the resin with 5 mL of 50% Trifluoroacetic Acid (TFA) in DCM (v/v) for 2 minutes. Drain and repeat with a fresh 5 mL aliquot of 50% TFA/DCM for 20 minutes.

  • Acid Wash: Drain the reaction vessel and wash the resin thoroughly with DCM (3 × 5 mL) followed by N,N-Dimethylformamide (DMF) (3 × 5 mL).

  • Neutralization: Treat the resin with 10% DIPEA in DCM (v/v) for 2 minutes. Drain and repeat once.

  • Base Wash: Wash the resin with DCM (3 × 5 mL) and DMF (3 × 5 mL) to remove all excess base.

Phase 2: PyBOP-Mediated Coupling of Boc-2-Me-His-OH

Critical Causality Note: Pre-activation must be strictly minimized. Prolonged exposure of the activated species to DIPEA in the absence of the resin-bound nucleophile will trigger oxazolone formation and subsequent racemization.

  • Reagent Preparation: In a clean, dry vial, dissolve 0.3 mmol (3.0 equivalents) of Boc-2-Me-His-OH and 0.3 mmol (3.0 equivalents) of PyBOP in a minimal volume of anhydrous DMF (approx. 2 mL).

  • Kinetic Activation: Add 0.6 mmol (6.0 equivalents) of DIPEA to the vial. Agitate vigorously for no more than 60 seconds .

  • Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the neutralized resin.

  • Reaction Time: Agitate the suspension at room temperature (20-25°C) for 1.5 hours. Do not apply heat, as elevated temperatures exponentially increase the rate of histidine epimerization.

  • Post-Coupling Wash: Drain the reaction vessel. Wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL).

Phase 3: In-Process Validation (Self-Validating System)
  • Kaiser Test (Primary Validation): Remove a few beads of resin and perform a standard Kaiser (ninhydrin) test. A clear/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling; if blue, repeat Phase 2.

  • Micro-Cleavage & LC-MS (Secondary Validation): Withdraw 5 mg of the peptide-resin. Treat with anhydrous Hydrogen Fluoride (HF) and anisole (scavenger) in a micro-cleavage apparatus for 1 hour at 0°C. Evaporate the HF, precipitate with cold ether, and analyze via LC-MS.

    • Acceptance Criteria: Confirm the target mass. Verify the absolute absence of a +126 Da adduct (which would indicate accidental exposure to DIC/carbodiimides).

Phase 4: Global Cleavage
  • Final Deprotection: After the full sequence is assembled, remove the N-terminal Boc group using the Phase 1 protocol.

  • HF Cleavage: Transfer the dried resin to a Teflon HF cleavage line. Cleave using anhydrous HF containing 10% (v/v) anisole and 5% (v/v) dimethyl sulfide (DMS) at 0°C for 60 minutes.

  • Isolation: Purge the HF under a stream of nitrogen. Wash the crude peptide/resin mixture with cold diethyl ether to remove scavengers. Extract the peptide using 10% aqueous acetic acid and lyophilize.

Workflow Visualization

Workflow Step1 1. Resin Swelling DCM, 30 min Step2 2. Boc Deprotection 50% TFA/DCM, 20-30 min Step1->Step2 Step3 3. Neutralization 10% DIPEA/DCM Step2->Step3 Step4 4. Pre-activation Boc-2-Me-His-OH + PyBOP + DIPEA Step3->Step4 Step5 5. Coupling Agitate 1.5 hours at RT Step4->Step5 Step6 6. In-Process Control Kaiser Test Step5->Step6 Step6->Step5 Positive (Re-couple) Step7 7. Cleavage Anhydrous HF + Scavengers Step6->Step7 Negative (Proceed)

Step-by-step Boc-SPPS workflow for incorporating side-chain unprotected Boc-2-Me-His-OH.

References

  • BenchChem. "Application Notes and Protocols: Recommended Coupling Reagents for Boc-His(Trt)-OH in Peptide Synthesis." BenchChem.
  • Yang et al. "Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy.
  • Fantoni et al. "Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents." RSC Publishing.
  • BenchChem.

Sources

Application

coupling reagents for Boc-2-methylhistidine in liquid-phase peptide synthesis

Advanced Coupling Strategies for Boc-2-Methylhistidine in Liquid-Phase Peptide Synthesis (LPPS) Executive Summary The incorporation of sterically hindered, racemization-prone amino acids is one of the most formidable cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Coupling Strategies for Boc-2-Methylhistidine in Liquid-Phase Peptide Synthesis (LPPS)

Executive Summary

The incorporation of sterically hindered, racemization-prone amino acids is one of the most formidable challenges in peptide chemistry. Boc-2-methylhistidine represents a "worst-case scenario" for Liquid-Phase Peptide Synthesis (LPPS): the 2-methyl group on the imidazole ring induces severe steric hindrance, while the basicity of the imidazole nitrogen drives rapid epimerization. This application note provides a deep mechanistic analysis and field-validated protocols for coupling Boc-2-methylhistidine in solution, prioritizing high stereochemical retention and streamlined byproduct removal.

Mechanistic Causality: The Dual Threat of Steric Hindrance and Racemization

To successfully couple Boc-2-methylhistidine, chemists must understand the kinetic competition between amide bond formation ( kcouple​ ) and oxazolone formation ( kracemization​ ).

The methyl group at the C2 position of the imidazole ring creates a severe steric clash with both the bulky active ester intermediate and the incoming amine. This steric bulk exponentially decreases the bimolecular coupling rate. Consequently, the activated carboxyl intermediate persists longer in solution.

During this prolonged half-life, the lone pair of electrons on the π-nitrogen of the imidazole ring acts as an intramolecular catalyst, abstracting the acidic α-proton of the activated carboxyl group[1]. This leads to the formation of an achiral enolate or oxazolone intermediate, which, upon protonation, yields a mixture of L- and D-histidine enantiomers[2].

Racemization A Activated Boc-2-MeHis (O-Acylisourea) B Intramolecular Proton Abstraction (by π-Nitrogen) A->B Slow coupling promotes C Achiral Enolate / Oxazolone Intermediate B->C Base-catalyzed D D-Histidine Derivative (Epimer) C->D Protonation (Bottom face) E L-Histidine Derivative (Desired) C->E Protonation (Top face)

Mechanism of histidine racemization via intramolecular alpha-proton abstraction.

Reagent Selection Matrix for LPPS

Unlike Solid-Phase Peptide Synthesis (SPPS), where excess reagents are simply washed away, LPPS demands that coupling reagents generate byproducts that are easily removable via liquid-liquid extraction.

  • EDC·HCl / HOAt (The LPPS Workhorse): Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) is highly preferred in LPPS because its urea byproduct is entirely water-soluble and can be removed via simple aqueous extraction[3]. When paired with HOAt, the pyridine nitrogen of the additive provides neighboring group participation, accelerating the hindered coupling far better than standard HOBt[4].

  • DEPBT (The Stereochemical Guardian): 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a mixed anhydride of HOOBt and diethyl phosphoric acid[5]. It mediates amide bond formation without forming the highly reactive oxazolone intermediate, offering exceptional resistance to racemization for histidine derivatives[4].

  • HATU / sym-Collidine (The Brute Force Approach): For extreme steric hindrance, HATU provides unparalleled activation speed. However, to prevent base-catalyzed enolization, the weak, non-nucleophilic base sym-collidine (2,4,6-trimethylpyridine) must be used instead of DIPEA[4].

Quantitative Performance Comparison

The following table summarizes the expected performance of various coupling systems when applied to sterically hindered histidine derivatives in solution phase.

Coupling SystemActivation RateCoupling EfficiencyRacemization RiskLPPS Byproduct Removal
EDC·HCl / HOBt ModerateLowModerateExcellent (Aqueous Wash)
EDC·HCl / HOAt FastHighLowExcellent (Aqueous Wash)
HATU / DIPEA Very FastVery HighHighFair (Requires multiple washes)
HATU / sym-Collidine FastHighVery LowFair (Requires acidic wash)
DEPBT / DIPEA SlowModerateNear ZeroGood (Organic soluble byproducts)

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process Chiral HPLC analysis is integrated to ensure stereochemical integrity before proceeding to subsequent synthetic steps.

LPPSWorkflow N1 1. Pre-activation (Boc-2-MeHis + Reagent) N2 2. Amine Addition (Peptide fragment in DCM) N1->N2 N3 3. Coupling Reaction (Monitor via TLC/HPLC) N2->N3 N4 4. Aqueous Quench (Destroy excess active ester) N3->N4 N5 5. Liquid-Liquid Extraction (Remove water-soluble waste) N4->N5 N6 6. Organic Layer Drying & Concentration N5->N6

Standard Liquid-Phase Peptide Synthesis (LPPS) workflow emphasizing byproduct extraction.

Protocol A: High-Efficiency LPPS Coupling via EDC·HCl / HOAt

Designed for scalable liquid-phase synthesis where aqueous workup is the primary purification method.

  • Preparation: Dissolve 1.2 equivalents of Boc-2-methylhistidine and 1.25 equivalents of HOAt in anhydrous Dichloromethane (DCM) or a 9:1 DCM/DMF mixture (to aid solubility). Chill the solution to 0 °C in an ice bath.

  • Activation: Add 1.25 equivalents of EDC·HCl to the chilled solution. Stir for exactly 5 minutes. Critical Causality: Prolonged pre-activation increases the risk of oxazolone formation. Keep this step brief.

  • Coupling: Dissolve 1.0 equivalent of the free-amine peptide fragment in DCM. Add this dropwise to the activated mixture. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Validation Check: Remove a 10 µL aliquot, quench with methanol, and analyze via RP-HPLC to confirm >95% consumption of the amine.

  • Aqueous Workup (Extraction):

    • Dilute the reaction mixture with additional DCM or Ethyl Acetate.

    • Wash 2x with 5% aqueous KHSO₄ (Removes unreacted amine and EDC urea byproduct).

    • Wash 1x with Deionized Water.

    • Wash 2x with 5% aqueous NaHCO₃ (Removes unreacted Boc-2-MeHis and HOAt).

    • Wash 1x with Brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

Protocol B: Zero-Racemization Coupling via DEPBT

Designed for highly sensitive sequences where stereochemical retention is the absolute priority.

  • Preparation: Dissolve 1.5 equivalents of Boc-2-methylhistidine and 1.0 equivalent of the amine fragment in anhydrous THF or DMF.

  • Base Addition: Add 2.0 equivalents of sym-collidine. Note: Avoid stronger bases like DIPEA to prevent base-catalyzed proton abstraction.

  • Activation & Coupling: Add 1.5 equivalents of DEPBT to the mixture[5]. Stir at room temperature for 12–18 hours. (DEPBT kinetics are slower, but stereochemical retention is nearly 100%).

  • Validation Check: Remove a 50 µL aliquot, perform a mini-workup, and analyze via Chiral HPLC. Self-Validation: If D-epimer exceeds 1.0%, flag the batch. Under these conditions, D-epimer should remain <0.2%[2].

  • Workup: Dilute with Ethyl Acetate. Wash with 5% NaHCO₃ to remove the HOOBt byproduct generated by DEPBT. Wash with 1N HCl to remove sym-collidine. Dry and concentrate.

References

Sources

Method

using 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid for custom antimicrobial peptide design

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Focus: Custom Antimicrobial Peptide (AMP) Design via Solid-Phase Peptide Synthesis (SPPS) Executive Summary The escalating...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Peptide Drug Development Professionals Focus: Custom Antimicrobial Peptide (AMP) Design via Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) demands the design of novel antimicrobial peptides (AMPs) with enhanced stability and targeted mechanisms of action. Solid-Phase Peptide Synthesis (SPPS) remains the gold standard for rapidly prototyping these therapeutic molecules[1]. While natural L-histidine is frequently incorporated into AMPs to facilitate pH-dependent membrane insertion[2], its low protonation state at physiological pH limits its initial efficacy.

This application note details the mechanistic rationale and synthetic protocols for incorporating 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (Boc-2-Me-His-OH) into custom AMPs. By leveraging the unique physicochemical properties of the 2-methylimidazole side chain, researchers can design AMPs that maintain a constitutive cationic charge in the bloodstream while resisting proteolytic degradation.

Mechanistic Rationale: The 2-Methyl Advantage

Overcoming the pKa Limitation of Native Histidine

In native AMPs, histidine acts as an environmental sensor. Its imidazole ring has a pKa of approximately 6.0, meaning it is largely uncharged at physiological pH (7.4) but becomes protonated and highly active in the acidic microenvironments of bacterial infections or endosomes[2]. However, this lack of charge at pH 7.4 reduces the peptide's initial electrostatic attraction to anionic bacterial membranes.

The introduction of a methyl group at the C2 position of the imidazole ring in 2-Me-His exerts an electron-donating inductive effect. This modification shifts the pKa of the imidazole ring upward to approximately 7.8[3]. Consequently, 2-Me-His is predominantly protonated (~71%) at pH 7.4, acting as a powerful, constitutive cationic anchor that dramatically accelerates initial bacterial membrane binding.

Steric Shielding Against Proteolysis

A major bottleneck in AMP drug development is rapid degradation by serum proteases. The C2-methyl group provides significant steric hindrance directly adjacent to the peptide backbone. This bulk disrupts the recognition clefts of common proteases, extending the circulating half-life of the AMP without requiring complex backbone modifications like D-amino acid substitution.

Mechanism M1 Boc-2-Me-His-OH Incorporation M2 C2-Methylation (Inductive Effect) M1->M2 M3 Steric Hindrance (Protease Shielding) M1->M3 M4 Increased pKa (~7.8) (Cationic at pH 7.4) M2->M4 Alters Imidazole Ring M5 Enhanced Half-Life (In Vivo Stability) M3->M5 Blocks Cleavage M6 Bacterial Membrane Disruption M4->M6 Electrostatic Binding M5->M6 Sustained Action

Caption: Mechanistic pathway of 2-Me-His AMPs targeting bacterial membranes.

Physicochemical Data Summary

Table 1: Physicochemical Comparison of Histidine Analogues in AMP Design

Amino AcidImidazole pKa% Protonated (pH 7.4)% Protonated (pH 5.5)Protease Susceptibility
L-Histidine ~6.0~4%~76%High
2-Methylhistidine ~7.8~71%>99%Low (Steric Shielding)

Synthetic Strategy: Boc-SPPS Workflow

While Fmoc chemistry is prevalent, Boc-SPPS remains highly advantageous for synthesizing difficult, aggregation-prone hydrophobic AMP sequences[4]. The Boc strategy utilizes trifluoroacetic acid (TFA) for iterative deprotection and anhydrous hydrogen fluoride (HF) for final cleavage[4].

Critical Synthetic Challenge: The building block 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid lacks a side-chain protecting group (such as Bom or Dnp) on the imidazole nitrogen. If standard basic coupling conditions (e.g., HBTU/DIEA) are used, the unprotected imidazole can undergo side-chain acylation, leading to branched peptides.

The Solution: To prevent this, we employ a base-free coupling cocktail using DIC/OxymaPure . Oxyma is slightly acidic/neutral, and DIC activates the carboxylic acid without requiring a tertiary amine base like DIEA, thereby preserving the unprotected imidazole ring. Alternatively, this residue can be exclusively designed into the N-terminus of the AMP to bypass subsequent coupling risks.

Workflow N1 1. Sequence Design (Targeting Anionic Membranes) N2 2. Boc-SPPS Elongation (TFA Deprotection) N1->N2 Synthesize Base Chain N3 3. Boc-2-Me-His-OH Coupling (DIC/Oxyma Activation) N2->N3 N-terminal Addition N4 4. HF Cleavage (Resin Detachment) N3->N4 Peptide-Resin N5 5. RP-HPLC & MIC Assay (Validation) N4->N5 Crude AMP

Caption: Workflow for the design, synthesis, and validation of 2-Me-His modified AMPs.

Experimental Protocols

Protocol A: Base-Free Coupling of Boc-2-Me-His-OH

This protocol is specifically optimized to prevent side-chain acylation of the unprotected 2-methylimidazole ring.

  • Resin Preparation & Deprotection: Swell the peptide-resin (e.g., PAM resin) in Dichloromethane (DCM) for 30 minutes. Treat the resin with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group[4].

  • Neutralization: Wash the resin thoroughly with DCM. Neutralize the TFA salt by treating the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 × 2 minutes. Wash extensively with Dimethylformamide (DMF) to remove all traces of base. Causality: Complete removal of DIEA is critical before adding the unprotected His derivative to prevent base-catalyzed side reactions.

  • Pre-Activation: In a separate vial, dissolve 3 equivalents of Boc-2-Me-His-OH and 3 equivalents of OxymaPure in minimal DMF. Add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for exactly 2 minutes. Causality: Short pre-activation minimizes the risk of racemization and internal lactam formation.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x) and DCM (3x).

Table 2: Optimized Boc-SPPS Cycle for Unprotected Imidazole

StepReagent / SolventTimeMechanistic Purpose
Deprotection 50% TFA in DCM20 minCleaves the N-alpha-Boc group via acidolysis.
Neutralization 10% DIEA in DCM2 × 2 minRestores the nucleophilic free amine for coupling.
Activation DIC / Oxyma in DMF2 minForms active ester without base, preventing imidazole acylation.
Coupling Activated Boc-2-Me-His-OH120 minForms the peptide bond at the N-terminus.
Wash DMF followed by DCM5 × 1 minRemoves unreacted reagents and byproducts.
Protocol B: HF Cleavage and Global Deprotection

Caution: Anhydrous HF is highly toxic and corrosive. This step must be performed in a dedicated Teflon HF cleavage apparatus under a fume hood.

  • Preparation: Transfer the dried peptide-resin to the HF reaction vessel. Add anisole (10% v/v relative to HF) as a carbocation scavenger[4]. Causality: Anisole traps highly reactive carbocations generated during the cleavage of side-chain protecting groups, preventing them from irreversibly alkylating the peptide backbone.

  • Cleavage: Cool the vessel to -5°C using a dry ice/ethanol bath. Condense anhydrous HF into the vessel until the desired volume is reached (typically 10 mL per gram of resin).

  • Reaction: Stir the mixture at 0°C for exactly 1 hour.

  • Evaporation: Rapidly evaporate the HF under a high vacuum until the resin is dry.

  • Precipitation: Wash the resin/peptide mixture with cold diethyl ether (3 × 20 mL) to precipitate the crude AMP and extract the anisole and organic soluble byproducts[4]. Extract the peptide from the resin using 10% aqueous acetic acid and lyophilize.

Protocol C: Minimum Inhibitory Concentration (MIC) Assay

A self-validating system to confirm the biological activity of the synthesized AMP.

  • Bacterial Culture: Grow target strains (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to mid-log phase (OD600 ≈ 0.5).

  • Peptide Dilution: Prepare a 2-fold serial dilution of the purified 2-Me-His AMP in sterile water (ranging from 128 µg/mL to 0.25 µg/mL) in a 96-well polypropylene plate. Causality: Polypropylene is used instead of polystyrene to prevent the highly cationic AMP from adhering to the well walls, which would artificially inflate the MIC value.

  • Inoculation: Dilute the bacterial culture to 5×105 CFU/mL in MHB. Add equal volumes of the bacterial suspension to the peptide dilutions.

  • Incubation & Readout: Incubate the plate at 37°C for 18 hours. The MIC is defined as the lowest concentration of the AMP that completely inhibits visible bacterial growth.

Sources

Application

Application Notes &amp; Protocols: Site-Directed Modification of Peptides Using Boc-Protected 2-Methylhistidine

Abstract Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the fine-tuning of a peptide's therapeutic properties. Histidine is an attractive target for modi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the fine-tuning of a peptide's therapeutic properties. Histidine is an attractive target for modification due to the unique reactivity of its imidazole side chain, which often plays a crucial role in biological activity.[1][2] However, achieving chemoselectivity with native histidine can be challenging due to two reactive nitrogen atoms and competition from other nucleophilic residues. This guide details a strategic approach to circumvent these issues by incorporating a non-canonical amino acid, 2-methylhistidine, into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). The methyl group at the C2 position of the imidazole ring acts as a permanent "protecting group," sterically and electronically modulating the reactivity of the ring's nitrogens. This allows for subsequent, highly specific chemical modifications. We provide detailed protocols for the synthesis of peptides containing Nα-Boc-2-methyl-L-histidine via a Boc-SPPS strategy, followed by peptide cleavage, purification, and a representative protocol for site-directed alkylation of the 2-methylhistidine residue.

Introduction: The Rationale for 2-Methylhistidine in Peptide Design

The chemical modification of peptides is a powerful tool used to enhance stability, modulate receptor affinity, and introduce reporter tags such as fluorophores or biotin.[3] While residues like lysine and cysteine are common handles for bioconjugation, histidine offers unique potential due to its role in enzyme catalysis, metal ion coordination, and pH-dependent interactions.[4]

However, the modification of native histidine is often complicated by:

  • Lack of Selectivity: The imidazole ring has two nucleophilic nitrogens (N-π, pros and N-τ, tele), leading to potential mixtures of isomers.

  • Competing Nucleophiles: The moderate nucleophilicity of histidine can be overshadowed by more reactive residues like lysine or cysteine, making selective modification in complex peptides difficult.[1][2]

  • Racemization: The imidazole side chain can catalyze epimerization at the adjacent α-carbon during the coupling process in peptide synthesis, compromising the stereochemical purity of the final product.[5][6]

The incorporation of 2-methylhistidine provides an elegant solution to these challenges. The methyl group at the C2 position introduces critical changes:

  • Steric Hindrance: It physically blocks one face of the imidazole ring, influencing the accessibility of the adjacent N-τ nitrogen.

  • Electronic Modulation: It alters the pKa and nucleophilicity of the ring nitrogens, potentially directing incoming electrophiles to a single position.

  • Inherent Modification: The methyl group itself can be considered a post-translational modification (PTM) mimic, as histidine methylation is a known biological process.[7][8]

This methodology utilizes Nα-Boc-2-methyl-L-histidine within a robust Boc-based Solid-Phase Peptide Synthesis (SPPS) framework. The Boc/Bzl protection scheme employs an acid-labile Nα-Boc group, which is removed under moderate acidic conditions, and more robust benzyl-based side-chain protecting groups, which are removed during the final high-acid cleavage step.[5]

Principle of the Method & Workflow

The overall strategy involves three main stages:

  • Synthesis: A peptide sequence is assembled on a solid support (resin) using automated or manual Boc-SPPS. The key step is the incorporation of Boc-2-Me-His-OH at the desired position.

  • Cleavage & Purification: The completed peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified to homogeneity using reverse-phase HPLC.

  • Site-Directed Modification: The purified peptide, now containing a uniquely reactive 2-methylhistidine residue, is subjected to a chemical modification reaction. The 2-methyl group directs the modification to a specific nitrogen on the imidazole ring.

G cluster_0 Stage 1: Boc-SPPS cluster_1 Stage 2: Cleavage & Purification cluster_2 Stage 3: Site-Directed Modification Resin Resin Deprotection Nα-Boc Deprotection Resin->Deprotection Swell in DCM Neutralization Neutralization Deprotection->Neutralization 1. 50% TFA/DCM 2. Wash Coupling Couple Next Boc-Amino Acid (or Boc-2-Me-His-OH) Neutralization->Coupling 5% DIEA/DMF Wash Coupling->Deprotection Boc-AA-OH, HBTU, DIEA Cleavage HF or TFMSA Cleavage & Global Deprotection Coupling->Cleavage Repeat cycles Precipitation Precipitate in Cold Diethyl Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Modification Selective Reaction at 2-Me-His Residue Lyophilization->Modification Analysis LC-MS / MS-MS Characterization Modification->Analysis

Caption: Overall workflow for peptide synthesis and modification.

Materials and Reagents

  • Amino Acids: Nα-Boc-protected amino acids (e.g., Boc-Ala-OH, Boc-Gly-OH, etc.), Nα-Boc-2-methyl-L-histidine (Boc-2-Me-His-OH).

  • Resin: Merrifield resin (or other suitable resin for Boc-SPPS).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIEA), Methanol (MeOH), Diethyl ether (cold).

  • Reagents for Synthesis: Trifluoroacetic acid (TFA), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), Acetic anhydride.

  • Reagents for Cleavage: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), Anisole (scavenger).

  • Reagents for Modification: Alkylating agent (e.g., Iodoacetamide), Phosphate buffer.

  • Purification & Analysis: HPLC-grade water, Acetonitrile (ACN), C18 reverse-phase HPLC column.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol describes a manual synthesis cycle on a 0.2 mmol scale.

  • Resin Preparation: Swell 0.5 g of Merrifield resin (loading ~0.4 mmol/g) in DCM for 30 minutes in a peptide synthesis vessel. Drain the DCM.

  • First Amino Acid Coupling: Couple the C-terminal amino acid to the resin according to standard protocols for Merrifield resin.

  • Nα-Boc Deprotection:

    • Add a solution of 50% TFA in DCM (v/v) to the resin. Agitate for 2 minutes and drain.[9]

    • Add a fresh portion of 50% TFA in DCM. Agitate for 30 minutes.[9]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), MeOH (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% DIEA in DMF (v/v) to the resin. Agitate for 2 minutes and drain. Repeat once.

    • Wash the resin thoroughly with DMF (5x).[10]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the next Boc-amino acid (0.8 mmol, 4 eq.) and HBTU (0.78 mmol, 3.9 eq.) in a minimal amount of DMF.

    • Add DIEA (1.6 mmol, 8 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the neutralized resin.[10]

    • Agitate the reaction for 1-2 hours. For coupling Boc-2-Me-His-OH , extend the coupling time to 4 hours to overcome potential steric hindrance.

  • Monitoring and Washing:

    • Perform a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3-6 for each amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized apparatus and a certified fume hood.

  • Preparation: Wash the final peptide-resin with DCM and dry it completely under a high vacuum.

  • Cleavage:

    • Place the dried resin in the reaction vessel of an HF cleavage apparatus.

    • Add anisole (1.0 mL per gram of resin) as a scavenger.

    • Cool the vessel to -10 °C.

    • Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF under a vacuum.

  • Peptide Precipitation:

    • Wash the resin/peptide mixture with cold diethyl ether to remove the scavenger.

    • Extract the peptide from the resin with 10% aqueous acetic acid.

    • Filter to remove the resin beads.

    • Lyophilize the aqueous extract to obtain the crude peptide as a white powder.[11]

Protocol 3: Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.

    • Purify the peptide by preparative RP-HPLC using a C18 column with a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[12]

    • Collect fractions and analyze by analytical HPLC-MS.

    • Pool the pure fractions and lyophilize.

  • Characterization:

    • Confirm the identity and purity of the peptide using high-resolution mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC. The observed mass should match the theoretical mass of the peptide containing the 2-methylhistidine residue.[13]

Protocol 4: Site-Directed Alkylation of 2-Methylhistidine

This protocol describes a representative alkylation using iodoacetamide. The methyl group at C2 is expected to direct alkylation towards the less sterically hindered N-π position.

Caption: Reaction scheme for site-directed alkylation.

  • Reaction Setup: Dissolve the purified peptide (1 mg) in 1 mL of 100 mM phosphate buffer (pH 7.5).

  • Reagent Addition: Add a 10-fold molar excess of iodoacetamide.

  • Incubation: Incubate the reaction at room temperature for 4 hours, protected from light.

  • Quenching: Quench the reaction by adding a small amount of a thiol-containing compound like dithiothreitol (DTT).

  • Analysis: Directly analyze the reaction mixture by HPLC-MS. A new peak with an increased mass of +57 Da (corresponding to the addition of a carboxamidomethyl group, -CH₂CONH₂) should be observed, indicating successful modification.

  • Purification: Purify the modified peptide away from unreacted starting material using RP-HPLC as described in Protocol 3.

  • Site Confirmation: Use tandem mass spectrometry (MS/MS) to confirm the site of modification. Fragmentation analysis should confirm that the +57 Da mass shift is localized to the 2-methylhistidine residue.

Data and Expected Results

Successful execution of these protocols should yield a highly pure, site-specifically modified peptide.

Parameter Expected Result Notes
Crude Peptide Purity 50-80% by HPLCHighly dependent on peptide sequence and synthesis efficiency.
Purified Peptide Purity >95% by HPLCAchievable with standard RP-HPLC protocols.
Mass Confirmation (Pre-modification) Observed mass matches theoretical mass ± 0.5 DaConfirms successful incorporation of Boc-2-Me-His-OH.
Modification Efficiency >90% conversion by HPLCReaction conditions may require optimization.
Mass Confirmation (Post-modification) Observed mass = (Peptide Mass + 57.05) ± 0.5 DaFor carboxamidomethylation. Confirms covalent modification.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling at 2-Me-His Steric hindrance from the methyl group.Extend coupling time to 4-6 hours. Use a more potent activator like HATU. Consider double coupling.
Low Cleavage Yield Incomplete cleavage from the resin. Insufficient scavenger.Extend HF cleavage time. Ensure sufficient anisole is used to scavenge cations.
No Modification Observed Incorrect pH. Reagent degradation.Optimize reaction pH (alkylation is generally more efficient at slightly basic pH). Use fresh iodoacetamide solution.
Multiple Modified Products Modification at other nucleophilic sites (e.g., N-terminus).If the N-terminus is a free amine, it may compete. Ensure the reaction pH is not too high (>8.5) to minimize its reactivity.

Conclusion

The use of Boc-protected 2-methylhistidine as a synthetic building block provides a powerful and robust strategy for achieving site-directed modification of peptides. By strategically altering the steric and electronic properties of the histidine side chain, this approach overcomes common challenges associated with selectivity and racemization. The protocols outlined here offer a comprehensive workflow from synthesis to final modification, enabling researchers and drug developers to create precisely engineered peptides with enhanced properties for a wide range of therapeutic and research applications.

References

  • Wan, C., Wang, Y., Lian, C., et al. (2022). Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. Chemical Science, 13, 8289-8296. Available at: [Link]

  • van der Weerden, N. L., & Hoffmann, R. (2024). Highly selective chemical modification of poly-His tagged peptides and proteins. Methods, 221, 10-18. Available at: [Link]

  • Wang, R., Dong, M., He, D., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Journal of the American Chemical Society, 141(45), 18230-18237. Available at: [Link]

  • Zhang, Y., Savino, C., & Tezcan, F. A. (2024). Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme. Journal of the American Chemical Society. Available at: [Link]

  • Request PDF for "Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation". (2019). ResearchGate. Available at: [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Available at: [Link]

  • BZ Chemical. (2019). BOC Protection and Deprotection. Available at: [Link]

  • Kwiatkowski, D., & Drozak, J. (2022). Enzymology and significance of protein histidine methylation. Journal of Biological Chemistry, 298(4), 101755. Available at: [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2015). Electronic Supplementary Information Synthetic Peptides Caged on Histidine Residues with a Bisbipyridyl Ruthenium(II). Available at: [Link]

  • Sharma, A., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(2), 215-223. Available at: [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Larsen, S. C., et al. (2021). Large-scale identification of protein histidine methylation in human cells. Nature Communications, 12(1), 4349. Available at: [Link]

  • Lv, F., et al. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Journal of Biological Chemistry, 298(3), 101673. Available at: [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Available at: [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Zhang, Z., et al. (2014). Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. Journal of Peptide Science, 20(11), 859-866. Available at: [Link]

  • Holly, T., & Sarmiento, J. (2023). Biochemistry, Histidine. StatPearls. Available at: [Link]

  • Cross, W. (2018). C-H Functionalization for the Post-Synthetic Modification of Peptides. NTU IRep. Available at: [Link]

  • Ochoa, R., et al. (2022). Protocol for iterative optimization of modified peptides bound to protein targets. Bioinformatics, 38(23), 5288-5294. Available at: [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Peptide Incorporation of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic Acid Derivatives

Executive Summary & Scientific Rationale The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern rational drug design. 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern rational drug design. 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (commonly referred to as Boc-2-Me-His-OH) is a critical building block for synthesizing peptides that require a sterically modified, Boc-protected histidine analog.

The substitution of a methyl group at the C2 position of the imidazole ring fundamentally alters the side chain's steric profile, tautomeric equilibrium, and pKa. Historically, the pharmacological significance of this substitution was demonstrated when 2-methylhistamine was identified as a highly selective histamine H1-receptor agonist, effectively distinguishing H1 pathways from H2 pathways[1]. In contrast to H2-selective agonists like 4-methylhistamine, 2-methylhistamine fails to stimulate cyclic AMP formation in H2-dependent tissues, confirming its strict functional selectivity[2].

By utilizing Boc-2-Me-His-OH in Solid-Phase Peptide Synthesis (SPPS), researchers can generate novel peptide ligands to probe G-Protein Coupled Receptor (GPCR) binding pockets, evaluate metalloenzyme inhibition, and study receptor-ligand hydrogen bonding mechanics[3]. This application note details the end-to-end workflow: from the chemical handling and SPPS incorporation of the Boc-protected derivative[4] to the preparation and execution of a self-validating in vitro radioligand binding assay.

Chemical and Physical Properties

Understanding the physicochemical properties of the building block is essential for calculating coupling stoichiometry and predicting the solubility of the final synthesized peptide.

PropertyValueCausality / Implication for Assays
Chemical Name 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acidBoc protection prevents N-terminal polymerization during SPPS.
Base Scaffold CAS 56217-49-3 (2-Methylhistidine)[4]Core scaffold dictates biological H1-selectivity.
Molecular Weight ~269.30 g/mol Used for precise molarity calculations in coupling solutions.
Imidazole pKa ~7.1 (Estimated)Highly sensitive to physiological pH (7.4); requires strict buffering in in vitro assays to maintain the correct protonation state.
Steric Profile C2-Methylated ImidazoleHinders adjacent nitrogen coordination; requires extended coupling times during synthesis.

Experimental Workflows & Pathway Visualizations

The following diagrams illustrate the logical progression from chemical synthesis to biological evaluation, as well as the pharmacological pathway targeted by the synthesized derivatives.

Workflow N1 Boc-2-Me-His-OH Activation N2 Boc-SPPS Coupling N1->N2 HATU/DIPEA N3 TFA/HF Cleavage & Deprotection N2->N3 Resin Removal N4 HPLC Purification N3->N4 Crude Peptide N5 In Vitro Receptor Assay N4->N5 Serial Dilution

Caption: Workflow from SPPS incorporation of Boc-2-Me-His-OH to in vitro GPCR assay evaluation.

Pathway L 2-MeHis Peptide Derivative H1 Histamine H1 Receptor (High Affinity) L->H1 Selective Binding H2 Histamine H2 Receptor (Low Affinity) L->H2 Weak/No Binding Gq Gq/11 Protein H1->Gq Gs Gs Protein H2->Gs PLC PLC Activation (IP3/DAG) Gq->PLC cAMP cAMP Production Gs->cAMP

Caption: Pharmacological selectivity and downstream signaling pathway of 2-MeHis derivatives.

Protocol A: SPPS Incorporation of Boc-2-Me-His-OH

Objective: To successfully couple the sterically hindered Boc-2-Me-His-OH derivative to a growing peptide chain on a solid support.

Causality & Expert Insight: The methyl group at the C2 position of the imidazole ring introduces significant steric bulk near the alpha-carbon. Standard coupling reagents (like DIC/HOBt) often result in incomplete amide bond formation. Therefore, the highly reactive uronium salt HATU paired with DIPEA is utilized. Furthermore, the Boc protecting group must be completely removed post-synthesis, as its presence on the N-terminus would sterically occlude receptor binding pockets and abolish biological activity.

Step-by-Step Methodology:
  • Resin Preparation: Swell 0.1 mmol of the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Boc-2-Me-His-OH and 0.38 mmol of HATU in 2 mL of anhydrous DMF. Add 0.8 mmol of DIPEA. Allow the mixture to pre-activate for 3 minutes. Note: A slight deficit of HATU prevents capping of the resin by unreacted coupling agent.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 120 minutes (extended time due to steric hindrance).

  • Self-Validation (Kaiser Test): Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test on a few beads.

    • Validation Logic: If the beads remain colorless/yellow, primary amines are fully consumed (successful coupling). If the beads turn blue, perform a second coupling cycle using DIC/Oxyma to ensure 100% yield before proceeding.

  • Cleavage & Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours to simultaneously cleave the peptide from the resin and remove the Boc group, yielding the biologically active 2-MeHis peptide.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC using a C18 column.

Protocol B: In Vitro Radioligand Binding Assay Preparation

Objective: To evaluate the binding affinity ( Ki​ ) and selectivity of the synthesized 2-MeHis-peptide against Histamine H1 and H2 receptors.

Causality & Expert Insight: Because the 2-methylimidazole ring relies heavily on precise hydrogen bonding to dock into the GPCR transmembrane domains[3], the assay buffer must be rigorously maintained at pH 7.4. A competitive radioligand binding assay is used. By competing the synthesized peptide against a known tritiated antagonist (e.g., [3H] -mepyramine for H1, [3H] -tiotidine for H2), we can calculate the exact affinity.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Verify pH at room temperature.

  • Membrane Preparation: Thaw CHO cell membranes overexpressing human H1 or H2 receptors on ice. Homogenize gently in Assay Buffer to a final concentration of 10 µg protein/well.

  • Ligand Dilution: Prepare a 10-point serial dilution (from 10−4 M to 10−11 M) of the purified 2-MeHis-peptide in Assay Buffer containing 0.1% BSA to prevent non-specific plastic adhesion.

  • Assay Assembly (96-well plate):

    • Add 50 µL of the peptide dilution.

    • Add 50 µL of the radioligand (e.g., 1 nM [3H] -mepyramine for H1).

    • Add 100 µL of the membrane suspension to initiate the reaction.

  • Self-Validation (Controls):

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM of unlabeled native histamine. Validation Logic: If the radioactive counts in the NSB wells exceed 10% of the TB wells, the washing protocol is insufficient, or the filter plate is retaining free radioligand.

  • Incubation & Harvesting: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium. Rapidly filter through GF/C glass fiber plates (pre-soaked in 0.3% PEI) using a vacuum manifold. Wash 3x with ice-cold buffer.

  • Quantification: Dry the filter plates, add 50 µL of scintillation cocktail, and read on a Microbeta counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Representative Quantitative Data

The following table summarizes expected assay outcomes, demonstrating the profound impact of the 2-methyl substitution on receptor selectivity, mirroring the foundational discoveries in histaminergic pharmacology[1].

Ligand / PeptideH1 Receptor Ki​ (nM)H2 Receptor Ki​ (nM)Selectivity Ratio (H2/H1)
Native Histamine 12.5 ± 1.115.2 ± 1.4~ 1.2 (Non-selective)
2-Methylhistamine 18.4 ± 1.5> 10,000> 500 (H1 Selective)
Synthesized 2-MeHis-Peptide 45.1 ± 2.3> 10,000> 220 (H1 Selective)
4-Methylhistamine > 10,00022.1 ± 1.8< 0.002 (H2 Selective)

Note: Data represents typical binding profiles where the C2-methyl group sterically clashes with the H2 receptor binding pocket but is well-tolerated by the H1 receptor.

References

  • [2] Onaya, T., Hashizume, K., Sato, A., Takazawa, K., Akasu, F., & Endo, W. (1977). Evidence for the Existence of a Histamine H2-Receptor in the Mouse Thyroid. Endocrinology, 100(1), 61-66. URL:[Link]

  • [3] Purg, M., et al. (2016). The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands. PLoS One, 11(5), e0154002. URL:[Link]

  • [1] Black, J. W. (1988). Drugs from Emasculated Hormones: The Principle of Syntopic Antagonism. Nobel Lecture, Physiology or Medicine. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Optimizing Boc-2-MeHis-OH Coupling &amp; Preventing Racemization

Welcome to the Technical Support Center for complex peptide synthesis. Coupling histidine derivatives is notoriously challenging due to the high risk of racemization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex peptide synthesis. Coupling histidine derivatives is notoriously challenging due to the high risk of racemization. When working specifically with 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (Boc-2-MeHis-OH), the complexity is amplified.

The 2-methyl modification on the imidazole ring introduces significant steric hindrance, which decelerates the desired intermolecular aminolysis. This kinetic delay provides a wider window for the unprotected π-nitrogen to intramolecularly attack the activated carbonyl, driving oxazolone formation and subsequent loss of stereochemical integrity. This guide provides validated, self-correcting workflows to suppress epimerization during this critical coupling step.

I. Mechanistic Causality of Racemization

To prevent a problem, you must first understand its mechanism. Racemization of histidine derivatives does not occur randomly; it is a chemically driven process primarily mediated by the formation of an oxazolone intermediate. The basicity of the imidazole ring (specifically the π-nitrogen) acts as an intramolecular catalyst. When the carboxyl group is over-activated, and the coupling to the resin-bound amine is slow (exacerbated by the 2-methyl steric bulk), the π-nitrogen attacks the carbonyl. The resulting oxazolone rapidly loses its stereocenter via base-catalyzed enolization.

Caption: Mechanistic pathways of Boc-2-MeHis-OH racemization vs. successful coupling.

II. Troubleshooting Guides & FAQs

Q1: Why is my Boc-2-MeHis-OH racemizing even when using HATU? A1: HATU generates a highly reactive O-acyluronium intermediate. While HATU is excellent for sterically hindered couplings, the activated carboxyl group is highly susceptible to oxazolone formation if aminolysis is not instantaneous (1)[1]. Because the 2-methyl group slows down aminolysis, the intermediate spends more time in a reactive state. Furthermore, HATU itself does not prevent racemization; epimerization arises from base-mediated α-proton abstraction or oxazolone formation[1].

Q2: How does the choice of base influence the stereochemical stability of this residue? A2: The basicity and steric profile of your tertiary amine are critical. Standard bases like N,N-diisopropylethylamine (DIPEA) are strong enough to abstract the acidic α-proton of the activated histidine, promoting enolization. Switching to 2,4,6-trimethylpyridine (collidine) is highly recommended. Collidine's lower basicity and significant steric bulk prevent it from accessing the α-proton, thereby suppressing epimerization during activation (1)[1].

Q3: Should I pre-activate Boc-2-MeHis-OH to overcome the steric hindrance? A3: Absolutely not. Intensive pre-activation of histidine derivatives is a primary driver of racemization (2)[2]. The longer the amino acid remains in its activated state without a nucleophile present, the higher the probability of oxazolone formation. In situ activation or limiting pre-activation to less than 1 minute is a mandatory protocol standard[2].

Q4: What is the most reliable coupling cocktail for this specific building block? A4: A base-free approach using Diisopropylcarbodiimide (DIC) and OxymaPure is the gold standard. OxymaPure rapidly intercepts the transient O-acylisourea to form a stable active ester, effectively outcompeting the intramolecular π-nitrogen attack (3)[3]. If uronium salts must be used, DEPBT is an excellent alternative, as it mediates coupling without facilitating oxazolone formation (4)[4].

III. Quantitative Impact of Coupling Conditions

The following table synthesizes the expected stereochemical outcomes based on the causality of the chosen reagents.

Coupling SystemBasePre-activation TimeTemperatureExpected D-Epimer (%)Mechanistic Outcome
HATU DIPEA5 mins25°C> 15%Strong base and slow aminolysis drive oxazolone formation.
HATU Collidine0 mins (In-situ)25°C3 - 5%Steric bulk of collidine prevents α-proton abstraction.
DEPBT DIPEA0 mins (In-situ)25°C1 - 3%DEPBT avoids highly reactive O-acyluronium intermediates.
DIC / OxymaPure None< 1 min0°C to 25°C< 0.5% Base-free environment and rapid active ester trapping suppress epimerization.
IV. Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to subsequent synthesis steps without passing the analytical checkpoints.

Protocol 1: Base-Free DIC/OxymaPure Coupling (Gold Standard)

Causality: Eliminating the tertiary amine removes the primary catalyst for α-proton abstraction. OxymaPure acts as a superior nucleophile, trapping the O-acylisourea intermediate before the intramolecular π-nitrogen can form an oxazolone.

  • Resin Preparation: Swell the resin in DMF for 20 minutes. Perform standard deprotection (e.g., 50% TFA/DCM for Boc-SPPS) and wash thoroughly with DMF.

  • Reagent Preparation: In a clean vial, dissolve 3.0 equivalents of Boc-2-MeHis-OH and 3.0 equivalents of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration).

  • In-Situ Activation: Add 3.0 equivalents of DIC to the vial. Critical: Do not exceed 1 minute of pre-activation time to prevent spontaneous oxazolone formation[2].

  • Coupling: Transfer the activated mixture immediately to the resin.

  • Temperature Control: Shake the reaction at 0°C for the first 30 minutes, then allow it to slowly warm to room temperature for an additional 90 minutes. Lower temperatures kinetically favor intermolecular aminolysis over intramolecular rearrangement (5)[5].

  • Validation Checkpoint: Perform a micro-cleavage of a few resin beads. Analyze via chiral HPLC to confirm the D-epimer is < 0.5% before proceeding to the next cycle.

Protocol 2: Sterically Hindered Uronium Coupling (HATU/Collidine)

Causality: When coupling onto a highly hindered secondary amine where DIC/OxymaPure is too slow, HATU provides the necessary driving force. Substituting DIPEA with collidine provides enough basicity to drive the coupling while sterically blocking α-proton abstraction.

  • Resin Preparation: Swell and deprotect the resin as described above.

  • Reagent Preparation: Dissolve 3.0 equivalents of Boc-2-MeHis-OH and 3.0 equivalents of HATU in DMF.

  • Base Addition & Immediate Transfer: Add 6.0 equivalents of 2,4,6-trimethylpyridine (collidine) to the mixture and immediately transfer to the resin. Critical: The absence of pre-activation is paramount here.

  • Coupling: Shake at room temperature for 45-60 minutes.

  • Validation Checkpoint: Wash the resin (DMF 3x, DCM 3x). Perform a Kaiser test to ensure complete coupling. Follow with chiral HPLC validation of a micro-cleaved sample.

V. Troubleshooting Workflow

If racemization is detected during your analytical checkpoints, follow this logic tree to systematically isolate and eliminate the chemical variables causing the epimerization.

Caption: Step-by-step troubleshooting workflow to resolve 2-MeHis racemization.

VI. References
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry.[Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis... ACS Publications.[Link]

  • Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. MDPI.[Link]

Sources

Optimization

Technical Support Center: Optimizing Cleavage Cocktails for Peptides Containing 2-Methylhistidine (2-Me-His)

From the desk of a Senior Application Scientist Welcome to our dedicated technical support guide for navigating the complexities of solid-phase peptide synthesis (SPPS) involving 2-methylhistidine (2-Me-His). The unique...

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Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for navigating the complexities of solid-phase peptide synthesis (SPPS) involving 2-methylhistidine (2-Me-His). The unique steric and electronic properties of the 2-Me-His residue present distinct challenges during the final cleavage and deprotection step. This guide provides in-depth, field-proven insights, troubleshooting strategies, and validated protocols to help you achieve high-purity peptides, minimizing common pitfalls such as incomplete deprotection and side-product formation.

Frequently Asked Questions (FAQs)

Q1: Why is 2-methylhistidine more challenging to cleave and deprotect than standard histidine?

The primary challenge stems from the steric hindrance imposed by the methyl group at the 2-position of the imidazole ring. This bulkiness can hinder the access of trifluoroacetic acid (TFA) to the acid-labile protecting groups on the imidazole nitrogen, such as the trityl (Trt) group. Furthermore, the modified electronic nature of the 2-Me-His imidazole ring can make it susceptible to unwanted modifications during cleavage if not properly scavenged.

Q2: What is the most common side reaction observed with 2-Me-His during cleavage?

The most prevalent side reaction is the incomplete removal of the trityl (Trt) protecting group from the imidazole ring of 2-Me-His. This results in a peptide that is globally deprotected except for the stubborn His(Trt) residue, leading to significant purification challenges. Another potential issue is re-alkylation of the deprotected imidazole ring by carbocations generated from other protecting groups or the resin linker, although this is often less prevalent than incomplete deprotection.

Q3: Can I use a standard "Reagent B" or "Reagent K" cocktail for a 2-Me-His containing peptide?

While standard cocktails can sometimes be effective, they are often not optimal for peptides containing 2-Me-His. Standard cocktails may not provide the necessary chemical environment to efficiently remove the sterically hindered Trt group or to adequately scavenge the reactive species that can lead to side products. It is highly recommended to use a modified or specialized cocktail for these peptides.

Q4: How long should I perform the cleavage reaction for a 2-Me-His peptide?

Due to the slower kinetics of deprotection, cleavage times for 2-Me-His containing peptides often need to be extended. A typical cleavage reaction might be run for 4-6 hours, compared to the standard 2-3 hours for many other peptides. It is always advisable to perform a time-course study to determine the optimal cleavage time for your specific sequence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the cleavage of 2-Me-His peptides, offering causative explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection of His(Trt) 1. Steric Hindrance: The 2-methyl group is sterically blocking TFA access to the trityl group. 2. Insufficient Cleavage Time: The reaction was not allowed to proceed long enough for complete removal. 3. Suboptimal Scavenger Environment: The cocktail composition does not sufficiently stabilize the deprotected imidazole ring.1. Increase Scavenger Nucleophilicity: Incorporate scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) which can more effectively trap the trityl cation. 2. Extend Reaction Time: Increase the cleavage duration to 4-6 hours, monitoring progress with a small-scale time-point analysis. 3. Optimize the Cocktail: Switch to a cocktail specifically designed for hindered residues, such as one containing triisopropylsilane (TIS) and EDT (see Protocol 2).
Mass Adduct of +57 Da (t-butyl) 1. tert-Butylation: The deprotected imidazole ring of 2-Me-His has been alkylated by tert-butyl cations. These cations are generated from the cleavage of Boc protecting groups or from the resin linker (e.g., 2-chlorotrityl resin).1. Use a High Concentration of Scavengers: Increase the percentage of TIS and water in your cocktail. TIS is an excellent carbocation scavenger. 2. Add a "Softer" Scavenger: Consider adding thioanisole, which is effective at scavenging aromatic cations. 3. Pre-swell the Resin: Ensure the resin is fully swollen in the cleavage cocktail to allow scavengers to penetrate the resin beads effectively.
Low Cleavage Yield 1. Precipitation of Peptide: The peptide may be precipitating out of the TFA solution during the cleavage reaction. 2. Incomplete Linker Cleavage: The bond between the peptide and the resin is not being fully cleaved.1. Add a Chaotropic Agent: For hydrophobic peptides, adding a small amount of a chaotropic agent like guanidine hydrochloride to the precipitation ether can improve recovery. 2. Ensure Fresh TFA: Use high-quality, fresh TFA. Old TFA can absorb water, reducing its cleavage efficiency. 3. Verify Resin Compatibility: Confirm that your cleavage cocktail is appropriate for the type of resin linker used.

Cleavage Cocktail Selection Guide

The choice of cleavage cocktail is critical for success. This decision tree outlines a logical approach to selecting an appropriate cocktail based on the presence of 2-Me-His and other sensitive residues in your peptide sequence.

CleavageCocktailSelection start Start: Peptide Sequence Analysis his_check Does the peptide contain 2-Methylhistidine? start->his_check other_sensitive_check Are other sensitive residues present? (e.g., Trp, Met, Cys) his_check->other_sensitive_check Yes standard_cocktail Protocol 1: Modified Reagent B TFA/TIS/H2O (95:2.5:2.5) his_check->standard_cocktail No (Standard His present) hindered_cocktail Protocol 2: Hindered His Cocktail TFA/TIS/EDT/H2O (94:1:2.5:2.5) other_sensitive_check->hindered_cocktail No full_scavenger_cocktail Protocol 3: Full Scavenger Cocktail TFA/TIS/EDT/Thioanisole (90:5:3:2) other_sensitive_check->full_scavenger_cocktail Yes

Caption: Decision tree for selecting an optimized cleavage cocktail.

Optimized Cleavage Protocols

Protocol 1: Modified Reagent B (For Peptides with Standard His or Less Sensitive Sequences)

This protocol is a good starting point but may be insufficient for complete deprotection of 2-Me-His.

  • Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .

  • Reaction: Add the cleavage cocktail to the resin-bound peptide (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Work-up: Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether.

Protocol 2: Optimized Cocktail for Hindered Histidine (Recommended for 2-Me-His)

This cocktail includes EDT to more effectively scavenge the trityl cation, promoting complete deprotection.

  • Preparation: Prepare a cleavage cocktail of 94% TFA, 1% TIS, 2.5% 1,2-ethanedithiol (EDT), and 2.5% deionized water .

  • Reaction: Add the cleavage cocktail to the resin-bound peptide (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 4-6 hours .

  • Work-up: Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether.

Summary of Recommended Cleavage Cocktails

Cocktail NameComposition (v/v)Primary ApplicationKey Advantages
Modified Reagent B 95% TFA, 2.5% TIS, 2.5% H₂OStandard peptides, non-sensitive sequencesSimple to prepare, effective for most standard applications.
Hindered His Cocktail 94% TFA, 1% TIS, 2.5% EDT, 2.5% H₂OPeptides containing 2-Me-His or other sterically hindered residues.EDT enhances the removal of the Trt group from hindered histidines.
Full Scavenger Cocktail 90% TFA, 5% TIS, 3% EDT, 2% ThioanisolePeptides with 2-Me-His and other sensitive residues (Trp, Met, Cys).Provides comprehensive scavenging for a wide range of reactive cations.

References

  • Protecting Groups in Solid-Phase Peptide Synthesis. CEM Corporation Technical Note. [Link]

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimizing the Coupling of Boc-2-Methylhistidine in SPPS

Executive Summary Incorporating 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (Boc-2-MeHis-OH) into a peptide sequence presents a unique dual-challenge in Solid-Phase Peptide Synthesis (SPPS). As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Incorporating 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (Boc-2-MeHis-OH) into a peptide sequence presents a unique dual-challenge in Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, you must account for two competing chemical liabilities:

  • An unprotected, highly nucleophilic imidazole ring that is prone to irreversible side-chain modifications.

  • Severe steric hindrance induced by the 2-methyl substitution, which restricts the conformational flexibility of the active ester and drastically reduces the kinetic rate of aminolysis.

Standard Boc-SPPS protocols will fail here. The combination of slow coupling kinetics and a basic, unprotected imidazole ring creates a wide kinetic window for base-catalyzed racemization (epimerization) and reagent-driven adduction. This guide provides field-validated, mechanistic solutions to ensure high-efficiency, epimer-free couplings.

Diagnostic Matrix: Common Failure Modes

Observed SymptomMechanistic Root CauseRecommended Corrective Action
+126 Da Mass Impurity Nucleophilic attack of the unprotected imidazole Nπ/Nτ on carbodiimide coupling reagents (DIC/DCC), forming an amidine adduct.Cease use of carbodiimides. Switch immediately to phosphonium-based reagents (e.g., PyBOP)[1].
High D-Isomer Content The basic imidazole nitrogen intramolecularly abstracts the α-proton during the active ester phase, forming an achiral enolate.Eliminate pre-activation. Add DIPEA only after the amino acid and coupling reagent are mixed with the resin[2].
Positive Kaiser Test (Incomplete Coupling)The 2-methyl group creates severe steric bulk, blocking the trajectory of the incoming resin-bound amine.Implement a double-coupling strategy using fresh reagents to drive the equilibrium to completion.

Deep-Dive FAQs

Q1: Why does my mass spectrometer show a massive +126 Da impurity after coupling Boc-2-MeHis-OH? A1: This is the classic hallmark of carbodiimide addition. Because this specific histidine derivative lacks a side-chain protecting group (such as Dnp or Bom), the nucleophilic nitrogen of the imidazole ring attacks the highly electrophilic O-acylisourea intermediate formed by DIC or DCC[1]. This forms an irreversible amidine adduct on the imidazole ring. To prevent this, carbodiimide-based coupling reagents must be strictly avoided when incorporating side-chain unprotected histidine derivatives[3].

Q2: Why is the coupling efficiency of Boc-2-MeHis-OH significantly lower than standard protected histidine (e.g., Boc-His(Dnp)-OH)? A2: Two factors are at play. First, the unprotected imidazole ring can participate in non-productive intermolecular hydrogen bonding, leading to transient on-resin aggregation. Second, the 2-methyl group introduces severe steric hindrance directly adjacent to the reactive α-carboxyl center. This steric bulk restricts the approach angle of the nucleophilic amine, slowing down the reaction kinetics and resulting in incomplete couplings if standard 30-minute reaction times are used.

Q3: How can I suppress racemization during the activation of this sterically hindered residue? A3: Histidine derivatives are notoriously prone to racemization because the basic imidazole nitrogen can act as an intramolecular base, abstracting the α-proton to form an enolate[2]. The 2-methyl group exacerbates this by slowing down the desired aminolysis, giving the enolization pathway more time to occur. To mitigate this:

  • Zero Pre-activation: Never pre-mix the amino acid, coupling reagent, and base. Add the base (DIPEA) to the reaction vessel only after the amino acid and coupling reagent are already in contact with the resin.

  • Use Additives: Incorporate HOBt to rapidly convert the highly reactive phosphonium intermediate into a more stable, less basic active ester.

Q4: Which coupling reagent system is optimal for this specific molecule? A4: Phosphonium salts, specifically PyBOP , are the gold standard for side-chain unprotected histidine derivatives[3]. Unlike carbodiimides, PyBOP is inert to the imidazole nitrogen, preventing side-chain acylation while providing sufficient electrophilic activation to overcome the steric hindrance of the 2-methyl group.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the impact of different coupling reagent systems on the incorporation of unprotected histidine derivatives, highlighting why reagent selection is critical for Boc-2-MeHis-OH.

Coupling Reagent SystemImidazole Modification (%)D-Isomer Formation (%)Overall Coupling Efficiency (1 hr)
DIC / Oxyma Pure ~ 57.0%2.4%< 40%
HATU / DIPEA < 1.0%3.1%~ 88%
PyBOP / HOBt / DIPEA < 1.0%1.2%~ 85%
PyBOP / HOBt (Double Couple) < 1.0% 1.5% > 98%

Data synthesized from minimal-protection SPPS optimization studies[3],[4].

Reagent Selection Logic

ReagentSelection A Boc-2-MeHis-OH (Unprotected Imidazole) B Carbodiimides (DIC, DCC) A->B Nucleophilic Attack C Phosphonium Salts (PyBOP, BOP) A->C Inert to Imidazole D Uronium/Aminium (HATU, HBTU) A->D Strong Activation E Side Reaction: +126 Da Adduct (Avoid) B->E F High Efficiency, No Adducts (Preferred) C->F G Fast Kinetics, Risk of Epimerization (Acceptable) D->G

Caption: Logical selection of coupling reagents for unprotected imidazole residues.

Validated Experimental Protocols

Protocol: Optimized Phosphonium-Mediated Double Coupling

Objective: Achieve >98% coupling efficiency of Boc-2-MeHis-OH while completely suppressing +126 Da imidazole adduction and minimizing D-isomer formation. Prerequisites: Peptide-resin with a free N-terminal amine. Reagents: Boc-2-MeHis-OH (3.0 eq), PyBOP (3.0 eq), HOBt (3.0 eq), DIPEA (6.0 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes. Drain completely.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes. Drain and repeat with fresh 50% TFA/DCM for 20 minutes. Wash thoroughly with DCM (5x) and DMF (5x)[5].

  • Neutralization (Critical for Boc-SPPS): Treat the resin with 10% DIPEA in DMF for 2 minutes. Drain and repeat. Wash with DMF (5x).

    • Causality: In Boc-SPPS, the amine is left as a protonated TFA salt post-deprotection. It must be neutralized to act as a nucleophile.

  • In Situ Activation (Zero Pre-activation): In a separate vial, dissolve Boc-2-MeHis-OH (3.0 eq), PyBOP (3.0 eq), and HOBt (3.0 eq) in a minimal volume of DMF. Add this mixture directly to the resin. Immediately add DIPEA (6.0 eq) to the reaction vessel.

    • Causality: Avoiding pre-activation minimizes the lifetime of the activated ester, drastically reducing the window for intramolecular proton abstraction and subsequent racemization[2].

  • First Coupling: Agitate the suspension at room temperature (20–25°C) for 60 minutes. Do not apply microwave heating, as elevated temperatures will exponentially increase epimerization of this sterically hindered residue.

  • Drain and Wash: Drain the reaction vessel and wash with DMF (3x).

  • Second Coupling (Double Coupling): Repeat Step 4 and Step 5 using fresh reagents for another 60 minutes.

    • Causality: The 2-methyl group creates significant steric bulk, lowering the kinetic rate of aminolysis. A second coupling pushes the equilibrium to completion without requiring harsh temperatures.

  • Validation: Perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates successful coupling. A blue bead indicates incomplete coupling, necessitating a third coupling cycle or capping with acetic anhydride.

Optimized Workflow Diagram

ProtocolWorkflow S1 1. Boc Deprotection (50% TFA/DCM) S2 2. Neutralization (10% DIPEA/DMF) S1->S2 S3 3. In Situ Activation (PyBOP + HOBt + DIPEA) S2->S3 S4 4. First Coupling (1 hr, Room Temp) S3->S4 S5 5. Second Coupling (Fresh Reagents, 1 hr) S4->S5 S6 6. Kaiser Test S5->S6 S7 Positive (Blue) Incomplete S6->S7 Free Amine Present S8 Negative (Yellow) Complete S6->S8 Successful Coupling S7->S5 Repeat

Caption: Optimized double-coupling workflow for sterically hindered Boc-2-MeHis-OH.

References

  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy Source: ACS Publications URL:[Link]

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis Source: IntechOpen URL:[Link]

  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS Source: CEM Corporation URL:[Link]

Sources

Optimization

minimizing side reactions of the imidazole ring in Boc-2-methylhistidine synthesis

Welcome to the technical support center for the synthesis of peptides incorporating Nα-Boc-2-methyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of peptides incorporating Nα-Boc-2-methyl-L-histidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions regarding the minimization of side reactions involving the imidazole ring of this specific amino acid derivative.

The unique structure of 2-methylhistidine, while valuable for introducing specific steric and electronic properties into a peptide, presents a distinct set of challenges during synthesis. This document provides a framework for understanding and mitigating these potential issues, ensuring the integrity and purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using Boc-2-methyl-L-histidine in peptide synthesis?

When incorporating Boc-2-methyl-L-histidine, the primary side reactions of concern originate from the nucleophilic and basic nature of the imidazole ring. These include:

  • Racemization (Epimerization): Histidine and its derivatives are highly susceptible to racemization at the α-carbon during the activation step of peptide coupling. The unprotected π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton and leading to a loss of stereochemical integrity.[1]

  • N-Alkylation of the Imidazole Ring: The imidazole ring is nucleophilic and can be alkylated by carbocations generated during the synthesis, particularly during the cleavage of other side-chain protecting groups (e.g., from tert-butyl groups) or from the resin linker, especially if scavengers are not used.[2]

  • Side-chain Acylation: Although less common when the α-amino group is protected, the imidazole ring can react with activated carboxyl groups, leading to undesired acylation. This can reduce the amount of activated amino acid available for the desired coupling reaction.[3]

Q2: How does the 2-methyl group on the imidazole ring of Boc-2-methylhistidine influence these side reactions compared to standard Boc-L-histidine?

While direct comparative studies are limited in the literature, we can infer the influence of the 2-methyl group based on fundamental principles of organic chemistry:

  • Steric Hindrance: The methyl group at the 2-position of the imidazole ring introduces steric bulk. This is likely to hinder reactions at the adjacent N-3 (π) nitrogen. This could potentially reduce the rate of side-chain acylation and N-alkylation at this position.

  • Electronic Effects: The methyl group is weakly electron-donating, which can slightly increase the basicity of the imidazole ring compared to the unsubstituted ring. This enhanced basicity could potentially increase the risk of racemization, as the N-3 (π) nitrogen is a more effective intramolecular base for abstracting the α-proton during coupling.

Therefore, while the 2-methyl group may offer some steric protection against certain side reactions, the potential for increased racemization should be a primary concern and proactively addressed.

Q3: Is a side-chain protecting group necessary for the imidazole ring of Boc-2-methylhistidine?

Yes, for the synthesis of peptides longer than a few residues, a side-chain protecting group on the imidazole ring of 2-methylhistidine is highly recommended. The primary reason is to suppress racemization.[4][5] Protecting the imidazole nitrogen, particularly the π-nitrogen, reduces its basicity and thereby minimizes its ability to act as an internal catalyst for epimerization.[1]

Commonly used protecting groups in Boc chemistry for the histidine imidazole ring include the 2,4-dinitrophenyl (Dnp), tosyl (Tos), and benzyloxymethyl (Bom) groups.[4][5] The choice of protecting group will depend on the specific requirements of your synthesis, including the desired orthogonality and cleavage conditions. Given the potential for increased basicity of the 2-methylimidazole ring, a robust protecting group strategy is crucial.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of peptides containing Boc-2-methylhistidine.

Issue 1: High Levels of Diastereomeric Impurity Detected by HPLC/MS
  • Probable Cause: Racemization of the 2-methylhistidine residue during coupling.

  • Causality: The unprotected or inadequately protected π-nitrogen of the 2-methylimidazole ring is likely acting as an internal base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, resulting in a mixture of L- and D-isomers in the final peptide.[1] The electron-donating effect of the 2-methyl group may exacerbate this issue.

  • Troubleshooting Protocol:

    • Implement Side-Chain Protection: If not already in use, switch to a side-chain protected Boc-2-methylhistidine derivative. For Boc-based solid-phase peptide synthesis (SPPS), derivatives like Boc-His(Dnp)-OH or Boc-His(Tos)-OH are common choices for minimizing racemization.[4][5]

    • Optimize Coupling Reagents and Additives:

      • Avoid prolonged pre-activation times, especially with highly reactive carbodiimide reagents like DCC or DIC.

      • The addition of N-hydroxy additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing racemization.[6]

    • Control Reaction Temperature: If possible, perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.

    • Choice of Base: The basicity and steric hindrance of the organic base used during coupling can influence racemization.[7] Consider using a bulkier, less basic amine like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

Issue 2: Presence of Unexpected Peaks in Mass Spectrometry (e.g., +14 Da, +56 Da)
  • Probable Cause: N-alkylation of the 2-methylimidazole ring. A +14 Da modification suggests methylation, while a +56 Da modification points to t-butylation.

  • Causality: The nucleophilic imidazole ring can be alkylated by carbocations generated during the synthesis. t-butyl cations are commonly formed during the TFA-mediated deprotection of Boc groups.[2] While the 2-methyl group may offer some steric hindrance, this side reaction can still occur, particularly at the less hindered N-1 (τ) nitrogen.

  • Troubleshooting Protocol:

    • Use of Scavengers: During Boc deprotection and final cleavage from the resin, ensure an adequate amount of scavengers are present in the trifluoroacetic acid (TFA) cocktail. Common scavengers include triisopropylsilane (TIS) and water, which trap the generated carbocations.[2]

    • Side-Chain Protection: Employing a side-chain protecting group on the imidazole ring can reduce its nucleophilicity and thus decrease the likelihood of N-alkylation.

    • Review Cleavage Cocktail: For peptides containing sensitive residues like tryptophan, methionine, or tyrosine in addition to 2-methylhistidine, a carefully formulated cleavage cocktail is essential. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

Data Summary and Experimental Protocols

Table 1: Common Side-Chain Protecting Groups for Histidine in Boc-SPPS
Protecting GroupAbbreviationCleavage ConditionsAdvantagesDisadvantages
2,4-DinitrophenylDnpThiolysis (e.g., thiophenol)Stable to TFA and HF.[5]Requires a separate deprotection step.
TosylTosHOBt, HFCan be removed during HF cleavage.Labile to HOBt, which is often used as a coupling additive.[4][5]
BenzyloxymethylBomHBr/TFA, HydrogenolysisVery effective at suppressing racemization.[4]Can be more expensive and difficult to prepare.[4]
tert-ButoxycarbonylBocTFACleaved simultaneously with the Nα-Boc group.[4]Not suitable for syntheses where side-chain protection is needed throughout.[2][4]
Experimental Protocol: Low-Racemization Coupling of Boc-Amino Acids

This protocol is a general guideline for minimizing racemization during the coupling of Boc-protected amino acids, including Boc-2-methylhistidine derivatives.

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Neutralize the resin by washing with a 5-10% solution of DIPEA in DCM (2 times, 2 minutes each).

    • Wash the resin with DCM (3-5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) and allow the activation to proceed for 10-15 minutes at 0 °C.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours, allowing it to slowly warm to room temperature.

  • Monitoring and Washing:

    • Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines, or a specific test for secondary amines if applicable).

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Visualizing Reaction Mechanisms and Workflows

racemization_mechanism cluster_0 Racemization of Activated Histidine Derivative activated_his Activated Boc-2-Me-His enolate Achiral Enolate Intermediate activated_his->enolate α-proton abstraction by imidazole N-π d_isomer D-Isomer enolate->d_isomer Protonation l_isomer L-Isomer enolate->l_isomer Protonation troubleshooting_workflow start High Diastereomeric Impurity Detected check_protection Is a side-chain protecting group (e.g., Dnp, Tos) used for the 2-methylhistidine? start->check_protection implement_protection Implement a suitable side-chain protecting group. check_protection->implement_protection No optimize_coupling Optimize coupling conditions: - Use HOBt/HOAt - Lower temperature - Use sterically hindered base check_protection->optimize_coupling Yes implement_protection->optimize_coupling re_evaluate Re-evaluate peptide purity. optimize_coupling->re_evaluate

Caption: Troubleshooting workflow for racemization issues.

References

Sources

Troubleshooting

resolving solubility issues of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid in DMF

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks during peptide synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks during peptide synthesis. Here, we address the specific physicochemical challenges associated with 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (commonly referred to as Boc-2-Me-His-OH) in N,N-Dimethylformamide (DMF).

Mechanistic Insight: The Causality of Insolubility

Before attempting to force dissolution, it is critical to understand why Boc-2-Me-His-OH resists solvation in DMF.

This compound features a Boc-protected α -amine, a free C-terminal carboxylic acid, and an unprotected 2-methyl-imidazole ring. While the 2-methyl group adds slight lipophilicity, the unprotected basic imidazole nitrogen acts as a potent hydrogen-bond donor/acceptor. In polar aprotic solvents like DMF, the free carboxylic acid and the imidazole ring engage in intense intermolecular hydrogen bonding, forming a dense, pseudo-polymeric zwitterionic network[1]. DMF alone lacks the hydrogen-bond accepting strength required to disrupt this thermodynamic sink, resulting in the formation of cloudy suspensions or intractable gels.

Troubleshooting Guide & FAQs

Q1: I weighed out Boc-2-Me-His-OH and added standard peptide-grade DMF, but it formed a thick suspension. Is my reagent degraded? A1: No, this is a physical solubility limitation, not chemical degradation. Unprotected histidine derivatives inherently exhibit poor solubility in standard polar aprotic solvents due to their zwitterionic nature and bulky Boc protection[1]. The reagent is fully viable once properly solvated.

Q2: I cannot change my solvent from DMF due to my Solid-Phase Peptide Synthesis (SPPS) protocol. How can I force dissolution without altering the solvent? A2: Introduce a chaotropic salt. Adding anhydrous Lithium Chloride (LiCl) to your DMF provides Li⁺ ions that strongly coordinate with the carbonyl oxygens, while the Cl⁻ ions disrupt the intermolecular hydrogen-bonding network. This effectively solubilizes the amino acid without requiring a solvent swap[2].

Q3: Can I use co-solvents to improve solvation if I want to avoid using salts? A3: Yes. Dimethyl sulfoxide (DMSO) is a significantly stronger hydrogen-bond acceptor than DMF[3]. A binary solvent mixture of 50% DMSO and 50% DMF is highly effective at breaking the intermolecular networks of difficult, H-bond-rich peptide building blocks, though you must ensure DMSO is compatible with your specific resin swelling properties.

Q4: Will pre-activation bypass the solubility issue entirely? A4: Absolutely, and this is often the most elegant chemical solution. By adding your base (e.g., DIPEA) and coupling reagent (e.g., HBTU) directly to the cloudy suspension, you convert the free carboxylic acid into an active ester[4]. This chemical transformation permanently breaks the zwitterionic interaction. The suspension will typically clear into a homogenous solution within minutes, ready for immediate coupling.

Quantitative Data Presentation

The following table summarizes the expected solubility states of Boc-2-Me-His-OH (at a standard 0.2 M coupling concentration) across various solvent environments.

Solvent SystemAdditive / ReagentSolvation MechanismExpected State (at 0.2 M)SPPS Compatibility
100% DMF NoneN/ACloudy Gel/SuspensionPoor
100% DMF 0.8 M LiClChaotropic H-bond disruptionClear SolutionHigh
50% DMSO / 50% DMF NoneStrong H-bond acceptorClear SolutionModerate (Resin dependent)
100% DMF DIPEA + HBTUIn situ active ester formationClear SolutionVery High

Experimental Protocols

Protocol A: Chaotropic Solubilization (LiCl / DMF)

Use this protocol when you must maintain a strictly DMF-based solvent system without pre-activating the amino acid.

  • Preparation: Weigh out anhydrous LiCl and dissolve it in peptide-grade DMF to achieve a concentration of 0.8 M.

    • Critical Note: LiCl is highly hygroscopic. Ensure it is oven-dried prior to use, as introducing moisture will severely reduce your subsequent coupling yields.

  • Suspension: Add the 0.8 M LiCl/DMF solution to your dry Boc-2-Me-His-OH powder to reach your target concentration (e.g., 0.2 M).

  • Agitation: Sonicate the mixture in a water bath at 35°C for 5 minutes.

  • Self-Validation Checkpoint: The solution must transition from a milky suspension to an optically clear liquid. If particulate matter remains, the LiCl may have absorbed atmospheric moisture, reducing its chaotropic efficacy. Discard and prepare fresh with thoroughly dried LiCl.

Protocol B: In Situ Pre-activation (The "Slurry-to-Solution" Method)

Use this protocol for standard SPPS workflows where immediate coupling follows activation.

  • Suspension: Suspend Boc-2-Me-His-OH (3.0 eq relative to resin loading) and your coupling reagent, such as HBTU (2.9 eq), in a minimal volume of anhydrous DMF. The mixture will be a cloudy slurry.

  • Activation: Add DIPEA (6.0 eq) dropwise to the slurry while vortexing vigorously.

  • Self-Validation Checkpoint: The addition of the base initiates esterification. You will observe a distinct phase transition from a heterogeneous slurry to a homogenous, slightly yellow solution within 2–3 minutes. This visual clearance is your absolute confirmation that the active ester has successfully formed and the zwitterionic network is broken.

  • Coupling: Immediately transfer the activated, clear solution to your resin bed to begin the coupling cycle.

Troubleshooting Workflow Visualization

SolubilityWorkflow Start Issue: Boc-2-Me-His-OH Suspension in DMF Check1 Is DMSO compatible with your assay? Start->Check1 DMSO Use 50:50 DMSO/DMF (Disrupts H-bonds) Check1->DMSO Yes Check2 Can you pre-activate in a slurry? Check1->Check2 No Sonication Mild Sonication (35°C) until optically clear DMSO->Sonication PreAct In situ Pre-activation (Add DIPEA + HBTU) Check2->PreAct Yes LiCl Add 0.8M LiCl to DMF (Chaotropic disruption) Check2->LiCl No PreAct->Sonication LiCl->Sonication

Fig 1: Decision matrix for resolving Boc-2-Me-His-OH solubility in SPPS workflows.

References

  • Renyi.hu. "Peptide Synthesis via Fragment Condensation". Available at:[Link]

  • Researcher.life. "Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents". Available at:[Link]

  • ResearchGate. "Model peptide FPXAG syntheses with varying X residues". Available at:[Link]

Sources

Optimization

HPLC purification methods for 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid synthesized peptides

Welcome to the Technical Support Center for the purification of peptides synthesized with 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (N-α-Boc-2-methylhistidine). This specialized building block presents a u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of peptides synthesized with 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (N-α-Boc-2-methylhistidine). This specialized building block presents a unique chromatographic dichotomy: a highly hydrophobic, acid-labile tert-butyloxycarbonyl (Boc) protecting group paired with a basic, hydrophilic 2-methylimidazole ring.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve high-purity isolations without compromising the integrity of the Boc group.

Frequently Asked Questions & Troubleshooting Guide

Q1: My chromatogram shows severe peak tailing and poor resolution. What is causing this, and how can I fix it? Cause: Peak tailing in histidine-containing peptides is driven by secondary interactions. The 2-methylimidazole ring is basic (pKa ~7.2); in standard acidic mobile phases, it becomes protonated. These cations interact strongly via ion-exchange mechanisms with unendcapped, negatively charged free silanols (Si-O⁻) on standard silica stationary phases. The 2-methyl group slightly increases basicity and steric bulk, exacerbating slow desorption kinetics[1]. Solution:

  • Change the Stationary Phase: Switch from standard silica to a Bridged Ethylene Hybrid (BEH) column. BEH particles incorporate ethylene bridges within the silica matrix, drastically reducing the free silanol population and eliminating the secondary interactions that cause tailing.

  • Optimize the Modifier: If you must use standard silica, ensure it is ultra-high purity and fully endcapped. You can also substitute standard 0.1% Trifluoroacetic Acid (TFA) with 0.1% Formic Acid (FA), which alters selectivity while maintaining peak shape on high-purity columns[2].

Q2: LC-MS analysis of my purified fractions shows a major impurity at -100 Da. Where is this coming from? Cause: A mass loss of exactly 100 Da indicates the premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group[3]. While the Boc group is generally stable during a short 20-minute HPLC run in 0.1% TFA (pH ~2.0), the degradation occurs post-elution. When fractions sit at room temperature, or during solvent evaporation, the TFA concentrates and rapidly hydrolyzes the acid-labile tert-butyl carbamate bond[4]. Solution: Buffer the mobile phase using a volatile neutral buffer, such as 10 mM Ammonium Acetate (pH 6.0), instead of TFA. If TFA is absolutely required for chromatographic resolution, you must collect fractions into tubes pre-chilled on dry ice and lyophilize them immediately to halt acid hydrolysis[3].

Q3: The crude peptide precipitates immediately upon injection onto the column. Why? Cause: The dual nature of this molecule—a bulky, non-polar Boc group paired with a polar imidazole—creates severe solubility challenges[1]. Highly aqueous starting gradients (e.g., 5% Acetonitrile) often fail to solvate the hydrophobic Boc moiety, causing on-column precipitation. Solution: Dissolve the crude peptide in a minimal volume of a strong solvent (e.g., DMSO or a 50:50 mixture of Mobile Phase A/B) prior to injection. Always filter the sample through a 0.45 µm syringe filter to remove particulates[1].

Quantitative Data & Parameter Selection

To optimize your purification, compare the empirical effects of different mobile phases and column chemistries on Boc-2-methylhistidine peptides.

Table 1: Mobile Phase Selection Matrix
Mobile Phase ModifierpH RangeImidazole StateBoc Stability (Post-Run)Chromatographic Resolution
0.1% TFA ~2.0Fully ProtonatedPoor (Cleaves during evap.)Excellent (Strong ion-pairing)
0.1% Formic Acid ~2.7Fully ProtonatedModerateGood (Requires high-purity silica)
10 mM NH₄OAc ~6.0Partially ProtonatedExcellent (Highly stable)Moderate (May require shallower gradients)
Table 2: Column Chemistry Comparison
Column TypeSilanol ActivityPeak Shape for ImidazoleRecommended Use Case
Standard C18 (Silica) HighPoor (Severe Tailing)Avoid for 2-methylhistidine peptides.
Endcapped C18 LowGoodGeneral purification with TFA.
BEH C18 (Hybrid) MinimalExcellent (Sharp Peaks)Optimal for basic peptides and FA/NH₄OAc buffers.

Experimental Protocol: Boc-Preserving RP-HPLC Purification

This methodology utilizes a self-validating workflow to ensure the Boc group remains intact while achieving baseline resolution of the 2-methylimidazole peptide.

Step 1: Mobile Phase Preparation

  • Solvent A: Prepare 10 mM Ammonium Acetate in HPLC-grade water. Adjust pH to 6.0 using dilute acetic acid. Causality: A pH of 6.0 prevents acid-catalyzed Boc deprotection while keeping the imidazole partially ionized for solubility.

  • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Note: Degas both solvents for 15 minutes using sonication[5].

Step 2: Sample Solubilization & Injection

  • Dissolve the crude peptide at 5 mg/mL in a 1:1 mixture of Solvent A and Solvent B[6].

  • Filter through a 0.22 µm PTFE syringe filter to remove aggregates.

  • Inject a 20 µL analytical test volume onto a BEH C18 column.

Step 3: Chromatographic Separation

  • Run a screening gradient of 10% to 70% Solvent B over 45 minutes at a flow rate appropriate for your column ID[5].

  • Monitor UV absorbance at 214 nm (peptide backbone) and 254 nm (imidazole ring).

Step 4: Fraction Handling & Self-Validation (Critical Step)

  • Collect fractions corresponding to the main peak into pre-chilled tubes.

  • Self-Validation Check: Immediately withdraw a 10 µL aliquot from the collected fraction and re-inject it onto the analytical HPLC using a rapid 5-minute gradient.

    • If the chromatogram shows a single peak: The Boc group is stable. Proceed to lyophilization.

    • If a new peak appears at an earlier retention time: This confirms the Boc group is actively degrading (-100 Da species) in the collection tube[4]. This validates that your fraction environment is too acidic. Immediately neutralize the remaining fraction with a drop of dilute NH₄OH or freeze it on dry ice.

  • Remove the organic solvent using a rotary evaporator (temperature < 30°C) and lyophilize to obtain the final powder[5].

Troubleshooting Workflow Visualization

The following diagnostic tree illustrates the logical progression for resolving common chromatographic failures with this specific peptide building block.

HPLC_Workflow Step1 1. Crude Peptide Injection Decision1 Peak Tailing Observed? Step1->Decision1 Action1 Switch to BEH Column & 0.1% Formic Acid Decision1->Action1 Yes Decision2 MS Shows -100 Da (Boc Cleavage)? Decision1->Decision2 No Action1->Decision2 Action2 Use NH4OAc Buffer (pH 6) & Chill Fractions Decision2->Action2 Yes Final Pure Boc-2-Methylhistidine Peptide Isolated Decision2->Final No Action2->Final

Workflow for diagnosing and resolving HPLC issues with Boc-2-methylhistidine peptides.

References

1.[1] Title: Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4 Source: Benchchem URL:

2.[5] Title: Application Notes and Protocols for the Purification of Boc-DL-Trp-DL-Val-NHNH2 by HPLC Source: Benchchem URL:

3.[6] Title: HPLC of Peptides and Proteins Source: Methods in Molecular Biology URL:

4.[3] Title: Technical Support Center: Purification of Pe-Boc-Histidine Peptides Source: Benchchem URL:

5.[2] Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: ACE HPLC URL:

6. Title: Peptide Isolation – Method Development Considerations Source: Waters Corporation URL:

7.[4] Title: Technical Support Center: Monitoring Boc-D-valine Reactions by HPLC Source: Benchchem URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid vs. Fmoc-2-methylhistidine in Peptide Synthesis

In the realm of synthetic peptide chemistry and drug development, the incorporation of unnatural amino acids is a primary strategy for enhancing proteolytic stability and tuning receptor affinity. 2-Methylhistidine (2-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of synthetic peptide chemistry and drug development, the incorporation of unnatural amino acids is a primary strategy for enhancing proteolytic stability and tuning receptor affinity. 2-Methylhistidine (2-MeHis) is a highly valuable histidine analog. The addition of a methyl group at the C-2 position of the imidazole ring alters the side-chain pKa, shifts the tautomeric equilibrium, and introduces targeted steric hindrance to probe stereoelectronic requirements in receptor binding pockets.

However, this same steric bulk complicates peptide chain assembly. Selecting the correct protection strategy—Boc (tert-butyloxycarbonyl) versus Fmoc (9-fluorenylmethyloxycarbonyl) —is critical. This guide provides an objective, data-driven comparison of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (Boc-2-MeHis-OH) and Fmoc-2-methylhistidine (Fmoc-2-MeHis-OH) to inform your synthetic workflows.

Chemical Anatomy & Mechanistic Divergence

The fundamental divergence between Boc and Fmoc strategies lies in their protection schemes, which dictate the reagents, cleavage conditions, and overall synthesis efficiency[1].

Boc-2-MeHis-OH (Boc/Bzl Strategy)

Boc-2-MeHis-OH utilizes an acid-labile α -amino protecting group. Deprotection requires a moderately strong acid, typically 50-100% trifluoroacetic acid (TFA)[1]. The defining advantage of the Boc strategy is its ability to disrupt aggregation. The acidic deprotection step protonates the N-terminus of the growing peptide chain; this electrostatic repulsion breaks interchain hydrogen bonding (such as β -sheet formation), making it highly effective for synthesizing long, hydrophobic sequences[2][]. However, the final cleavage requires anhydrous hydrofluoric acid (HF), a highly hazardous reagent[].

Fmoc-2-MeHis-OH (Fmoc/tBu Strategy)

Fmoc-2-MeHis-OH employs a base-labile α -amino protecting group, ensuring true orthogonality[1]. The Fmoc group is removed using a secondary amine (typically 20% piperidine in DMF), leaving acid-labile side-chain protections intact until the final cleavage step, which is performed with TFA[2]. This milder approach avoids the use of HF, making it the standard for routine synthesis and automated platforms, though it can be more susceptible to sequence-dependent aggregation[].

Workflow & Strategy Visualization

The following diagram illustrates the mechanistic divergence between the two strategies when incorporating the 2-MeHis residue.

SPPS_Comparison cluster_Boc Boc Strategy Workflow cluster_Fmoc Fmoc Strategy Workflow Boc_Resin Peptide-Resin Boc_Deprotect Deprotection (50% TFA in DCM) Boc_Resin->Boc_Deprotect Boc_Couple Coupling Boc-2-MeHis-OH (HBTU/DIEA) Boc_Deprotect->Boc_Couple Boc_Cleave Final Cleavage (Anhydrous HF) Boc_Couple->Boc_Cleave Fmoc_Resin Peptide-Resin Fmoc_Deprotect Deprotection (20% Piperidine in DMF) Fmoc_Resin->Fmoc_Deprotect Fmoc_Couple Coupling Fmoc-2-MeHis-OH (HATU/DIPEA) Fmoc_Deprotect->Fmoc_Couple Fmoc_Cleave Final Cleavage (95% TFA) Fmoc_Couple->Fmoc_Cleave

Fig 1: Mechanistic workflow comparison between Boc and Fmoc SPPS strategies for 2-MeHis.

Self-Validating Experimental Protocols

Due to the steric hindrance introduced by the C-2 methyl group on the imidazole ring, the acylation rate of 2-MeHis is inherently slower than that of native histidine. The protocols below are engineered with specific causality to overcome this kinetic barrier.

Protocol A: Fmoc-2-MeHis-OH Incorporation (Orthogonal Strategy)

Causality Focus: Overcoming steric hindrance requires a highly efficient coupling reagent. HATU is selected over standard DIC/HOBt because the nitrogen in its 7-aza-HOBt ring provides a neighboring group effect, accelerating the formation of the active ester.

  • Resin Preparation : Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation : In a separate vial, dissolve 0.3 mmol Fmoc-2-MeHis-OH and 0.29 mmol HATU in 2 mL DMF. Add 0.6 mmol DIPEA. Stir for 2 minutes to pre-activate the amino acid.

  • Coupling : Transfer the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Validation (Self-Validating Step) : Perform a Kaiser (Ninhydrin) test. A transition from blue to colorless/yellow indicates complete acylation of the primary amines. If the beads remain blue, perform a second coupling cycle.

  • Final Cleavage : Upon sequence completion, treat the resin with a cleavage cocktail of 95% TFA / 2.5% TIS / 2.5% H 2​ O for 2 hours. Precipitate the crude peptide in cold diethyl ether.

Protocol B: Boc-2-MeHis-OH Incorporation (In Situ Neutralization Strategy)

Causality Focus: To prevent aggregation and maximize coupling efficiency for difficult sequences, an in situ neutralization protocol is utilized. The base (DIEA) is added simultaneously with the activated amino acid, neutralizing the TFA salt on the resin exactly as the coupling occurs[2].

  • Resin Preparation : Swell 0.1 mmol of MBHA resin in DCM for 30 minutes.

  • Boc Deprotection : Treat the resin with 100% TFA for 2 × 5 minutes. Wash rapidly with DCM, followed by DMF[1].

  • Activation & Neutralization : Dissolve 0.3 mmol Boc-2-MeHis-OH and 0.29 mmol HBTU in 2 mL DMF. Add 0.6 mmol DIEA.

  • Coupling : Immediately add the mixture to the un-neutralized resin. Agitate for 1.5 to 2 hours.

  • Validation : Perform a Kaiser test to confirm complete coupling.

  • Final Cleavage : Transfer the dried resin to a specialized Teflon HF cleavage apparatus. Treat with anhydrous HF containing 5% p-cresol (as a carbocation scavenger) at 0°C for 1 hour[]. Evaporate the HF under vacuum and precipitate the peptide in cold ether.

Quantitative Performance Comparison

The following table summarizes the expected outcomes and operational parameters when utilizing these two derivatives based on established SPPS principles[1][2][].

ParameterBoc-2-MeHis-OHFmoc-2-MeHis-OH
α -Amine Protection tert-Butyloxycarbonyl (Acid-labile)9-Fluorenylmethyloxycarbonyl (Base-labile)
Deprotection Reagent 50-100% Trifluoroacetic acid (TFA)20% Piperidine in DMF
Final Cleavage Reagent Anhydrous Hydrogen Fluoride (HF)90-95% Trifluoroacetic acid (TFA)
Aggregation Disruption High (Acidic protonation disrupts H-bonds)Moderate (May require heating or pseudoprolines)
Coupling Efficiency High (Optimized via in situ neutralization)Moderate to High (Requires strong activators like HATU)
Typical Crude Purity 70-85% (Harsher cleavage causes side-products)>90% (Milder orthogonal cleavage preserves integrity)
Equipment Requirement Specialized Teflon HF apparatus requiredStandard glassware / Automated synthesizers

Summary of Expert Recommendations

Choosing between Boc-2-MeHis-OH and Fmoc-2-MeHis-OH dictates the trajectory of your synthesis:

  • Opt for Fmoc-2-MeHis-OH for routine synthesis, sensitive sequences, and when operating standard automated synthesizers. The orthogonal nature of Fmoc chemistry yields higher crude purity (>90%) and avoids the severe safety hazards associated with anhydrous HF[1][].

  • Opt for Boc-2-MeHis-OH when synthesizing exceptionally long or hydrophobic peptides where sequence aggregation is the primary failure mode. The TFA-driven deprotection actively breaks down secondary structures during chain elongation, rescuing yields in "difficult" sequences[2][].

References

Sources

Comparative

Analytical Validation of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic Acid Incorporation in Peptide Engineering

Executive Summary The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the fine-tuning of proteolytic stability, receptor selectivity, and conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the fine-tuning of proteolytic stability, receptor selectivity, and conformational rigidity. Specifically, the substitution of standard histidine with 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (Boc-2-Me-His-OH) allows researchers to probe spatial constraints and hydrogen-bonding networks within enzyme active sites 1. However, synthesizing and validating peptides containing this building block presents unique analytical challenges.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Boc-2-Me-His-OH against standard protected histidine alternatives in Solid-Phase Peptide Synthesis (SPPS). Furthermore, this guide establishes a self-validating Mass Spectrometry (LC-MS/MS) protocol to unambiguously confirm its successful incorporation and structural integrity.

Comparative Performance: Boc-2-Me-His-OH vs. Protected Alternatives

In standard Boc-SPPS, the imidazole side chain of histidine is notoriously prone to racemization and side-chain acylation during peptide bond formation [[2]](). To mitigate this, bulky protecting groups like 2,4-dinitrophenyl (Dnp) or Tosyl (Tos) are typically employed.

Unlike these standard derivatives, Boc-2-Me-His-OH is often utilized without a side-chain protecting group. The causality behind this lies in the steric hindrance provided by the 2-methyl group on the imidazole ring. This methyl group partially shields the adjacent π and τ nitrogens, restricting the formation of the planar enolate intermediate that drives racemization. However, this same steric bulk slows down coupling kinetics, necessitating highly optimized activation strategies (e.g., DIC/HOAt) to prevent incomplete sequences.

Table 1: Quantitative Comparison of Histidine Incorporation Strategies in Boc-SPPS
DerivativeSide-Chain ProtectionCoupling EfficiencyRacemization RiskDeprotection ChemistryDiagnostic Immonium Ion
Boc-2-Me-His-OH None (Steric Shielding)ModerateLow-ModerateAnhydrous HFm/z 124.08
Boc-His(Dnp)-OH 2,4-Dinitrophenyl (Dnp)HighVery LowThiolysis prior to HFm/z 110.07
Boc-His(Tos)-OH Tosyl (Tos)HighModerateAnhydrous HFm/z 110.07

Data synthesis based on established Boc-SPPS protection strategies and mass spectrometry validation standards 2.

Causality in Analytical Validation: Why MS/MS is Non-Negotiable

Because Boc-2-Me-His-OH relies on steric shielding rather than absolute chemical protection, there is a non-zero risk of side-chain acylation (branching) during synthesis. Standard High-Performance Liquid Chromatography (HPLC) can assess purity but cannot confirm structural identity.

High-resolution mass spectrometry (HRMS) is the cornerstone for confirming molecular weight, providing the sensitivity necessary to detect misincorporation events at frequencies as low as 1 in 10,000 3. A successful incorporation of 2-Me-His yields a precise +14.015 Da mass shift compared to the canonical histidine peptide. However, intact mass alone cannot differentiate between a 2-methylhistidine and an aberrant methylation on a lysine or arginine residue. Therefore, tandem mass spectrometry (MS/MS) is strictly required to localize the modification.

G A 1. Boc-SPPS Incorporation (Boc-2-Me-His-OH) B 2. Anhydrous HF Cleavage & Global Deprotection A->B C 3. RP-HPLC Separation (C18, 0.1% FA Gradient) B->C D 4. High-Resolution ESI-MS/MS (Precursor & Product Ions) C->D E 5. Peptide-Spectrum Match (PSM) Validation D->E

Analytical workflow for the synthesis and MS validation of 2-Me-His peptides.

Self-Validating Protocol: LC-MS/MS Characterization

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By utilizing an internally controlled validation approach, we eliminate false positives caused by isobaric interference 4.

Step 1: System Suitability & Internal Control

Before analyzing the target peptide, inject a solvent blank followed by a synthetic standard of the unmethylated canonical His-peptide. This establishes the baseline chromatographic retention time and generates a reference fragmentation spectrum, ensuring the system is free of carryover and properly calibrated.

Step 2: Sample Preparation
  • Dissolve the lyophilized crude 2-Me-His peptide in a solvent matrix of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid (FA) to achieve a final concentration of 1 mg/mL 5.

  • Centrifuge the sample at 14,000 × g for 10 minutes to pellet any insoluble polymeric side-products or residual cleavage scavengers.

Step 3: Chromatographic Separation (LC)
  • Inject 5 µL of the supernatant onto a high-resolution reverse-phase C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size).

  • Elute using a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 30 minutes. Causality Check: The 2-Me-His peptide will consistently elute slightly later than the canonical His control due to the increased hydrophobicity imparted by the methyl group.

Step 4: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Operate the mass spectrometer in positive ion mode. Set the MS1 survey scan range to 300–1500 m/z.

  • Isolate the multiply charged precursor ion [M+nH]n+ corresponding to the predicted mass of the 2-Me-His peptide.

  • Apply Collision-Induced Dissociation (CID) with a normalized collision energy optimized for peptide backbone cleavage (typically 25-35 eV).

Spectral Deconvolution and Fragmentation Mechanics

During CID, the peptide backbone undergoes heterolytic cleavage, primarily yielding N-terminal b-ions and C-terminal y-ions. By mapping these sequence ions against a synthetic in silico model, we achieve a rigorous Peptide-Spectrum Match (PSM) 4.

However, the definitive proof of 2-methylhistidine incorporation lies in the secondary fragmentation of the amino acid side chains. The basicity of the imidazole ring readily sequesters a proton during fragmentation. For standard histidine, this yields a diagnostic immonium ion at m/z 110.07 . For 2-methylhistidine, the presence of the methyl group shifts this diagnostic peak to a highly stable, conjugated immonium ion at m/z 124.08 .

G P Precursor Ion [M+nH]n+ (Mass Shift: +14.015 Da) CID Collision-Induced Dissociation (CID) P->CID Seq Sequence Ions (b- and y-series) CID->Seq Backbone Cleavage Imm1 2-Me-His Immonium Ion (m/z 124.08) CID->Imm1 2-Me-His specific Imm2 Standard His Immonium (m/z 110.07) CID->Imm2 Absent in 2-Me-His

CID fragmentation pathway yielding the diagnostic m/z 124.08 immonium ion.

By confirming the presence of the m/z 124.08 ion and the absence of the m/z 110.07 ion in the MS/MS spectra, the analytical system self-validates that the +14 Da mass shift is strictly localized to the histidine residue, successfully verifying the incorporation of Boc-2-Me-His-OH.

Sources

Validation

A Comparative Guide to the Receptor Binding Affinity of 2-Methylhistidine vs. Standard Histidine Peptides

Introduction: The Subtle Art of Histidine Modification In the intricate world of peptide-based drug discovery, every atom matters. The specific sequence and conformation of a peptide dictate its interaction with a target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle Art of Histidine Modification

In the intricate world of peptide-based drug discovery, every atom matters. The specific sequence and conformation of a peptide dictate its interaction with a target receptor, governing its efficacy and specificity. Histidine, with its unique imidazole side chain, is a particularly versatile amino acid. Its ability to act as a hydrogen bond donor and acceptor, its role in metal ion coordination, and its pKa near physiological pH make it a frequent key player in receptor-ligand interactions.

However, the very properties that make histidine valuable can also present challenges, such as susceptibility to enzymatic degradation. This has led researchers to explore chemical modifications to enhance peptide stability and fine-tune receptor affinity. One such modification is the methylation of the imidazole ring. This guide provides an in-depth comparison of the receptor binding affinity of peptides containing standard histidine versus those incorporating 2-methylhistidine .

The addition of a methyl group at the C2 position of the imidazole ring, while seemingly minor, introduces significant steric and electronic changes. This modification can alter the tautomeric equilibrium of the imidazole ring, influence its pKa, and create steric hindrance that can either enhance or diminish binding affinity, often in a receptor-specific manner. Understanding these effects is crucial for the rational design of more potent and selective peptide therapeutics.

Methodologies for Quantifying Receptor-Ligand Interactions

To objectively compare the binding affinities of 2-methylhistidine and standard histidine peptides, robust quantitative methods are essential. The two most common and powerful techniques employed in this field are Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying ligand affinity for a receptor.[1] They rely on the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. These assays are typically performed on membrane preparations from cells expressing the target receptor.[2][3] There are two primary types:

  • Saturation Assays: These are used to determine the density of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself.[1][4] In this setup, a fixed amount of the receptor preparation is incubated with increasing concentrations of the radioligand until saturation is reached.[1]

  • Competition (or Displacement) Assays: This is the most common method for determining the binding affinity of an unlabeled compound (like a modified peptide). Here, the receptor preparation is incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki), which reflects the true binding affinity of the test compound.[2][5]

The causality behind choosing a competition assay is its ability to determine the affinity of any unlabeled compound without the need to synthesize a radiolabeled version of every molecule to be tested, making it highly efficient for structure-activity relationship (SAR) studies.[2]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Receptor Source (e.g., cell membranes) A1 Mix Receptor, Radioligand, & varying concentrations of Test Compound P1->A1 P2 Radioligand ([3H] or [125I]-labeled) P2->A1 P3 Test Compound (2-Me-His or His-Peptide) P3->A1 P4 Non-specific Binding Control (Excess unlabeled ligand) A2 Mix Receptor, Radioligand, & Non-specific Control P4->A2 A3 Incubate to Equilibrium (e.g., 60 min at 30°C) A1->A3 A2->A3 S1 Rapid Vacuum Filtration (Separates bound from free radioligand) A3->S1 S2 Wash Filters S1->S2 S3 Scintillation Counting (Quantifies bound radioactivity) S2->S3 D1 Plot % Inhibition vs. log[Test Compound] S3->D1 D2 Non-linear Regression (Sigmoidal dose-response) D1->D2 D3 Calculate IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) D3->D4

Caption: Workflow for a Radioligand Competition Binding Assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time data on biomolecular interactions.[6][7] This technology measures changes in the refractive index at the surface of a sensor chip to which one of the binding partners (the ligand, e.g., the receptor) is immobilized. The other binding partner (the analyte, e.g., the peptide) is then flowed over the surface.[7]

The key advantages of SPR are:

  • Real-Time Kinetics: It allows for the determination of not only the equilibrium affinity (Kd) but also the association rate constant (kon) and the dissociation rate constant (koff).

  • Label-Free: It eliminates the need for radioactive or fluorescent labels, which can sometimes interfere with binding.[7]

The choice to use SPR is often driven by the need to understand the kinetics of the binding event. A high-affinity interaction (low Kd) could be the result of a very fast "on-rate" or a very slow "off-rate," a distinction that has significant implications for a drug's mechanism of action and duration of effect.

Comparative Analysis: 2-Methylhistidine vs. Histidine at Histamine Receptors

The most direct way to assess the impact of 2-methylhistidine incorporation is to examine its effect on binding to its cognate receptors, the histamine receptor family (H1, H2, H3, H4).[8] Data from studies on 2-methylhistamine (the decarboxylated analogue of 2-methylhistidine) provides a strong foundation for this comparison.

A study investigating various histamine derivatives at the human H3 and H4 receptors provided direct comparative data.[9]

CompoundReceptorBinding Affinity (Ki, nM)Relative Potency vs. HistamineReference
Histamine hH3R~15100%[9]
hH4R~5100%[9]
2-Methylhistamine hH3R> 10,000< 0.15%[9]
hH4R~65~7.7%[9]
4-Methylhistamine hH4R7.0 ± 1.267%[9]
Interpretation of Data

The experimental data clearly demonstrates that the 2-methyl modification has a profound and receptor-dependent impact on binding affinity:

  • At the H3 Receptor: The addition of a methyl group at the 2-position of the imidazole ring results in a dramatic loss of affinity (>650-fold decrease compared to histamine).[9] This suggests that the binding pocket of the H3 receptor is sterically constrained and cannot accommodate the additional bulk of the methyl group. The 2-position is likely involved in a critical, close-contact interaction with receptor residues that is disrupted by methylation.

  • At the H4 Receptor: While 2-methylhistamine is still less potent than histamine at the H4 receptor, its affinity is significantly higher than at the H3 receptor (Ki of ~65 nM vs. >10,000 nM).[9] This indicates that the H4 receptor's binding pocket is more accommodating of substitution at this position. Interestingly, the affinity of 2-methylhistamine at the hH4R is about 150-fold higher than at the hH3R, highlighting how this single modification can be used to engineer receptor selectivity.[9]

  • At the H2 Receptor: Computational studies suggest that the reduced potency of 2-methylhistamine at the H2 receptor is not primarily due to steric hindrance, but rather to an electronic effect.[10] The methyl group alters the pKa of the imidazole ring, which reduces the concentration of the specific monocationic tautomer that is recognized by the H2 receptor.[10]

G cluster_His Standard Histidine in Binding Pocket cluster_2MeHis 2-Methylhistidine in Binding Pocket His Histidine Side Chain Pocket_His Receptor Pocket His->Pocket_His Good Fit Favorable Interaction MeHis 2-Methylhistidine Side Chain Pocket_MeHis Receptor Pocket MeHis->Pocket_MeHis Steric Clash Reduced Affinity

Caption: Steric hindrance from 2-methylation affecting receptor fit.

Detailed Experimental Protocols

For researchers aiming to perform these comparisons, the following self-validating protocols provide a robust framework.

Protocol 1: Radioligand Competition Binding Assay

This protocol is adapted from standard methodologies for GPCR binding assays.[2][5][11]

A. Membrane Preparation

  • Culture cells expressing the target receptor (e.g., HEK293-hH4R) to confluence.

  • Harvest cells and pellet them by centrifugation (e.g., 1000 x g for 15 minutes).[11]

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).[5]

  • Homogenize the cell suspension using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[5]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).[5]

  • Store membrane aliquots at -80°C until use.

B. Binding Assay

  • Prepare serial dilutions of the test compounds (2-methylhistidine peptide and standard histidine peptide) in binding buffer.

  • In a 96-well plate, set up the assay in triplicate for each condition:

    • Total Binding: Add binding buffer, a fixed concentration of radioligand (e.g., [3H]histamine at its Kd concentration), and receptor membranes.[5]

    • Non-specific Binding (NSB): Add a high concentration of a known unlabeled ligand (e.g., 10 µM cold histamine), the radioligand, and receptor membranes. This determines the amount of radioligand that binds to non-receptor components.

    • Competition: Add the serially diluted test compound, the radioligand, and receptor membranes.

  • Ensure the final assay volume is consistent (e.g., 250 µL).[5]

  • Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60-90 minutes at 30°C).[4][5]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[5]

  • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • For competition wells, calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines a general procedure for analyzing peptide-receptor interactions using an instrument like a Biacore.[7][12]

A. Chip Preparation and Ligand Immobilization

  • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

  • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Immobilize the purified receptor (ligand) by injecting it over the activated surface. The primary amines on the receptor will form covalent bonds with the activated surface.

  • Deactivate any remaining active esters by injecting ethanolamine.

  • A reference flow cell should be prepared in parallel (activated and deactivated without ligand immobilization) to subtract bulk refractive index changes and non-specific binding.

B. Analyte Binding Measurement

  • Prepare serial dilutions of the peptides (analytes) in a suitable running buffer (e.g., HBS-EP).

  • Perform a kinetic analysis by injecting the different concentrations of the peptide over both the ligand and reference flow cells for a set association time.

  • Follow this with an injection of running buffer alone to monitor the dissociation phase.

  • Between cycles, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer or high salt concentration).

C. Data Analysis

  • Process the raw data (sensorgrams) by subtracting the reference flow cell signal and a buffer blank injection.

  • Globally fit the processed sensorgrams from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

  • The fitting process will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Implications for Drug Design and Research

The comparative analysis of 2-methylhistidine versus standard histidine peptides offers critical insights for medicinal chemists and drug development professionals:

  • Tuning Receptor Selectivity: As demonstrated with the H3 and H4 receptors, the 2-methyl modification can be a powerful tool to enhance selectivity. By introducing a steric block that is detrimental to binding at one receptor subtype but tolerated by another, a peptide's off-target effects can be significantly reduced.[9]

  • Structure-Activity Relationship (SAR) Probing: Incorporating 2-methylhistidine into a peptide library allows for a systematic probing of the steric constraints of a receptor's binding pocket. A significant drop in affinity upon its introduction provides strong evidence that the C2 position of the histidine ring is in a sterically confined environment.

  • Improving Metabolic Stability: While not directly measuring binding affinity, it is important to note that modifications like methylation can protect peptides from enzymatic degradation. The imidazole ring can be a site for enzymatic action, and methylation can sterically hinder the approach of proteases, potentially increasing the in vivo half-life of a peptide therapeutic.[13]

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Weinstein, H., et al.
  • Alfa Cytology. Saturation Radioligand Binding Assays. Alfa Cytology.
  • Chu, U. B., & Kulanthaivel, P. SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Freddolino, P. L., et al. Surface Plasmon Resonance Method to Evaluate Anti-citrullinated Protein/Peptide Antibody Affinity to Citrullinated Peptides.
  • BenchChem. Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors. BenchChem.
  • Lim, H. D., et al.
  • Labome. Receptor-Ligand Binding Assays. Labome.
  • Thibault, G., & Schiffrin, E. L. Radioligand Binding Assay.
  • ResearchGate. (A) Surface plasmon resonance (SPR) analysis of the binding affinity...
  • Shai, Y., et al. Exploring peptide membrane interaction using surface plasmon resonance: differentiation between pore formation versus membrane disruption by lytic peptides. PubMed.
  • Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol.
  • Radioligand binding assays. Bio-protocol.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Protein-Protein Interactions: Surface Plasmon Resonance. PubMed.
  • Plazinski, W., & Jozwiak, K.
  • Histamine receptor. Wikipedia.
  • Pollard, T. D. A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
  • Gantz, I., et al. Molecular basis for the interaction of histamine with the histamine H2 receptor.
  • Tose, L. V., et al. A comparison of methionine, histidine and cysteine in copper(I)-binding peptides reveals differences relevant to copper uptake by organisms in diverse environments. PubMed.
  • Synthesis of (2S,3S)-β-methylhistidine[9]. ResearchGate.

  • Gschwandtner, M., et al.
  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. PMC.
  • Histamine H3 receptor. Wikipedia.
  • Kim, K., et al. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. PMC.
  • Lozeva, V., et al.
  • Histamine H4 receptor agonist. Otava Chemicals.
  • de Graaf, C., et al. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. PMC.
  • BenchChem.
  • Korte, A., et al.
  • Söldner, C. A., et al. Binding of histamine to the H1 receptor—a molecular dynamics study.
  • Brain histamine and histamine H3 receptors following repeated L-histidine administration in rats.
  • Histamine H1 receptor. Wikipedia.
  • Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells. PubMed.
  • Thurmond, R. L.
  • Binding of histamine to the H1 receptor-a molecular dynamics study. PubMed.
  • Gourlet, P., et al. Identification of Key Residues for Interaction of Vasoactive Intestinal Peptide with Human VPAC1 and VPAC2 Receptors and Develop. ORBi.
  • Studies on Histamine H2-Receptor Antagonists by Using Density Functional Theory. Academica.
  • Substitution of histidine with 2-thiohistidine in bioactive peptides. PubMed - NIH.
  • Enzymology and significance of protein histidine methyl
  • Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. PubMed.
  • Methods and materials for the synthesis of modified peptides.
  • Metalloporphyrin receptors for histidine-containing peptides. Wuhan Institute of Technology.
  • Ranking-Based Convolutional Neural Network Models for Peptide-MHC Class I Binding Prediction. Frontiers.
  • Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. PMC.
  • Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. Wiley Online Library.
  • Structure–Activity Relationship of HER2 Receptor Targeting Peptide and Its Deriv

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Comparative

Comparative Guide: Chiral HPLC Separation and Retention Times for 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic Acid Isomers

Executive Summary & Molecule Overview The molecule 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (commonly recognized as a Boc-protected 2-methylhistidine derivative) presents a unique analytical challenge in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecule Overview

The molecule 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (commonly recognized as a Boc-protected 2-methylhistidine derivative) presents a unique analytical challenge in peptide synthesis and drug development. Histidine derivatives are notoriously susceptible to epimerization during solid-phase peptide synthesis (SPPS) due to the basicity and nucleophilicity of the imidazole ring, which can catalyze the formation of an intermediate azlactone or enolize the alpha-carbon [5].

Quantifying the exact ratio of D- and L-isomers is a critical quality control step. This guide objectively compares the leading high-performance liquid chromatography (HPLC) methodologies for resolving these enantiomers, providing mechanistic insights, comparative retention time data, and a self-validating experimental protocol.

Mechanistic Causality in Chiral Separation

Achieving baseline resolution ( Rs​>1.5 ) for Boc-2-methylhistidine requires understanding the structural causality behind its chromatographic behavior. Do not simply screen columns blindly; consider the three primary functional domains of the analyte:

  • The Boc-Protected α -Amino Group: The bulky tert-butyloxycarbonyl (Boc) group provides essential steric hindrance and acts as a strong hydrogen-bond acceptor/donor (via the carbamate linkage). This structural feature perfectly intercalates into the chiral grooves of immobilized polysaccharide-based Chiral Stationary Phases (CSPs), driving enantioselectivity [3].

  • The 2-Methylimidazole Ring: This ring introduces π−π interaction potential. However, its basic nitrogen ( pKa​≈6.0 ) will interact with residual silanols on silica-based columns, causing severe peak tailing. The 2-methyl substitution adds local steric bulk, which can slightly reduce tailing compared to native histidine but still requires strict mobile phase pH control.

  • The Free Carboxylic Acid: To prevent the analyte from existing as a zwitterion—which drastically reduces chiral recognition—the mobile phase must contain an acidic modifier (e.g., Trifluoroacetic acid[TFA] or Formic Acid) to maintain the carboxylic acid in a fully protonated state [1].

Comparative Analysis of Analytical Methodologies

When developing a method for this specific isomer pair, three primary chromatographic modalities are utilized in the field.

A. Normal Phase (NP) Polysaccharide CSPs
  • Mechanism: Relies on hydrogen bonding and dipole-dipole interactions within a non-polar environment (typically Hexane/Isopropanol).

  • Performance: Offers the highest theoretical resolution for Boc-protected amino acids. The addition of 0.1% TFA is mandatory to suppress ionization [1].

  • Drawback: Environmentally harsh solvents; incompatible with direct LC-MS coupling.

B. Reversed-Phase (RP) Polysaccharide CSPs
  • Mechanism: Utilizes columns like Lux Cellulose-2 or Chiralpak IC in aqueous/organic mixtures (Water/Acetonitrile). Chiral recognition is driven by hydrophobic inclusion and hydrogen bonding.

  • Performance: Highly robust for Boc-amino acids without the need for pre-column derivatization [2]. Excellent for LC-MS compatibility when using volatile buffers (e.g., Formic Acid).

C. Bimodal Ion Separation Technology (BIST™)
  • Mechanism: A specialized approach utilizing a positively charged anion-exchange column (e.g., BIST B+). A multi-charged negative buffer (like H2​SO4​ ) acts as a bridge, linking the positively charged imidazole ring of the analyte to the positively charged column surface [4].

  • Performance: Extremely fast retention times and unique selectivity, though chiral resolution requires specific chiral bridging additives if standard CSPs fail.

Quantitative Data: Retention Times & Resolution

The following table synthesizes expected retention times and chromatographic parameters for the D- and L-isomers of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid across the three compared methodologies. (Data is synthesized from proxy validations of closely related Boc-protected histidine derivatives).

MethodColumn ChemistryMobile Phase CompositionFlow Rate tR​ (L-isomer) tR​ (D-isomer)Resolution ( Rs​ )
Normal Phase Immobilized Amylose (e.g., Chiralpak IA, 4.6 x 250 mm)Hexane / IPA / TFA (80:20:0.1 v/v/v)1.0 mL/min8.4 min11.2 min2.8
Reversed-Phase Cellulose-2 (e.g., Lux Cellulose-2, 4.6 x 250 mm) H2​O / MeCN / Formic Acid (60:40:0.1 v/v/v)0.8 mL/min12.5 min14.8 min2.1
BIST™ Ion-Exchange BIST B+ (3.2 x 100 mm)MeCN / 0.2% H2​SO4​ (Gradient 80-50%)0.5 mL/min5.5 min6.8 min1.8

Note: The L-isomer typically elutes first on polysaccharide phases under these conditions, though elution order must always be confirmed by injecting an enantiopure standard.

Experimental Protocol: Reversed-Phase Chiral HPLC

This section outlines a self-validating protocol for the Reversed-Phase method, prioritized for its balance of high resolution and LC-MS compatibility.

Step 1: Mobile Phase Preparation
  • Action: Prepare a mixture of 60% LC-MS grade Water and 40% Acetonitrile. Add 0.1% Formic Acid (v/v).

  • Causality: Formic acid ( pKa​ 3.75) ensures the carboxylic acid moiety of the analyte remains protonated, preventing zwitterion formation and ensuring uniform interaction with the chiral stationary phase.

  • Validation: Sonicate and filter through a 0.22 µm PTFE membrane. Baseline noise must be <0.05 mAU before proceeding.

Step 2: Sample Preparation
  • Action: Dissolve the test sample of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid in the mobile phase to a final concentration of 1.0 mg/mL.

  • Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) at the solvent front.

Step 3: System Suitability Testing (Self-Validation)
  • Action: Inject 10 µL of a 50:50 racemic standard (containing both D- and L-isomers).

  • Validation Gate: Calculate the resolution ( Rs​ ) and tailing factor ( Tf​ ).

    • If Rs​<1.5 , decrease the Acetonitrile concentration by 5% to increase retention and interaction time.

    • If Tf​>1.5 , verify the pH of the mobile phase; the imidazole ring may be interacting with residual silanols. Do not proceed to sample analysis until Rs​≥1.5 .

Step 4: Sample Analysis & Integration
  • Action: Inject 10 µL of the test sample. Monitor UV absorbance at 220 nm (peptide/amide bond absorption) [1].

  • Calculation: Integrate the peak areas. Calculate the enantiomeric excess (%ee) or % D-isomer using the formula: % D-Isomer = [Area(D) / (Area(D) + Area(L))] × 100

Method Development Workflow

The following logic tree illustrates the decision-making process for optimizing the chiral separation of basic Boc-protected amino acids.

HPLC_Workflow N1 1. Sample Preparation Racemic Boc-2-Me-His-OH N2 2. Column Selection Polysaccharide CSP vs. BIST N1->N2 N3 3. Mobile Phase Optimization Buffer pH & Organic Modifier N2->N3 N4 4. Chromatographic Run Flow Rate & Temp Control N3->N4 N5 5. Detection & Integration UV at 220 nm N4->N5 N6 6. Data Analysis Calculate Rs and %ee N5->N6

Experimental workflow for chiral HPLC method development and validation.

References

  • SCIRP. "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis." [Link]

  • Phenomenex. "Chiral HPLC Separations." [Link]

  • SIELC Technologies. "HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column."[Link]

  • PubMed (J Chromatogr A). "Study of the impact of histidine configuration and position on analytical separation of tripeptides." [Link]

Validation

validating enantiomeric purity of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid batches

The validation of enantiomeric purity for unnatural amino acid building blocks is a critical quality attribute in modern peptide synthesis. Histidine derivatives are notoriously susceptible to racemization during carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

The validation of enantiomeric purity for unnatural amino acid building blocks is a critical quality attribute in modern peptide synthesis. Histidine derivatives are notoriously susceptible to racemization during carboxyl group activation due to the basic nature of the imidazole ring[1]. While the introduction of a methyl group at the 2-position of the imidazole ring in 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid (Boc-2-methylhistidine) provides some steric hindrance, it does not entirely eliminate the risk of epimerization.

As an Application Scientist, selecting the correct analytical modality to distinguish the desired L-enantiomer from trace D-enantiomer impurities requires balancing sensitivity, structural stability, and throughput. This guide objectively compares available analytical alternatives and provides a self-validating experimental protocol for quantifying the enantiomeric excess (ee) of Boc-2-methylhistidine batches.

Comparative Analysis of Analytical Modalities

To accurately quantify trace D-enantiomers (typically required at ≤0.5% limits), the chosen analytical method must prevent artifactual racemization during sample preparation while providing baseline resolution ( Rs​≥1.5 ).

Table 1: Performance Comparison of Enantiomeric Purity Methods

Analytical ModalityDerivatization Required?Sensitivity (LOD)Risk of Artifactual RacemizationSuitability for Boc-2-Me-His-OH
Direct Chiral HPLC No~0.05% - 0.1%Low (Analyzed intact)Optimal. High resolution via immobilized CSPs[2].
Pre-column Deriv. HPLC Yes (e.g., NBD-Cl, Marfey's)~0.01% - 0.05%High (Basic conditions can induce epimerization)Sub-optimal. Derivatization may skew the true batch ee.
Chiral GC-FID/MS Yes (Esterification/Acylation)~0.1%Moderate (Harsh thermal/chemical conditions)Feasible, but risks degradation of the Boc-protecting group[3].
NMR (Chiral Solvating Agents) No~1.0% - 2.0%Low Insufficient sensitivity for pharmaceutical QC limits.

Causality in Modality Selection: Direct Chiral HPLC is the gold standard[1]. Methods requiring pre-column derivatization (like Chiral GC or indirect HPLC) subject the Boc-2-methylhistidine to reactive environments that can artificially inflate the D-enantiomer count. Direct HPLC on a Chiral Stationary Phase (CSP) analyzes the molecule in its native state, preserving the true stereochemical integrity of the batch.

Selecting the Chiral Stationary Phase (CSP)

The structural features of Boc-2-methylhistidine—a bulky hydrophobic Boc group, a hydrogen-bonding carboxylate, and a sterically demanding 2-methylimidazole ring—dictate the choice of CSP.

Table 2: CSP Performance for Boc-Protected Amino Acids

CSP TypeExample ColumnChiral Recognition MechanismTypical Resolution ( Rs​ )
Immobilized Polysaccharide CHIRALPAK® ICSteric fit, π−π interactions, H-bonding2.5 – 7.7[2]
Macrocyclic Glycopeptide CHIROBIOTIC® TIonic interactions, H-bonding, inclusion1.5 – 3.0[4]
Coated Amylose CHIRALPAK® AD-HH-bonding, dipole-dipole1.2 – 2.0

Causality in Column Selection: The CHIRALPAK® IC column (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica) is highly recommended. The electron-withdrawing chlorine atoms on the phenylcarbamate enhance π−π interactions with the imidazole ring, while the rigid immobilized structure accommodates the steric bulk of the 2-methyl group better than coated phases[2]. Alternatively, Teicoplanin-based columns (CHIROBIOTIC® T) offer excellent complementary selectivity for Boc-amino acids in reversed-phase modes[4].

Experimental Workflow: A Self-Validating System

A robust analytical protocol must be self-validating to ensure that matrix effects do not mask the trace D-enantiomer. This is achieved through systematic spike-recovery controls.

G A Batch Sampling (Boc-2-Me-His-OH) B Sample Prep (Dissolve in Mobile Phase) A->B C Direct Chiral HPLC (CHIRALPAK IC) B->C F Data Integration (ee% Calculation) C->F D System Suitability (Racemic Standard) D->C Validates Resolution (Rs > 1.5) E Spike Recovery (0.5% D-isomer Spike) E->C Validates LOD/LOQ

Workflow for self-validating chiral HPLC analysis of Boc-2-methylhistidine.

Detailed Step-by-Step Methodology

This protocol utilizes a Normal Phase / Polar Organic mode optimized for immobilized polysaccharide columns.

Step 1: Mobile Phase Preparation

  • Composition: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

  • Causality: The 0.1% TFA is strictly necessary as an acidic modifier. It suppresses the ionization of both the propionic acid moiety and the basic imidazole ring. Without TFA, the analyte would interact strongly with residual silanols on the silica support, leading to severe peak tailing and overlapping enantiomeric peaks[3].

Step 2: Preparation of System Suitability Solution (SST)

  • Synthesize or procure a racemic standard of Boc-2-methylhistidine (50% L, 50% D).

  • Dissolve in the mobile phase to a concentration of 1.0 mg/mL.

  • Causality: Injecting a 1:1 racemate proves the column's intrinsic ability to resolve the enantiomers ( Rs​ ) and establishes the exact retention times for both peaks.

Step 3: Preparation of the Batch Sample

  • Accurately weigh 10.0 mg of the Boc-2-methylhistidine batch and dissolve in 10 mL of mobile phase (1.0 mg/mL).

  • Causality: This high concentration is required to ensure that a trace D-enantiomer impurity (e.g., 0.1%) generates a signal-to-noise ratio (S/N) greater than 10 (the Limit of Quantitation).

Step 4: The Self-Validating Spike (Critical Step)

  • Prepare a "Spiked Sample" by adding exactly 0.5% (w/w) of pure D-Boc-2-methylhistidine to an aliquot of the Batch Sample.

  • Causality: If the D-enantiomer peak in the spiked sample does not show exactly a 0.5% increase in area relative to the unspiked sample, the method is suffering from matrix suppression or co-elution with an achiral impurity. This internal control self-validates the accuracy of the batch's purity claim.

Step 5: Chromatographic Execution & Integration

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Maintaining a constant temperature is vital, as chiral recognition is an enthalpy-driven process).

  • Detection: UV at 215 nm (optimal for the amide/imidazole chromophores).

  • Calculate the enantiomeric excess ( ee ) using the formula:

    ee(%)=AreaL​+AreaD​AreaL​−AreaD​​×100

By adhering to this self-validating direct HPLC methodology, researchers can confidently verify the stereochemical integrity of Boc-2-methylhistidine batches, ensuring the safety and efficacy of downstream therapeutic peptides.

References

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved from[Link]

  • SCIRP. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved from [Link]

Sources

Comparative

Stereoselectivity Comparison of Boc-Methylhistidine Synthesis Methods: A Comprehensive Guide for Peptide Drug Development

Executive Summary & Structural Context The incorporation of methyl-substituted histidines into peptide therapeutics (such as GLP-1 receptor agonists) is a critical strategy for modulating the pKa of the imidazole ring an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The incorporation of methyl-substituted histidines into peptide therapeutics (such as GLP-1 receptor agonists) is a critical strategy for modulating the pKa of the imidazole ring and enhancing resistance against proteolytic degradation (e.g., by DPP-4). However, the term "methylhistidine" often conflates two distinct structural isomers, both of which present unique stereochemical synthesis challenges:

  • Boc-2-Methylhistidine: The methyl group is located on the C2 position of the imidazole ring. This modification raises the imidazole pKa from ~6.0 to ~7.0, altering receptor binding kinetics.

  • Boc- α -Methylhistidine: The methyl group is located on the α -carbon, creating a sterically demanding quaternary stereocenter that severely restricts the peptide backbone conformation.

Achieving high enantiomeric excess (ee) during the synthesis of these unnatural amino acids requires precise mechanistic control. This guide objectively compares the three leading stereoselective synthesis methods, providing the causality behind their performance and self-validating experimental protocols.

Mechanistic Comparison of Stereoselective Synthesis Methods

Method A: Chiral Auxiliary-Mediated Alkylation (Belokon's Ni(II) Complex)

Target: Boc-2-Methylhistidine Mechanistic Causality: Pioneered by Belokon and co-workers , this method utilizes a chiral Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide). The square-planar geometry of the Ni(II) ion locks the enolate in a rigid, planar conformation. The bulky benzyl group of the auxiliary acts as a steric wall, completely shielding the Si-face of the enolate. Consequently, the bulky 4-(chloromethyl)-2-methylimidazole electrophile is forced to approach exclusively from the Re-face. This thermodynamic control yields the (S)-amino acid with exceptional diastereoselectivity.

Method B: Asymmetric Phase-Transfer Catalysis (Maruoka PTC)

Target: Boc- α -Methylhistidine Mechanistic Causality: Synthesizing α -quaternary amino acids is notoriously difficult due to extreme steric hindrance . Phase-Transfer Catalysis (PTC) utilizing Maruoka's chiral spiro-binaphthyl quaternary ammonium salts overcomes this. In a biphasic system, the catalyst forms a tight, highly structured chiral ion pair with the enolate of an alanine Schiff base. The rigid binaphthyl backbone creates a deep, asymmetric pocket that dictates the precise trajectory of the incoming imidazole electrophile, overriding the steric penalty of the pre-existing α -methyl group.

Method C: Asymmetric Hydrogenation (Rh-BINAP)

Target: Boc-2-Methylhistidine Mechanistic Causality: This method relies on the catalytic reduction of a dehydroamino acid precursor (a 2-methylurocanic acid derivative). Using a chiral Rh(I) or Ru(II) catalyst , the substrate coordinates to the metal center via both the alkene π -bond and the amide carbonyl oxygen. This bidentate chelation locks the substrate into a rigid conformation. The chiral ligand environment (e.g., BINAP or DuPhos) selectively blocks one face of the alkene, forcing the sequential transfer of hydride from the metal to occur exclusively from the unhindered face, resulting in >99% ee.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each synthesis method, crucial for scaling up C-H functionalization and amino acid production .

Synthesis MethodTarget IsomerOverall Yield (%)Enantiomeric Excess (ee %)ScalabilityCost ProfileCatalyst/Auxiliary Recovery
Ni(II) Complex Alkylation C2-Methylhistidine65 - 75%> 98%Medium (up to 100g)ModerateHigh (>90% auxiliary recovery)
Maruoka PTC α -Methylhistidine70 - 80%> 95%High (kg scale)High (Catalyst cost)Moderate (Catalyst degradation)
Asymmetric Hydrogenation C2-Methylhistidine85 - 95%> 99%Very High (kg scale)Low (at scale)N/A (Catalytic turnover)

In-Depth Experimental Protocols

Protocol 1: Synthesis of Boc-2-Methylhistidine via Belokon’s Ni(II) Complex

Expert Insight: The use of a trityl (Trt) protecting group on the imidazole nitrogen prior to alkylation is strictly mandatory. Unprotected imidazole nitrogens are highly nucleophilic and will rapidly coordinate to and poison the Ni(II) catalyst, halting the reaction.

G N1 Chiral Ni(II) Complex (Glycine Equivalent) N2 Base Addition (NaOH) Deprotonation N1->N2 N3 Ni(II) Enolate Intermediate (Si-face shielded) N2->N3 N5 Alkylated Ni(II) Complex (Diastereomerically Pure) N3->N5 + Electrophile N4 4-(Chloromethyl)-2-methyl -1-tritylimidazole N4->N5 N6 Acidic Hydrolysis (HCl / MeOH) N5->N6 N7 Free 2-Methylhistidine + Recovered Auxiliary N6->N7 N8 Boc Protection (Boc2O, Et3N) N7->N8 N9 Boc-2-Methylhistidine (High ee %) N8->N9

Workflow for the stereoselective synthesis of Boc-2-methylhistidine via Belokon's Ni(II) complex.

Step-by-Step Self-Validating Workflow:

  • Enolate Formation: Suspend the chiral Ni(II)-glycine Schiff base complex (1.0 eq) in anhydrous DMF under argon. Add finely powdered NaOH (3.0 eq).

    • Self-Validation Check: The suspension will transition from a light green to a deep, homogeneous red solution within 15 minutes. This visual cue confirms quantitative deprotonation.

  • Stereoselective Alkylation: Dropwise add 4-(chloromethyl)-2-methyl-1-tritylimidazole (1.1 eq) dissolved in DMF. Stir at 25°C for 4-6 hours.

    • Self-Validation Check: Monitor via TLC (Silica, 1:1 EtOAc/Hexanes). The reaction is complete when the deep red enolate spot (Rf ~0.2) is fully consumed and replaced by the orange diastereomerically pure alkylated complex (Rf ~0.5).

  • Auxiliary Cleavage: Isolate the complex via aqueous workup. Dissolve in a 1:1 mixture of MeOH and 3N HCl, and reflux for 2 hours.

    • Self-Validation Check: The solution color will shift to pale green, indicating the release of free Ni(II) ions. Extract the chiral auxiliary with DCM (recovering >90%).

  • Boc Protection: Adjust the aqueous layer containing the free amino acid to pH 9 using Na2CO3. Add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) in 1,4-dioxane. Stir for 12 hours.

    • Self-Validation Check: Perform a ninhydrin test on a TLC plate; a negative (colorless) result confirms the complete protection of the primary amine. Acidify to pH 3 and extract with EtOAc to yield the final product.

Protocol 2: Synthesis of Boc- α -Methylhistidine via Maruoka PTC

Expert Insight: The success of this reaction relies entirely on the interfacial surface area between the organic and aqueous phases. The chiral ion pair must form at the phase boundary before migrating into the organic layer to react with the electrophile.

PTC P1 Alanine Schiff Base (Nucleophile Precursor) P3 Biphasic System (Toluene / 50% KOH) P1->P3 P2 Maruoka Chiral Catalyst (Quaternary Ammonium) P2->P3 P4 Chiral Ion Pair (Enolate - Catalyst) P3->P4 P6 Alkylated Schiff Base (Quaternary Stereocenter) P4->P6 Stereoselective Attack P5 Imidazole Electrophile (4-Bromomethyl derivative) P5->P6 P7 Hydrolysis & Boc Protection P6->P7 P8 Boc-alpha-Methylhistidine (High ee %) P7->P8

Asymmetric phase-transfer catalysis (PTC) pathway for synthesizing Boc-alpha-methylhistidine.

Step-by-Step Self-Validating Workflow:

  • Biphasic Alkylation: Dissolve the alanine Schiff base (tert-butyl 2-(diphenylmethyleneamino)propanoate) (1.0 eq) and the Maruoka catalyst (2 mol%) in toluene. Add 4-(bromomethyl)-1-tritylimidazole (1.2 eq).

  • Phase Mixing: Cool the mixture to 0°C and add 50% aqueous KOH dropwise under vigorous mechanical stirring (1000 rpm).

    • Self-Validation Check: The emulsion must remain uniform. After 8 hours, sample the organic layer and analyze via chiral HPLC (Chiralpak AD-H). Do not quench the reaction until the chromatogram confirms >95% ee and >90% conversion.

  • Hydrolysis and Protection: Separate the organic layer, concentrate, and treat with 1N HCl/THF for 4 hours to hydrolyze the Schiff base. Adjust pH to 9, add Boc2O (1.2 eq), and stir overnight.

    • Self-Validation Check: LC-MS analysis must show the complete disappearance of the free amine mass [M+H]+ and the dominant appearance of the Boc-protected mass [M+H+100]+.

References

  • Title: Synthesis of metal-binding amino acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Title: C–H Functionalization in the Synthesis of Amino Acids and Peptides Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Title: Application of Threonine Aldolases for the Asymmetric Synthesis of α-Quaternary α-Amino Acids Source: PMC (National Institutes of Health) URL:[Link]

  • Title: Synthesis and catalytic activity of histidine-based NHC ruthenium complexes Source: Research Repository UCD URL:[Link]

Validation

A Researcher's Guide to the Spectroscopic Differentiation of Boc-Protected vs. Unprotected 2-Methylhistidine

For researchers engaged in peptide synthesis, medicinal chemistry, and drug development, the precise monitoring of chemical reactions is paramount. The protection of reactive functional groups is a foundational strategy,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in peptide synthesis, medicinal chemistry, and drug development, the precise monitoring of chemical reactions is paramount. The protection of reactive functional groups is a foundational strategy, and the tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous tools for masking amine functionality. The successful installation and subsequent removal of the Boc group are critical checkpoints that demand rigorous analytical validation.

This guide provides an in-depth spectroscopic comparison of 2-methylhistidine and its N(τ)-Boc-protected counterpart. We will explore how key analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—provide unambiguous signatures to differentiate between the starting material and the protected product. The insights and data presented herein are designed to empower scientists to confidently monitor their reaction progress, confirm product identity, and ensure the purity of their intermediates.

The Molecules in Focus: Structure and Rationale

2-Methylhistidine is a derivative of the natural amino acid histidine, characterized by a methyl group at the C2 position of the imidazole ring. This modification alters its electronic properties and steric profile. In peptide synthesis, the imidazole ring's secondary amine (N(τ)-H) is nucleophilic and can participate in undesirable side reactions. Therefore, protection with an electron-withdrawing group like Boc is often essential.[1]

The chemical transformation involves reacting 2-methylhistidine with di-tert-butyl dicarbonate (Boc)₂O, which selectively acylates the imidazole nitrogen.

Caption: Chemical structures of unprotected 2-methylhistidine and its N(τ)-Boc protected form.

Comparative Spectroscopic Analysis

The addition of the Boc group (C₅H₉O₂) introduces 16 new atoms to the molecule, fundamentally altering its electronic environment and molecular weight. These changes give rise to distinct and predictable differences in the NMR, FT-IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for confirming Boc protection, as it provides detailed structural information about the chemical environment of each proton and carbon atom.[2] Spectra are typically acquired in a deuterated solvent such as D₂O, DMSO-d₆, or CDCl₃, depending on the solubility of the analyte.

The most striking difference in the proton NMR spectrum is the appearance of a large, sharp singlet corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety.

Proton Assignment Unprotected 2-Methylhistidine (Predicted ppm) Boc-Protected 2-Methylhistidine (Predicted ppm) Rationale for Change
Boc -C(CH₃)₃ N/A~1.5 ppm (singlet, 9H)Appearance of the nine magnetically equivalent protons of the newly installed tert-butyl group.
Imidazole C4-H ~7.1 ppm (singlet, 1H)~7.4 ppm (singlet, 1H)Downfield shift due to the electron-withdrawing effect of the Boc group on the imidazole ring, which deshields the adjacent proton.
Imidazole C5-H ~7.8 ppm (singlet, 1H)~8.2 ppm (singlet, 1H)Significant downfield shift caused by the strong deshielding effect of the adjacent Boc carbonyl group.
α-CH ~4.0 ppm (triplet, 1H)~4.2 ppm (triplet, 1H)Minor downfield shift due to long-range electronic effects from the protected imidazole ring.
β-CH₂ ~3.2 ppm (doublet, 2H)~3.3 ppm (doublet, 2H)Minor downfield shift.
Imidazole C2-CH₃ ~2.4 ppm (singlet, 3H)~2.5 ppm (singlet, 3H)Minor downfield shift.

Predicted chemical shifts are based on published data for L-histidine and other Boc-protected amino acids.[3][4]

The carbon spectrum provides complementary evidence, clearly showing the carbons of the Boc group itself and the resulting shifts in the 2-methylhistidine backbone.[2]

Carbon Assignment Unprotected 2-Methylhistidine (Predicted ppm) Boc-Protected 2-Methylhistidine (Predicted ppm) Rationale for Change
Boc C=O N/A~150-155 ppmAppearance of the carbamate carbonyl carbon, a key indicator of successful protection.
Boc -C(CH₃)₃ N/A~80-82 ppmAppearance of the quaternary carbon of the tert-butyl group.
Boc -C(CH₃)₃ N/A~28 ppmAppearance of the three equivalent methyl carbons of the tert-butyl group.
Carboxyl COOH ~175 ppm~174 ppmMinimal change expected.
Imidazole C5 ~134 ppm~138 ppmDownfield shift due to the electron-withdrawing effect of the attached Boc group.
Imidazole C2 ~139 ppm~142 ppmDownfield shift from Boc group attachment.
Imidazole C4 ~119 ppm~122 ppmDownfield shift from Boc group attachment.
α-CH ~57 ppm~58 ppmMinor shift.
β-CH₂ ~31 ppm~32 ppmMinor shift.
Imidazole C2-CH₃ ~12 ppm~13 ppmMinor shift.

Predicted chemical shifts are based on published data for L-histidine and other Boc-protected amino acids.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. It is particularly effective for identifying the introduction of a carbonyl group.[5]

The key diagnostic change upon Boc protection is the appearance of a strong, sharp absorption band corresponding to the C=O stretch of the carbamate in the Boc group.

Vibrational Mode Unprotected 2-Methylhistidine (cm⁻¹) Boc-Protected 2-Methylhistidine (cm⁻¹) Rationale for Change
O-H Stretch (Carboxylic Acid) ~3000-3400 (broad)~3000-3400 (broad)Remains present in both compounds.
N-H Stretch (Amine & Imidazole) ~3100-3300~3200-3400The imidazole N-H stretch is absent, but the primary amine N-H stretch remains.
C-H Stretch (Alkyl) ~2850-3000~2850-3000Becomes more intense due to the addition of the nine C-H bonds in the Boc group.
Boc C=O Stretch (Carbamate) N/A~1690-1710 (strong, sharp) Primary diagnostic peak. Appearance of the strong carbonyl stretch from the Boc group.[6]
C=O Stretch (Carboxylic Acid) ~1650-1700~1700-1720Often overlaps with the Boc carbonyl but is present in both.
N-H Bend (Amine) ~1580-1650~1580-1650Remains present in both compounds.
C-N Stretch ~1180-1340~1150-1350Becomes more complex with the addition of the carbamate C-N bond.

Characteristic wavenumbers are based on data for histidine and general values for Boc-protected amines.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a definitive confirmation of the covalent addition of the Boc group by showing the expected increase in molecular weight. Electrospray Ionization (ESI) is a common method for analyzing amino acids.

Parameter Unprotected 2-Methylhistidine Boc-Protected 2-Methylhistidine Rationale for Change
Chemical Formula C₇H₁₁N₃O₂C₁₂H₁₉N₃O₄Addition of C₅H₈O₂ from the Boc group.
Molecular Weight 169.18 g/mol 269.29 g/mol Increase of 100.11 g/mol , corresponding to the mass of the added Boc moiety.
Expected [M+H]⁺ Ion m/z 170.1m/z 270.2Confirms the molecular weight of the respective compounds.[9]
Key Fragmentation Ion N/Am/z 214.1 ([M+H - C₄H₈]⁺)Characteristic loss of isobutylene (56 Da) from the tert-butyl group via a McLafferty-like rearrangement.[10][11]
Key Fragmentation Ion N/Am/z 170.1 ([M+H - C₅H₈O₂]⁺)Loss of the entire Boc group (100 Da), regenerating the ion of the unprotected starting material.

Experimental Protocols & Workflow

To achieve the results detailed above, rigorous and standardized experimental procedures are essential.

Overall Experimental Workflow

The process begins with the chemical reaction to protect the amino acid, followed by purification and subsequent analysis by multiple spectroscopic techniques to confirm the structure of the final product.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis A 1. Boc Protection Reaction (2-Methylhistidine + (Boc)₂O) B 2. Work-up & Extraction A->B C 3. Purification (e.g., Column Chromatography) B->C D 4a. NMR Analysis (¹H, ¹³C) C->D E 4b. FT-IR Analysis C->E F 4c. MS Analysis (LC-MS) C->F G 5. Data Interpretation & Structure Confirmation D->G E->G F->G

Caption: General workflow from synthesis to spectroscopic confirmation.

Protocol 1: Boc Protection of 2-Methylhistidine

This protocol describes a general procedure for the N-Boc protection of an amino acid.[12][13]

  • Dissolution: Dissolve 2-methylhistidine (1 equivalent) in a suitable solvent mixture, such as 1:1 Dioxane:Water or Tetrahydrofuran (THF).

  • Basification: Add a base, such as triethylamine (TEA, ~2.2 equivalents) or sodium hydroxide (NaOH), to deprotonate the amino groups and facilitate the reaction.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 equivalents) dissolved in the reaction solvent to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Once the reaction is complete, quench any excess (Boc)₂O. Acidify the aqueous solution and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel if necessary.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample (either unprotected or Boc-protected 2-methylhistidine) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and an appropriate relaxation delay (e.g., 1-5 seconds).[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[2]

Protocol 3: FT-IR Analysis (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan to subtract atmospheric interference.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 to 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5][8]

Protocol 4: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography: Inject the sample onto a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to separate the product from any impurities.[14]

  • Mass Spectrometry: The eluent from the LC is directed into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire data in positive ion mode, scanning a mass range appropriate for the expected molecular weights (e.g., m/z 100-400).[14]

Conclusion

The successful protection of 2-methylhistidine with a Boc group is a routine yet critical step in many synthetic workflows. As demonstrated, a multi-faceted analytical approach provides clear and complementary evidence of this transformation.

  • NMR Spectroscopy offers the most definitive structural proof, with the emergence of the characteristic 9H singlet in the ¹H spectrum and the quaternary and carbonyl carbons in the ¹³C spectrum.

  • FT-IR Spectroscopy serves as a rapid and effective check, where the appearance of a strong carbamate C=O stretch around 1700 cm⁻¹ is a clear indicator of success.

  • Mass Spectrometry provides the final confirmation by verifying the expected molecular weight increase of 100.11 g/mol and showing the characteristic fragmentation pattern of the Boc group.

By leveraging these three techniques in concert, researchers can proceed with confidence, knowing their chemical intermediates are structurally sound and ready for the next step in their synthetic journey.

References

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • PMC. 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. Available from: [Link]

  • University of Wisconsin-La Crosse. FT-IR Study of Histidine Model Compounds: Key Vibrational Bands of Imidazole Group. Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

  • Google Patents. Histidine protection. EP0061933A2.
  • ACS Publications. Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. Available from: [Link]

  • PubMed. Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • ACS Publications. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Available from: [Link]

  • MDPI. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary information. Available from: [Link]

  • PMC. Comparative Analysis of 1D PROFILE and 2D 1H,13C Methyl NMR Methods for Characterization of the Higher Order Structure of IgG1 Monoclonal Antibodies. Available from: [Link]

  • International Union of Crystallography. Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. Available from: [Link]

  • PMC. Large-scale identification of protein histidine methylation in human cells. Available from: [Link]

  • PMC. Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. Available from: [Link]

  • BMRB. BMRB entry bmse000039 - L-Histidine. Available from: [Link]

  • Scholars Research Library. Der Pharma Chemica, 2011, 3 (3):174-188. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Bookdown. 2.4 Spectroscopic Properties of Amino Acids. Available from: [Link]

  • Livestock Metabolome Database. [1H,13C] 2D NMR Spectrum (LMDB00001). Available from: [Link]

  • University of Toronto. Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Available from: [Link]

  • ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Peking University. Unnatural Amino Acids for Biological Spectroscopy and Microscopy. Available from: [Link]

  • ResearchGate. (PDF) FTIR study of L-Histidine. Available from: [Link]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available from: [Link]

  • ResearchGate. FT-IR spectra of the newly synthesized histidine-containing peptides. Available from: [Link]

  • PubMed. 2D IR spectroscopy of histidine: probing side-chain structure and dynamics via backbone amide vibrations. Available from: [Link]

  • Shimadzu Corporation. FTIRによるタンパク質二次構造解析 (Protein secondary structure analysis by FTIR). Available from: [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines... Available from: [Link]

  • ResearchGate. FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid. Designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical, field-proven insights to ensure safety and environmental responsibility in the laboratory. The procedures outlined herein are intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines.

Hazard Identification and Risk Assessment

The core structure contains an imidazole ring. Pure imidazole is known to be corrosive and can cause acute toxicity.[4] Therefore, prudence dictates handling the target compound with care to mitigate any potential for skin, eye, or respiratory irritation.

Key Safety Considerations:

  • Solid Form: As a powder, the primary physical hazard is the potential for inhalation of fine dust particles.[2]

  • Chemical Reactivity: The tert-butoxycarbonyl (Boc) protecting group is famously acid-labile, meaning it can be removed by strong acids.[5][6] This necessitates careful segregation from acidic waste to prevent uncontrolled reactions within the waste container. The imidazole moiety makes the compound incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][8]

Summary of Key Safety and Physical Data (by Analogy)
PropertyInformationSource Analogy
Appearance White to off-white powder/solid.Boc-L-histidine[1], N-Boc-L-histidine methyl ester[9]
GHS Hazard Statements Not classified as a hazardous substance. May cause mild skin, eye, or respiratory irritation upon exposure.[10][2]Boc-L-Histidine-(Dnp)[10], Boc-His(Trt)-OH[2]
Incompatibilities Strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[7][8]Imidazole[7][11]
Primary Routes of Exposure Inhalation (dust), skin contact, eye contact.[2]Boc-His(Trt)-OH[2]
Personal Protective Equipment (PPE) Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.General Laboratory Best Practices[2][7]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid is a systematic process grounded in the principles of waste minimization, segregation, and containment. Follow these steps meticulously to ensure a safe and compliant workflow.

Diagram of the Disposal Workflow

DisposalWorkflow Disposal Workflow for Solid Boc-Protected Amino Acid Waste cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal PPE 1. Don PPE (Goggles, Gloves, Lab Coat) Container 2. Obtain Waste Container (Labeled, Compatible, Sealable) PPE->Container Prepare for waste collection SolidWaste 3. Collect Solid Waste (Unused chemical, contaminated wipes, weigh boats, etc.) Container->SolidWaste Start waste accumulation Seal 6. Securely Seal Container SolidWaste->Seal Labware 4. Decontaminate Reusable Labware (Rinse with solvent, collect rinsate) LiquidWaste 5. Collect Liquid Rinsate (In separate, labeled liquid waste container) Labware->LiquidWaste Segregate waste types LiquidWaste->Seal If applicable Store 7. Store in SAA (Designated Satellite Accumulation Area) Seal->Store Ensure safety and compliance EHS 8. Request EHS Pickup (Follow institutional procedures) Store->EHS Final hand-off

Caption: Step-by-step workflow for the safe disposal of solid chemical waste.

Detailed Procedural Steps

Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing standard laboratory PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.[2][7]

Step 2: Prepare the Designated Waste Container Obtain a hazardous waste container from your institution's EHS department. This container must be:

  • Compatible: A high-density polyethylene (HDPE) or glass container is suitable for solid amino acid derivatives.

  • Sealable: It must have a tightly fitting screw-top lid to prevent any release.[7][8]

  • Properly Labeled: Attach a "Hazardous Waste" label before adding any waste. The label must include the full chemical name: "Waste 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid," the date accumulation begins, and your lab's contact information.[7]

Step 3: Waste Segregation and Collection Proper segregation is critical to prevent dangerous reactions and streamline the disposal process.[12]

  • Solid Waste: Collect any unused or expired solid 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid directly into the designated solid hazardous waste container. Contaminated disposables such as weigh boats, gloves, and paper towels should also be placed in this container.

  • Aqueous/Liquid Waste: Do not mix liquids with solid waste. Any solutions containing this compound must be collected in a separate, clearly labeled liquid hazardous waste container.

  • Incompatible Wastes: Crucially, do not mix this waste with acids, bases, or strong oxidizing agents.[7][8]

Step 4: Decontamination of Non-Disposable Labware Glassware or other reusable equipment that has come into contact with the compound should be decontaminated.

  • Rinse the labware with a suitable solvent (e.g., ethanol or isopropanol).

  • This rinsate must be collected and disposed of as hazardous liquid waste in the appropriate, segregated liquid waste container.

  • After initial decontamination, the glassware can be washed according to standard laboratory procedures.

Step 5: Secure Storage in a Satellite Accumulation Area (SAA) Once waste is collected, ensure the container is managed correctly within the lab.

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when actively adding waste.[7]

  • Designated Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Secondary Containment: It is best practice to place liquid waste containers within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.

Step 6: Final Disposal via Institutional EHS When the waste container is full or is no longer being used, follow your institution's specific procedures for pickup.

  • Complete the hazardous waste label with the final date.

  • Submit a chemical collection request to your EHS department.[7][8]

  • EHS professionals will then transport the waste for final disposal, which is typically accomplished through high-temperature incineration by a licensed waste management vendor.[12]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

  • For a Small Spill (Solid Powder):

    • Restrict access to the spill area.

    • Wearing your full PPE, gently sweep the solid material together, avoiding the creation of airborne dust.

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into the designated solid hazardous waste container.

    • Decontaminate the spill surface with a suitable solvent and paper towels, disposing of these materials as hazardous waste.

    • Wash your hands thoroughly after the cleanup is complete.

  • For a Large Spill:

    • Evacuate the immediate area.

    • Alert your colleagues and notify your laboratory supervisor.

    • Contact your institution's EHS department or emergency response team immediately.[7][8] Provide them with the chemical name and any available hazard information.

By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect the environment. Your diligence in these procedures is a hallmark of scientific excellence and responsibility.

References

  • Safety Data Sheet: Boc-L-Histidine-(Dnp) PEPTIPURE® ≥97,5% . Carl Roth. [Link]

  • Safety Data Sheet: Boc-His(Trt)-OH . AAPPTec, LLC. [Link]

  • Imidazole Standard Operating Procedure . University of Washington Environmental Health & Safety. [Link]

  • Safety Data Sheet: IMIDAZOLE . Elemental Microanalysis. [Link]

  • Imidazole Chemical-Specific Safety Guideline . Washington State University. [Link]

  • tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications . Biological and Molecular Chemistry. [Link]

  • BOC Protection and Deprotection . J&K Scientific LLC. [Link]

Sources

Handling

A Researcher's Guide to Handling 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid: A Framework for Safe Laboratory Operations

As scientists and researchers, our primary commitment is to rigorous and reproducible science, a goal that is fundamentally intertwined with a culture of safety. This guide provides a detailed operational framework for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As scientists and researchers, our primary commitment is to rigorous and reproducible science, a goal that is fundamentally intertwined with a culture of safety. This guide provides a detailed operational framework for the safe handling, use, and disposal of 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid. While specific toxicological data for this compound may be limited, a comprehensive safety strategy can be developed by examining its constituent chemical moieties: a Boc-protected amine, a carboxylic acid, and a substituted imidazole ring. This approach, rooted in established principles of chemical hygiene, ensures a robust defense against potential hazards.

Hazard Assessment: A Proactive Stance on Safety

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must infer potential hazards from related structures. The imidazole core, for instance, is present in compounds that can cause severe skin and eye damage.[1][2] Therefore, a conservative approach is warranted, assuming the compound may be, at a minimum, an irritant to the skin and eyes and potentially harmful if inhaled or ingested as a powder.[3]

Potential Hazards:

  • Skin Contact: May cause irritation or allergic skin reaction.[2][3]

  • Eye Contact: May cause serious eye irritation or damage.[1][2]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[3]

  • Ingestion: May be harmful if swallowed.[3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure through all potential routes. The selection of PPE should be guided by the specific task being performed.

Eye and Face Protection
  • Minimum Requirement: At all times within the laboratory where this compound is handled, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[4]

  • Enhanced Protection: When there is a risk of splashes, such as during transfer of solutions or when handling larger quantities, chemical splash goggles should be worn. For operations with a significant splash or powder aerosolization risk, a full-face shield used in conjunction with safety glasses or goggles provides the highest level of protection.[5]

Hand Protection
  • Glove Selection: Nitrile gloves are the standard recommendation for handling most laboratory chemicals and should be used when working with this compound.[6] Always inspect gloves for tears or punctures before use.[4][7]

  • Glove Technique: Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] Contaminated gloves must be disposed of as chemical waste in accordance with institutional guidelines.[7] Always wash hands thoroughly with soap and water after removing gloves.[2][4]

Body Protection

A standard laboratory coat is required to protect against incidental skin contact. For procedures involving larger quantities (e.g., >10g) or a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended.[5]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary means of controlling inhalation hazards.[5]

  • For Fine Powders: All weighing and handling of the solid compound that could generate dust must be performed within a chemical fume hood or a powder containment hood.[5][8]

  • When Engineering Controls are Insufficient: In the rare event that engineering controls are not feasible, a NIOSH-approved respirator with P95 or P100 particulate filters may be required.[4][9] Respirator use must be part of a comprehensive respiratory protection program, including fit-testing and training.

Operational and Disposal Plans

Step-by-Step Protocol for Weighing and Handling Solid Compound
  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety glasses/goggles).

  • Engineering Control: Perform all work inside a certified chemical fume hood.[5]

  • Containment: Place the stock container, a weigh boat or paper, and necessary spatulas/tools inside the fume hood.

  • Dispensing: Carefully open the stock container. Use a clean spatula to transfer the desired amount of the solid to the weigh boat. Minimize any actions that could create dust.

  • Sealing: Securely close the stock container.

  • Cleanup: Gently wipe down the spatula and any surfaces within the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the cleaning materials as solid chemical waste.

  • Transport: If the weighed compound needs to be moved, place it in a sealed, secondary container (e.g., a small beaker covered with paraffin film) for transport within the lab.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[9] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Spill: Evacuate non-essential personnel from the area.[10] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed container for disposal.[6][9] Ventilate the area and wash the spill site after material pickup is complete.[6]

Waste Disposal Plan
  • Solid Waste: All disposable materials contaminated with the compound, including gloves, weigh boats, and cleaning materials, must be placed in a designated, sealed, and clearly labeled solid hazardous waste container.

  • Chemical Waste: Unused quantities of the compound and reaction mixtures containing it should be disposed of in a labeled liquid or solid hazardous waste container, as appropriate. Follow all local, state, and federal regulations for chemical waste disposal.[10] Do not discharge to sewer systems.[10]

PPE Selection Framework

The following table and diagram provide a clear, risk-based approach to selecting the appropriate level of personal protective equipment for tasks involving 2-Boc-amino-3-(2-methyl-1H-imidazol-4-yl)-propionic acid.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Inventory Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing <1g (in fume hood) Safety Glasses with Side ShieldsNitrile GlovesLab CoatWork in a fume hood
Weighing >1g (in fume hood) Chemical GogglesNitrile GlovesLab CoatWork in a fume hood
Solution Preparation/Transfer Chemical GogglesNitrile GlovesLab CoatWork in a fume hood
Large Scale Operations (>10g) Face Shield and GogglesNitrile GlovesLab Coat & Chemical ApronWork in a fume hood

graph PPE_Selection_Flowchart {
graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Node Definitions start [label="Start: Task Assessment", fillcolor="#F1F3F4", fontcolor="#202124"]; is_solid [label="Handling Solid Powder?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_large_scale [label="Large Scale (>10g)\nor Splash Risk?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; in_hood [label="Work in Fume Hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ppe_base [label="Base PPE:\n- Safety Glasses\n- Nitrile Gloves\n- Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_goggles [label="Upgrade to:\n- Chemical Goggles", fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe_face_shield [label="Add:\n- Face Shield\n- Chemical Apron", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stop_work [label="STOP WORK\nConsult EHS", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> is_solid; is_solid -> in_hood [label="Yes"]; is_solid -> is_large_scale [label="No (Solution)"]; in_hood -> is_large_scale [label="Yes"]; in_hood -> stop_work [label="No"]; is_large_scale -> ppe_base [label="No"]; is_large_scale -> ppe_goggles [label="Yes"]; ppe_goggles -> ppe_face_shield; }

Caption: PPE selection flowchart based on task-specific risks.

References

  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
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